molecular formula C9H8O B126680 Cinnamaldehyde CAS No. 14371-10-9

Cinnamaldehyde

Cat. No.: B126680
CAS No.: 14371-10-9
M. Wt: 132.16 g/mol
InChI Key: KJPRLNWUNMBNBZ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamaldehyde, with the chemical formula C9H8O and a molecular weight of 132.16 g/mol, is the primary bioactive compound derived from the bark of cinnamon trees (genus Cinnamomum ) and is responsible for cinnamon's characteristic flavor and odor . This pale yellow, viscous liquid is slightly soluble in water but miscible with alcohols and oils, and has a boiling point of approximately 250°C . It is available as the predominant trans-(E) isomer . Researchers value this compound for its broad-spectrum pharmacological properties, which include significant antimicrobial, anti-inflammatory, antidiabetic, and potential anticancer activities . Its mechanism of action is multi-faceted. As an antimicrobial agent, this compound disrupts the cell membranes of bacteria and fungi, leading to leakage of cytoplasmic contents like ions and DNA/RNA, and inhibition of key enzymes such as ATPases, which impairs cellular energy metabolism . It also effectively inhibits biofilm formation . Its anti-inflammatory effects are largely mediated through the inhibition of the NF-κB signaling pathway, which subsequently downregulates the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α . In metabolic research, this compound has demonstrated antidiabetic potential by enhancing glucose uptake, improving insulin sensitivity in adipose and skeletal muscle tissues, and restoring pancreatic islet function . Furthermore, it has shown promise in inducing apoptosis and oxidative stress in various cancer cell lines . These diverse mechanisms make this compound a valuable compound for investigations in microbiology, immunology, metabolic disease, and oncology . It is also used in studies related to agriculture as a natural pesticide and in material science as a corrosion inhibitor . Please note that this compound is a skin irritant and a moderate to strong skin sensitiser, and it may cause serious eye irritation . Appropriate safety precautions, including the use of gloves, goggles, and protective clothing, must be taken when handling this material. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024834
Record name (2E)-3-Phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour
Record name 2-Propenal, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinnamic aldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/993
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name trans-Cinnamaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21639
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg
Record name CINNAMALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

160 °F, 120 °C closed cup
Record name Cinnamic aldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/993
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CINNAMALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol)
Record name CINNAMALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.048-1.052 at 25 °C/25 °C, 1.046-1.053
Record name CINNAMALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)
Record name CINNAMALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.89X10-2 mm Hg at 25 °C
Record name CINNAMALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellowish oily liquid, GREENISH-YELLOW LIQUID

CAS No.

14371-10-9, 104-55-2
Record name trans-Cinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14371-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamaldehyde [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cinnamaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamaldehyde
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14184
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cinnamaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cinnamaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenal, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-3-Phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenal, 3-phenyl-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR60A3XG0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CINNAMALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-7.5 °C
Record name CINNAMALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

cinnamaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structure of this compound. The information is curated for professionals in research and development, with a focus on quantitative data, experimental context, and molecular interactions.

Chemical Structure and Identification

This compound is an organic compound belonging to the phenylpropanoid class.[1] It is an α,β-unsaturated aldehyde with a benzene ring attached to an unsaturated aldehyde group.[2][3][4] The naturally occurring and most stable form is the trans (E) isomer, which is responsible for the characteristic flavor and odor of cinnamon.[2][3][5] The planar geometry of the molecule is due to the conjugated double bond system and the monosubstituted benzene ring.[3]

Key Identifiers:

  • IUPAC Name : (2E)-3-Phenylprop-2-enal[2][6]

  • Chemical Formula : C₉H₈O[2][7][8]

  • Synonyms : Cinnamic aldehyde, Cinnamal, 3-Phenyl-2-propenal, Cassia aldehyde, Benzaldehyde, Phenylacrolein[2][3][9]

  • Molecular Weight : 132.16 g/mol [1][3][5][7][8]

  • CAS Number : 104-55-2 (trans isomer), 14371-10-9 (trans isomer)[2][5][8]

Caption: Chemical Structure of (E)-Cinnamaldehyde.

Physical and Chemical Properties

This compound is a pale yellow, viscous oily liquid at room temperature with a strong, pungent odor characteristic of cinnamon.[1][3][10] It is combustible and known to oxidize upon exposure to air, which can cause it to thicken and form cinnamic acid.[4][10][11] It is incompatible with strong oxidizing agents and strong bases.[10][12]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Appearance Yellowish to greenish-yellow oily liquid[10][13]
Odor Strong, pungent, cinnamon-like[2][10][13]
Melting Point -7.5 °C (265.6 K)[1][2][3]
Boiling Point 248 °C (521 K) at 101.3 kPa[1][2][3][11]
Density 1.0497 g/mL at 25 °C[1][2][10]
Refractive Index (n²⁰/D) 1.619 - 1.623[1][7][14]
Vapor Pressure <0.1 hPa (0.026 mmHg) at 20 °C[11][15]
Flash Point 71 °C (160 °F)[3][9]
Water Solubility Slightly soluble (1 g/L or 1.42 mg/mL at 25 °C)[2][9][11][16]
Solvent Solubility Miscible with ethanol, ether, chloroform, and oils. Insoluble in petroleum ether.[1][2][10][16]
LogP (Octanol/Water) 1.83 - 2.1[12]

Spectroscopic Data

The spectroscopic profile of this compound is well-characterized, reflecting its conjugated aromatic aldehyde structure.

Table 2: Spectroscopic Data for this compound

TechniqueParameterValueReference(s)
UV-Vis λmax (in ethanol)290 nm (π→π* transition)[1]
IR (cm⁻¹) C=O stretch (aldehyde)~1680[1]
C=C stretch (alkene)~1625[1]
C=C stretch (aromatic)1575, 1490[1]
C-H stretch (aldehyde)2820, 2720[1]
¹H-NMR (400 MHz, CDCl₃) δ (ppm)9.69 (d, 1H, J = 7.8 Hz, CHO)[1]
7.69 (dd, 1H, J = 15.8, 7.8 Hz, H-β)[1]
6.70 (d, 1H, J = 15.8 Hz, H-α)[1]
7.3-7.5 (m, 5H, aromatic)[1]
¹³C-NMR δ (ppm)193.2 (CHO)[1]
153.1 (C-β)[1]
128.5 (C-α)[1]
134.2, 129.8, 129.1, 128.3 (aromatic)[1]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by its α,β-unsaturated aldehyde functional group, which creates a conjugated π-system.[17] This structure provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon.

  • Michael Addition (Conjugate Addition) : The β-carbon is electrophilic due to the electron-withdrawing nature of the aldehyde group, making it susceptible to attack by nucleophiles in a Michael (1,4) addition.[17] This reactivity is implicated in its biological activities, such as its interaction with thiol groups in proteins.[18]

  • Carbonyl Reactions (1,2-Addition) : The carbonyl carbon can undergo typical aldehyde reactions, such as aldol condensations, where it is attacked by an enolate ion.[17]

  • Oxidation : this compound is readily oxidized, particularly in the presence of air and light, to form cinnamic acid.[2][4][19][20] This process can be hazardous and is a key consideration for its storage and handling.[19][20]

  • Hydrogenation : The double bond and the aldehyde group can be selectively hydrogenated. Hydrogenation of the alkene subunit yields hydrothis compound, while hydrogenation of both yields dihydrocinnamyl alcohol (3-phenylpropanol).[2]

G Reactivity of this compound cluster_reactions Reaction Pathways cluster_products Products This compound This compound (α,β-Unsaturated Aldehyde) Michael_Addition Michael (1,4) Addition This compound->Michael_Addition attacks β-carbon Aldol_Reaction Aldol (1,2) Addition This compound->Aldol_Reaction attacks carbonyl C Oxidation Oxidation This compound->Oxidation Nucleophile Nucleophile (Nu⁻) Nucleophile->Michael_Addition Enolate Enolate Ion Enolate->Aldol_Reaction Oxidant Oxidizing Agent (e.g., Air, O₂) Oxidant->Oxidation Michael_Product β-substituted Aldehyde Michael_Addition->Michael_Product Aldol_Product β-Hydroxy Carbonyl Aldol_Reaction->Aldol_Product Oxidation_Product Cinnamic Acid Oxidation->Oxidation_Product

Caption: Key reaction pathways of this compound.

Experimental Protocols

Isolation by Steam Distillation

This compound is most economically obtained from the bark of cinnamon trees (genus Cinnamomum) via steam distillation.[1][3]

  • Methodology :

    • Cinnamon bark is ground and placed in a distillation apparatus with water.

    • Steam is passed through the ground bark, vaporizing the volatile essential oils, which are primarily this compound (up to 90%).[3]

    • The steam and oil vapor mixture is condensed and collected.

    • Since this compound is only slightly soluble in water, it separates from the aqueous distillate, often as a milky emulsion, and can be isolated.[4]

    • Fractional distillation can be employed to further purify the this compound to over 98% purity.[4]

Laboratory Synthesis: Aldol Condensation

A common laboratory synthesis involves the base-catalyzed aldol condensation of benzaldehyde and acetaldehyde.[2][3][21]

  • Methodology Overview :

    • Benzaldehyde and acetaldehyde are reacted in the presence of a base catalyst, such as sodium hydroxide.[21]

    • The enolate of acetaldehyde attacks the carbonyl carbon of benzaldehyde.

    • The resulting aldol addition product readily dehydrates (loses water) under the reaction conditions to form the stable, conjugated this compound molecule.

    • The reaction is often performed in a solvent like methanol or ethanol.

    • The product is then isolated and purified, typically through distillation.[22]

G Aldol Condensation Synthesis Workflow Benzaldehyde Benzaldehyde Mixing 1. Mix Reactants in Solvent (e.g., Ethanol) Benzaldehyde->Mixing Acetaldehyde Acetaldehyde Acetaldehyde->Mixing Base Base Catalyst (e.g., NaOH) Base->Mixing Reaction 2. Aldol Condensation & Dehydration Mixing->Reaction Neutralization 3. Neutralize Mixture Reaction->Neutralization Separation 4. Isolate Organic Layer Neutralization->Separation Purification 5. Purify by Distillation Separation->Purification Product Pure this compound Purification->Product

Caption: Laboratory synthesis of this compound.

Example Synthetic Protocol: Nitration of this compound

This protocol describes the synthesis of o-nitrothis compound from this compound.[23]

  • Methodology :

    • A flask containing 0.42 moles of freshly distilled this compound and 225 mL of acetic anhydride is cooled to 0-5 °C in an ice-salt bath.[23]

    • A solution of 18 mL of concentrated nitric acid in 50 mL of glacial acetic acid is added dropwise over 3-4 hours, maintaining the temperature below 5 °C with constant stirring.[23]

    • After addition, the mixture is allowed to warm to room temperature and then stand for 2 days.[23]

    • The solution is cooled, and 20% hydrochloric acid is cautiously added until a precipitate begins to form.[23]

    • The mixture is cooled in an ice bath to complete precipitation. The solid product (o-nitrothis compound) is collected by filtration and dried.[23]

Biosynthesis

This compound is a phenylpropanoid that is naturally synthesized in plants via the shikimate pathway.[2][5]

  • Deamination : The amino acid L-phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia lyase (PAL).[2]

  • Ligation : The enzyme 4-coumarate–CoA ligase (4CL) activates cinnamic acid by converting it to cinnamoyl-CoA, using ATP.[2]

  • Reduction : Finally, the enzyme cinnamoyl-CoA reductase (CCR) catalyzes the reduction of cinnamoyl-CoA by NADPH to produce this compound.[2]

G Biosynthesis Pathway of this compound Phe L-Phenylalanine Cin_Acid trans-Cinnamic Acid Phe->Cin_Acid Deamination Cin_CoA Cinnamoyl-CoA Cin_Acid->Cin_CoA Ligation (ATP) This compound This compound Cin_CoA->this compound Reduction (NADPH) PAL PAL PAL->Cin_Acid CL4 4CL CL4->Cin_CoA CCR CCR CCR->this compound

Caption: Shikimate pathway to this compound.

References

The Aromatic World of Cinnamaldehyde: A Technical Guide to Its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

Cinnamaldehyde, the organic compound that imparts the characteristic flavor and aroma to cinnamon, is a subject of significant interest in the pharmaceutical and food industries due to its diverse biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, with a focus on the Cinnamomum genus, and a detailed examination of its biosynthetic pathway in plants. This document is designed to be a comprehensive resource, offering quantitative data on this compound content, detailed experimental protocols for its extraction and enzymatic analysis, and visual representations of its metabolic origin.

Natural Sources of this compound

This compound is predominantly found in the essential oils extracted from the bark and leaves of trees belonging to the Cinnamomum genus. The concentration of this compound can vary significantly depending on the species, geographical origin, and the part of the plant used for extraction. Steam distillation is the most common method for isolating this compound-rich essential oils.[1][2]

Quantitative Analysis of this compound in Cinnamomum Species

The following table summarizes the this compound content in the essential oils of several commercially important Cinnamomum species. This data, primarily obtained through gas chromatography-mass spectrometry (GC-MS), highlights the chemical diversity within the genus.

Cinnamomum SpeciesCommon NamePlant PartThis compound Content (%)References
Cinnamomum verumCeylon Cinnamon, True CinnamonBark50 - 73[3][4]
Leaf1.0 - 19.73[5]
Cinnamomum cassiaChinese Cinnamon, CassiaBark75.66 - 95[1][6][4]
Cinnamomum burmanniiIndonesian Cinnamon, KorintjeBark68.3 - 92.46[2][7][8]
Cinnamomum loureiroiSaigon Cinnamon, Vietnamese CinnamonBark50 - 80[9][10]

Biosynthesis of this compound

This compound is a phenylpropanoid, synthesized in plants from the aromatic amino acid L-phenylalanine via a series of enzymatic reactions.[11] This metabolic route, known as the phenylpropanoid pathway, is a major source of a wide array of secondary metabolites in plants. The core pathway to this compound involves three key enzymes: Phenylalanine Ammonia-Lyase (PAL), 4-Coumarate-CoA Ligase (4CL), and Cinnamoyl-CoA Reductase (CCR).[12][13]

The Phenylpropanoid Pathway to this compound

The biosynthesis of this compound begins with the deamination of L-phenylalanine and proceeds through the formation of cinnamic acid and its CoA ester, culminating in the reduction to this compound.

Cinnamaldehyde_Biosynthesis cluster_0 Phenylpropanoid Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA 4-Coumarate-CoA Ligase (4CL) + ATP + CoA This compound This compound Cinnamoyl_CoA->this compound Cinnamoyl-CoA Reductase (CCR) + NADPH Steam_Distillation_Workflow Start Ground Cinnamon Bark + Water Distillation Steam Distillation Start->Distillation Collection Collect Distillate (Emulsion) Distillation->Collection Extraction Solvent Extraction (e.g., Dichloromethane) Collection->Extraction Drying Dry Organic Layer (Anhydrous Na2SO4) Extraction->Drying Filtration Filter Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation End This compound-rich Essential Oil Evaporation->End

References

The Antibacterial Action of Trans-Cinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-cinnamaldehyde (TCA), the primary bioactive compound in cinnamon bark essential oil, has demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its multifaceted mechanism of action, targeting multiple critical cellular processes simultaneously, makes it a compelling candidate for development as a novel antimicrobial agent, particularly in an era of rising antibiotic resistance. This technical guide provides an in-depth overview of the core antibacterial mechanisms of trans-cinnamaldehyde, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the key pathways and workflows. The primary modes of action include disruption of cell membrane integrity, inhibition of crucial enzymes involved in cell division and metabolism, interference with biofilm formation, and modulation of virulence-related gene expression.[1][3][4][5]

Core Mechanisms of Antibacterial Action

Trans-cinnamaldehyde exerts its bactericidal and bacteriostatic effects through a multi-pronged attack on bacterial cells. This approach likely contributes to the low observed incidence of bacterial resistance development.[6] The primary mechanisms are detailed below.

Disruption of Cell Wall and Membrane Integrity

The lipophilic nature of trans-cinnamaldehyde allows it to readily interact with and penetrate the bacterial cell wall and cytoplasmic membrane.[3][7] The aldehyde group is particularly reactive and can be absorbed by the hydrophilic surfaces of the bacteria.[3] This interaction leads to several detrimental effects:

  • Increased Permeability and Leakage: TCA disrupts the phospholipid bilayer, altering membrane fluidity and leading to a loss of ion gradients and membrane potential.[3][8] This damage causes the leakage of essential intracellular components, including ions (K+, PO₄³⁻), nucleic acids (DNA, RNA), proteins, and ATP.[2][3][9]

  • Altered Membrane Structure: Electron microscopy studies have revealed significant morphological changes in bacteria treated with TCA, including separation of the cytoplasmic membrane from the cell wall, cell lysis, polarization and condensation of cytoplasmic contents, and cell distortion.[9][10]

  • Inhibition of ATP Synthesis: By disrupting the cell membrane, TCA interferes with crucial membrane-associated processes, including the electron transport chain and ATP synthase, leading to a rapid depletion of intracellular ATP.[1][2][4] This energy deficit halts essential cellular functions.

Inhibition of Critical Enzymes

Trans-cinnamaldehyde has been shown to directly inhibit the function of key bacterial enzymes, further contributing to its antimicrobial effect.

  • FtsZ and Cell Division: One of the most significant targets of TCA is the FtsZ protein, a prokaryotic homolog of tubulin that is essential for bacterial cell division.[11][12] FtsZ polymerizes to form the Z-ring at the division site, a critical step for cytokinesis. TCA binds to FtsZ, inhibiting its GTPase activity and preventing its polymerization and assembly into a functional Z-ring.[11][13][14] This leads to filamentation (cell elongation) and ultimately blocks cell division.[13]

  • Metabolic Enzymes: TCA interferes with carbohydrate metabolism by targeting enzymes like pyruvate dehydrogenase (PDH).[15] PDH is a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDH, trans-cinnamaldehyde disrupts central carbon metabolism and further impairs energy production.[15] Studies have also shown inhibition of other enzymes such as glucosyltransferase (GTF) and lactate dehydrogenase (LDH) in Streptococcus mutans.[15]

Inhibition of Biofilm Formation and Quorum Sensing

Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. Trans-cinnamaldehyde is effective at inhibiting biofilm formation at sub-inhibitory concentrations.[16][17]

  • Reduction of Biofilm Mass and EPS: TCA reduces the overall biofilm biomass and can destroy the morphology and structure of established biofilms.[16] It achieves this in part by decreasing the production of extracellular polymeric substances (EPS), the protective matrix that encases the biofilm.[16]

  • Downregulation of Virulence Genes: TCA has been shown to downregulate the expression of genes associated with adhesion, motility, and biofilm formation.[18][19] In uropathogenic E. coli (UPEC), it reduces the expression of fimbrial genes such as fimA, fimH, and papG.[18][19]

  • Interference with Quorum Sensing (QS): The compound can interfere with bacterial cell-to-cell communication systems (quorum sensing), which are critical for coordinating virulence factor production and biofilm development.[4][16]

Quantitative Data Summary

The efficacy of trans-cinnamaldehyde varies between bacterial species. The following tables summarize key quantitative data from various studies.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliATCC 259227801560[20]
Escherichia coliO157:H7500-[21]
Escherichia coli(Foodborne Isolate)625625 - 1250[8]
Escherichia coli(Vapor Phase)0.25 µL/mL0.5 µL/mL[22]
Staphylococcus aureusATCC 259235001000[6]
Staphylococcus aureusMRSA ATCC 33591250-[23]
Staphylococcus aureus(Uropathogenic)>400-[24]
Pseudomonas aeruginosaATCC 27853800-[16]
Streptococcus mutansUA15925002500[25]
Listeria monocytogenesATCC 15313--[4]
Table 2: Inhibition of Biofilm Formation
Bacterial SpeciesTCA Concentration (µg/mL)% Biofilm InhibitionReference
Uropathogenic E. coli10070%[18]
Staphylococcus aureus100No significant inhibition[18]
Pseudomonas aeruginosa50 - 200Concentration-dependent reduction[16]
MRSA50 µM (~6.6 µg/mL)Significant (p<0.01)[17]
MRSA100 µM (~13.2 µg/mL)Significant (p<0.01)[17]
Table 3: Enzyme Inhibition Data
Target EnzymeBacterial SourceParameterValueReference
FtsZ GTPase ActivityE. coliIC₅₀5.8 µM[10]
FtsZ PolymerizationE. coliED₅₀6.9 µM[10]
FtsZ Binding AffinityE. coliKa1.0 ± 0.2 µM⁻¹[14]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial compounds. The following sections provide step-by-step protocols for key experiments cited in the study of trans-cinnamaldehyde.

Broth Microdilution Assay for MIC/MBC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC). The protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for essential oils.[26][27][28]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial culture in log phase

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • Trans-cinnamaldehyde (TCA) stock solution

  • Solvent/Emulsifier (e.g., 0.5% Tween 80, DMSO)

  • Resazurin solution (optional, for viability indication)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of TCA Emulsion: Prepare a stock solution of TCA in a suitable solvent (e.g., DMSO). Create a stable emulsion by adding the stock solution to the broth medium containing an emulsifier like 0.5% Tween 80. Use sonication (30 min) and vortexing (8 min) to ensure a stable emulsion.[29]

  • Serial Dilutions: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the highest concentration of the TCA emulsion to the first column of wells.

  • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Inoculum Preparation: Adjust the turbidity of a log-phase bacterial culture with sterile saline or broth to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[26]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the TCA dilutions. The final volume in each well will be 200 µL. Include a positive control (broth + inoculum, no TCA) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of TCA in which no visible turbidity (bacterial growth) is observed. A viability indicator like resazurin can be added to aid visualization.[20]

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC). Spot-plate these aliquots onto MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation on the agar plate.[26][27]

Crystal Violet Assay for Biofilm Quantification

This colorimetric assay is widely used to quantify the formation or inhibition of bacterial biofilms in vitro.[1][4][19][30]

Materials:

  • 96-well sterile, flat-bottom polystyrene plates

  • Bacterial culture

  • Appropriate growth medium (e.g., TSB with glucose)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet (CV) solution

  • 30-33% Acetic Acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Biofilm Formation: Add 180 µL of a diluted overnight bacterial culture (adjusted to a starting OD₆₀₀ of ~0.05) to each well. Add 20 µL of TCA at various concentrations (to test inhibition) or media (for control).

  • Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells by inverting the plate. Wash the wells carefully two to three times with 200 µL of sterile PBS to remove any remaining non-adherent cells. Take care not to disturb the biofilm.

  • Fixation: Fix the biofilm by air-drying the plate or by heating at 60°C for 30-60 minutes.[1]

  • Staining: Add 150-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Discard the CV solution and wash the plate thoroughly with water to remove excess stain. Invert the plate and tap gently on a paper towel to remove all liquid.

  • Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the CV that has stained the biofilm.[1] Incubate for 10-15 minutes, mixing gently if needed.

  • Quantification: Transfer 125-150 µL of the solubilized CV solution to a new flat-bottom plate. Measure the absorbance at a wavelength of 590-595 nm using a microplate reader.[1] The absorbance is directly proportional to the amount of biofilm.

FtsZ Polymerization and GTPase Activity Assay

These biochemical assays are used to confirm the direct inhibitory effect of trans-cinnamaldehyde on its molecular target, FtsZ.[11][12][18][31]

A. Light Scattering Assay (Polymerization):

  • Reaction Setup: Purified FtsZ protein (e.g., 12 µM) is prepared in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

  • Initiation: The reaction is initiated by adding GTP (e.g., final concentration of 1-2 mM) to the FtsZ solution in a cuvette pre-warmed to 30°C.

  • Measurement: FtsZ polymerization is monitored in real-time by measuring the increase in 90° light scattering at a specific wavelength (e.g., 350 nm) using a fluorometer.

  • Inhibition Test: To test for inhibition, various concentrations of TCA are pre-incubated with FtsZ before the addition of GTP. A reduction in the light scattering signal indicates inhibition of polymerization.

B. GTP Hydrolysis (GTPase) Assay:

  • Principle: FtsZ polymerization is coupled with the hydrolysis of GTP to GDP and inorganic phosphate (Pi). The rate of GTPase activity can be measured by quantifying the amount of Pi released over time.

  • Reaction: The FtsZ polymerization reaction is set up as described above, with or without the inhibitor (TCA).

  • Phosphate Detection: At specific time points, aliquots of the reaction are taken, and the reaction is stopped. The amount of released Pi is measured colorimetrically using a reagent like Malachite Green, which forms a colored complex with phosphate.[18]

  • Quantification: The absorbance is measured (e.g., at 650 nm), and the concentration of Pi is determined from a standard curve. A decrease in the rate of Pi production in the presence of TCA indicates inhibition of FtsZ's GTPase activity.

Visualizing Mechanisms and Workflows

Diagram 1: Multi-Target Mechanism of Trans-Cinnamaldehyde

G cluster_membrane Cell Envelope cluster_cytoplasm Cytoplasm cluster_community Bacterial Community TCA Trans-Cinnamaldehyde Membrane Cell Membrane Disruption TCA->Membrane FtsZ FtsZ Protein TCA->FtsZ PDH Pyruvate Dehydrogenase (PDH) TCA->PDH Biofilm Biofilm Formation TCA->Biofilm Permeability Increased Permeability Membrane->Permeability ATP_Synthase ATP Synthase Inhibition Membrane->ATP_Synthase Leakage Leakage of Ions, ATP, Nucleic Acids Permeability->Leakage FtsZ_Inhibition Inhibition of GTPase & Polymerization FtsZ->FtsZ_Inhibition Metabolism Disruption of Carbohydrate Metabolism PDH->Metabolism Cell_Division Cell Division Block FtsZ_Inhibition->Cell_Division QS Quorum Sensing Biofilm->QS FtsZ_Pathway TCA Trans-Cinnamaldehyde Inhibition INHIBITION TCA->Inhibition FtsZ_Monomer FtsZ Monomers (with GTP) Polymerization Polymerization FtsZ_Monomer->Polymerization Protofilaments FtsZ Protofilaments Polymerization->Protofilaments Z_Ring Z-Ring Assembly at Mid-Cell Protofilaments->Z_Ring Division Normal Cell Division Z_Ring->Division Block Blocked Cell Division (Filamentation) Z_Ring->Block Inhibition->Polymerization Blocks Polymerization & GTPase Activity Inhibition->Z_Ring Perturbs Assembly MIC_Workflow cluster_mbc MBC Determination start Start prep_tca Prepare TCA Stock & Emulsion in Broth start->prep_tca prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_tca->serial_dilute inoculate Inoculate Plate Wells (Final Volume 200 µL) serial_dilute->inoculate dilute_inoculum Dilute to Final 5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end_mic MIC Value read_mic->end_mic plate_out Plate 10 µL from clear wells onto MHA plates read_mic->plate_out incubate_mha Incubate MHA Plates (37°C, 24h) plate_out->incubate_mha read_mbc Read MBC (Lowest concentration with no colonies) incubate_mha->read_mbc end_mbc MBC Value read_mbc->end_mbc

References

A Technical Guide to the In Vitro Pharmacological Effects of Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core pharmacological effects of cinnamaldehyde demonstrated through in vitro studies. It summarizes key quantitative data, details common experimental protocols, and visualizes complex biological pathways and workflows to facilitate understanding and further research.

Introduction

This compound is a naturally occurring α,β-unsaturated aromatic aldehyde that serves as the primary bioactive constituent of cinnamon essential oil, derived from the bark of trees belonging to the Cinnamomum genus.[1][2] Long utilized in traditional medicine, this compound has garnered significant scientific interest for its diverse pharmacological properties.[3] Extensive in vitro research has demonstrated its potential as an anti-inflammatory, anticancer, neuroprotective, antimicrobial, and metabolic-regulating agent.[4][5][6][7][8] This guide synthesizes the current in vitro evidence, focusing on the molecular mechanisms, signaling pathways, and quantitative efficacy of this compound across these therapeutic areas.

Anticancer Effects

This compound exhibits potent anticancer properties across a range of cancer cell lines by modulating multiple cellular processes, including apoptosis, cell cycle progression, and metastasis.[5]

Mechanisms of Action

In vitro studies have established that this compound's anticancer activity is multifaceted. It effectively induces apoptosis (programmed cell death) and can cause cell cycle arrest, often in the G2/M phase.[4] Furthermore, this compound has been shown to suppress the invasion and migration of cancer cells, critical steps in metastasis.[4] It can also trigger the production of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death in tumor cells.[4] Another key mechanism is the inhibition of angiogenesis, the formation of new blood vessels that tumors require for growth, by targeting vascular endothelial growth factor receptor 2 (VEGFR2).[4]

Key Signaling Pathways

The anticancer effects of this compound are mediated through its interaction with numerous signaling pathways. It is a known inhibitor of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[5][9][10] this compound also downregulates the Wnt/β-catenin pathway and can inhibit the activation of transcription factors like NF-κB and STAT3, which are involved in inflammation and tumor progression.[4][11] Additionally, it has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK and JNK.[4][5]

Quantitative Data Summary: Anticancer Activity
Cell LineCancer TypeEffectConcentration / IC50Citation(s)
MCF-7 Breast CancerCytotoxicity / Growth InhibitionIC50: 58 µg/mL (24h), 140 µg/mL (48h)[4]
MCF-7 Breast CancerGrowth Inhibition32.3% inhibition at 200 µg/mL[1][4]
MDA-MB-231 Breast CancerInvasion Suppression15 and 20 µg/mL[4]
HL-60 LeukemiaGrowth Suppression / G2/M Arrest0 - 0.8 mg/mL[4]
HT29 Colorectal CancerCytotoxicityIC50: 32.7 µg/mL[9]
A2780/SKOV3 Ovarian CancerInhibition of Proliferation/InvasionConcentration-dependent[10]
VEGFR2 (Kinase Assay)Kinase Activity InhibitionIC50: 30 ng/mL[4]

Mandatory Visualization: Anticancer Signaling

G cluster_membrane Cell Membrane CA This compound VEGFR2 VEGFR2 CA->VEGFR2 Inhibits PI3K PI3K CA->PI3K Inhibits NFkB NF-κB CA->NFkB Inhibits Wnt Wnt/β-catenin CA->Wnt Inhibits Apoptosis Apoptosis CA->Apoptosis Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Wnt->Proliferation

This compound inhibits key pro-survival and angiogenic pathways.
Featured Experimental Protocol: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes.[1]

  • Measurement: Read the absorbance at 492 nm or 570 nm using a microplate reader.[1]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Plot the % viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators in various cell types.[12]

Mechanisms of Action

In vitro, this compound effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[3] It also inhibits the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE₂), two key mediators of the inflammatory response, by downregulating the expression of their respective enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] This activity has been observed in models like lipopolysaccharide (LPS)-stimulated macrophages and Helicobacter pylori-infected gastric epithelial cells.[12][13]

Key Signaling Pathways

The primary target for this compound's anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][13] By preventing the degradation of the inhibitor of NF-κB (IκB), this compound blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[13] It also modulates the Toll-like receptor 4 (TLR4) signaling pathway and can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][14][15]

Quantitative Data Summary: Anti-inflammatory Activity
Cell LineModelEffectEffective ConcentrationCitation(s)
RAW264.7 LPS-stimulatedInhibition of NO, TNF-α, PGE₂Non-cytotoxic up to 50 µM[12]
AGS/MKN-45 H. pylori-infectedInhibition of IL-8 secretionNon-cytotoxic up to 125 µM[13]
NHEK M5-stimulatedAttenuation of inflammatory damageNot specified[3]

Mandatory Visualization: Anti-inflammatory Signaling

G cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 CA This compound IkB IκBα CA->IkB Prevents Degradation NFkB_complex NF-κB / IκBα (Inactive) TLR4->NFkB_complex Activates Degradation of IκBα NFkB_active NF-κB (Active) IkB->NFkB_active Inhibits NFkB_complex->NFkB_active ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_active->ProInflammatory_Genes Translocates & Activates Transcription Cytokines Inflammatory Mediators (TNF-α, IL-6, NO, PGE₂) ProInflammatory_Genes->Cytokines G start Seed Neuronal Cells (e.g., SH-SY5Y) pretreat Pre-treat with this compound (Various Concentrations) start->pretreat induce Induce Neurotoxicity (e.g., with Amyloid-β) pretreat->induce incubate Incubate (24-48h) induce->incubate stain Stain Cells with Annexin V-FITC and PI incubate->stain analyze Analyze via Flow Cytometry stain->analyze end Quantify Apoptotic vs. Viable Cells analyze->end G cluster_bacterium Bacterial Cell CA This compound Membrane Cell Membrane (Intact) CA->Membrane Disrupts Membrane_Damaged Cell Membrane (Damaged) Membrane->Membrane_Damaged Metabolism Metabolic Activity Death Bacterial Death Metabolism->Death Contents Intracellular Contents Membrane_Damaged->Metabolism Inhibits Leakage Leakage of Contents Membrane_Damaged->Leakage Causes Leakage->Death G cluster_adipocyte Adipocyte CA This compound PKA PKA Signaling CA->PKA Activates p38 p38 MAPK CA->p38 Activates Reprogramming Metabolic Reprogramming CA->Reprogramming HSL HSL (Phosphorylation) PKA->HSL Activates Gene_Expression Upregulation of Ucp1 & Fgf21 PKA->Gene_Expression p38->Gene_Expression Thermogenesis Thermogenesis Gene_Expression->Thermogenesis

References

Cinnamaldehyde Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamaldehyde, the primary bioactive compound in cinnamon, and its derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties of this compound derivatives. It details the experimental protocols for evaluating these activities, presents quantitative data for comparative analysis, and illustrates the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is an α,β-unsaturated aldehyde that can be readily modified to generate a diverse library of derivatives, including Schiff bases, chalcones, and other analogues.[1] These structural modifications can enhance its therapeutic potential and pharmacokinetic properties.[2] The core biological activities of these derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.[3] This guide will explore these activities in detail, providing the necessary technical information for further research and development.

Antimicrobial Activity

This compound and its derivatives exhibit potent activity against a wide range of pathogenic bacteria and fungi.[4] Their mechanisms of action are multifaceted and include disruption of cell membrane integrity, inhibition of essential enzymes, and interference with biofilm formation.[4]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
This compoundEscherichia coli780 - 3120[4]
This compoundStaphylococcus aureus~625[5]
4-Nitrothis compoundE. coli100[6]
4-Nitrothis compoundS. aureus100[6]
4-Chlorothis compoundE. coli200[6]
4-Bromothis compoundAcinetobacter baumannii32[7]
Di-chlorinated analog 6A. baumannii64[7]
This compound-amino acid Schiff basesVarious bacteria32 - 256[7]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound derivatives.

Materials:

  • This compound derivative stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound derivative stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculum Preparation: a. Prepare a bacterial suspension from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells (which should only contain MHB).

  • Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[8][9] Their anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of critical signaling pathways like PI3K/Akt/mTOR.[3][10]

Quantitative Anticancer Data

The anticancer potency of this compound derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

DerivativeCancer Cell LineCancer TypeIC50 ValueExposure Time (h)Reference
This compoundHCT116Colorectal Cancer30.7 µg/mL24[8]
This compoundHT-29Colorectal Cancer9.12 µg/mLNot Specified[8]
This compoundLoVoColorectal Cancer9.48 µg/mLNot Specified[8]
This compoundSW480Colorectal Cancer35.69 µg/mL24[8]
This compoundMDA-MB-231Breast Cancer16.9 µg/mL24[8]
This compoundMCF-7Breast Cancer58 µg/mL24[8]
This compound-chalcone 3eCaco-2Colon Cancer32.19 ± 3.9 µMNot Specified[11]
Bromoethyl chalcone 5nDU145Prostate Cancer8.719 ± 1.8 µMNot Specified[12]
Bromoethyl chalcone 5nSKBR-3Breast Cancer7.689 ± 2.8 µMNot Specified[12]
Bromoethyl chalcone 5nHEPG2Liver Cancer9.380 ± 1.6 µMNot Specified[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound derivative in complete culture medium. b. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Anti-inflammatory Activity

This compound and its derivatives possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13] This is achieved through the downregulation of key inflammatory signaling pathways, most notably the NF-κB pathway.[13][14]

Experimental Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.

Materials:

  • Cell culture supernatant from cells treated with this compound derivatives and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

  • Human IL-6 or TNF-α ELISA kit (containing pre-coated plates, detection antibody, HRP-conjugate, substrate, and stop solution).

  • Wash buffer

  • Microplate reader

Procedure (General Outline):

  • Plate Preparation: a. Prepare reagents, samples, and standards as per the kit instructions.

  • Sample and Standard Addition: a. Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated microplate. b. Incubate for the time specified in the kit protocol (typically 1-2 hours) at 37°C.

  • Detection Antibody Addition: a. Aspirate the liquid from each well and add 100 µL of the biotin-conjugated detection antibody. b. Incubate for 1 hour at 37°C.

  • HRP-Avidin Addition: a. Aspirate and wash the wells three times with wash buffer. b. Add 100 µL of HRP-avidin solution to each well and incubate for 1 hour at 37°C.

  • Substrate and Stop Solution: a. Aspirate and wash the wells five times with wash buffer. b. Add 90 µL of TMB substrate solution and incubate for 15-30 minutes at 37°C in the dark. c. Add 50 µL of stop solution to each well.

  • Absorbance Measurement: a. Read the absorbance at 450 nm within 5 minutes.

  • Data Analysis: a. Generate a standard curve and calculate the concentration of the cytokine in the samples.

Neuroprotective Effects

Emerging evidence suggests that this compound and its derivatives exert neuroprotective effects by mitigating oxidative stress and inflammation in the central nervous system. A key mechanism underlying this protection is the activation of the Nrf2 signaling pathway.[15][16][17]

Synthesis of this compound Derivatives

A common and versatile method for synthesizing this compound derivatives is through the formation of Schiff bases, which involves the condensation of this compound with a primary amine.[1][18]

Experimental Protocol: Synthesis of a this compound Schiff Base Derivative

This protocol provides a general procedure for the synthesis of a Schiff base from this compound and an aniline derivative.

Materials:

  • This compound

  • Substituted aniline

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted aniline in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the synthesized compound using techniques such as NMR, IR, and mass spectrometry.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are a result of their interaction with multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound and its derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[13][14] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.[3]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound Derivatives This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound Derivatives This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits Nrf2_Pathway This compound This compound Derivatives Keap1 Keap1 This compound->Keap1 Interacts with Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Induces Expression

References

history of cinnamaldehyde in traditional medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical and Modern Therapeutic Applications of Cinnamaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the primary bioactive compound derived from the inner bark of Cinnamomum species, possesses a rich and well-documented history in traditional medicine, spanning millennia and diverse cultures.[1] Esteemed in Traditional Chinese Medicine (TCM) as Ròu Guì (肉桂) and in Ayurveda as 'Twak', its applications have ranged from treating digestive and respiratory ailments to alleviating menstrual discomfort and inflammatory conditions.[2][3] Modern pharmacological research has not only validated these historical uses but has also elucidated the molecular mechanisms underpinning its therapeutic efficacy. This compound exerts a broad spectrum of activities, including antimicrobial, anti-inflammatory, antioxidant, and metabolic regulatory effects, primarily through the modulation of key cellular signaling pathways such as NF-κB and MAPK.[4][5] This technical guide provides a comprehensive overview of the , detailed experimental protocols for its extraction and bioactivity assessment, quantitative data on its composition and efficacy, and a mechanistic exploration of its action on critical signaling pathways. This document serves as a resource for researchers and professionals in the field of drug discovery and natural product development.

Historical Perspective in Traditional Medicine

The use of cinnamon bark, the natural source of this compound, is a cornerstone of ancient medicinal practices. Its history as a therapeutic agent is as rich as its history as a prized spice.

  • Traditional Chinese Medicine (TCM): In TCM, cinnamon bark, known as Ròu Guì, is classified as a pungent, sweet, and hot herb that enters the Heart, Liver, Spleen, and Kidney channels.[3][6] Its primary functions include supplementing the body's 'fire' (Yang energy), expelling cold to alleviate pain, and warming the channels to promote the circulation of Qi and blood.[6][7][8] Traditional indications include insufficiency of Kidney Yang (presenting as cold limbs, soreness in the loins, and impotence), abdominal pain due to cold, and certain types of amenorrhea and dysmenorrhea.[3] The standard dosage in decoctions typically ranges from 2 to 5 grams of the dried bark.[6]

  • Ayurvedic Medicine: In the Ayurvedic system of India, cinnamon is known as 'Twak' and has been used for centuries.[2][9] It is recognized for its warming properties, making it valuable for balancing the Vata and Kapha doshas.[2] Ayurvedic practitioners have traditionally employed it to enhance digestion, treat respiratory conditions like colds and coughs, and manage circulatory and menstrual issues.[10]

  • Ancient Egyptian and Roman Use: The history of cinnamon extends to ancient Egypt, where it was highly valued and used not only as a remedy for various ailments but also as a key ingredient in the embalming process, likely for its aromatic and antimicrobial properties.[1][11][12] The ancient Romans also utilized cinnamon for medicinal purposes, although its high cost made it a luxury item.[13]

Phytochemistry and Quantitative Analysis

This compound (trans-cinnamaldehyde) is the dominant chemical constituent responsible for the characteristic aroma and many of the biological activities of cinnamon. Its concentration varies significantly depending on the species, the part of the plant used, and the extraction method.

Table 2.1: this compound Content in Various Cinnamomum Species and Extracts
Species / Extract TypePlant PartThis compound Content (% of Essential Oil or mg/g of Extract)Reference(s)
Cinnamomum verumBark67.57%[1][14]
Cinnamomum cassiaBarkUp to 90%[8]
Cinnamomum sinharajenseBark57.46%[1][14]
Cinnamomum burmanniiBark118.49 mg/g (Traditional Methanolic Extract)[15]
Cinnamomum burmanniiBark134.39 mg/g (Ultrasound-Assisted Methanolic Extract)[15]
Cinnamomum burmanniiBark214.24 mg/g (Essential Oil)[15]
Table 2.2: In Vitro Anti-inflammatory Activity of this compound
Assay TargetCell LineIC₅₀ Value (µM)Reference(s)
Nitric Oxide (NO) ProductionRAW 264.745.56 ± 1.36[13]
Tumor Necrosis Factor-α (TNF-α) ProductionRAW 264.729.58 ± 0.34[13]
Prostaglandin E₂ (PGE₂) ProductionRAW 264.737.67 ± 0.58[13]
Nitric Oxide (NO) ProductionRAW 264.755 ± 9[16]
Tumor Necrosis Factor-α (TNF-α) ProductionRAW 264.763 ± 9[16]
Table 2.3: Antimicrobial Activity of this compound
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference(s)
Escherichia coli0427801560[10]
Escherichia coliHB1017801560[10]
Streptococcus mutansATCC 25175156312[17]
Acinetobacter baumanniiATCC 19606128 - 256Not Specified[18]
Pseudomonas aeruginosaN/A0.25 (µL/mL)>1 (µL/mL)[19]
SalmonellaN/A0.125 (µL/mL)0.25 (µL/mL)[19]
Staphylococcus aureusN/A0.25 (µL/mL)0.5 (µL/mL)[19]
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocols

The validation of traditional claims and the discovery of new therapeutic applications for this compound rely on robust and reproducible experimental methodologies.

Protocol for Extraction of this compound via Steam Distillation

This protocol describes a standard laboratory method for isolating this compound-rich essential oil from cinnamon bark.

  • Material Preparation:

    • Obtain 10-20 g of dried cinnamon bark (Cinnamomum cassia or C. verum).

    • Grind the bark into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.[20][21] The material should be finely grounded to a consistent mesh size (e.g., 120 mesh).[21]

    • Dry the powdered bark at 120°C for 12 hours to remove residual moisture.[20]

  • Apparatus Setup:

    • Assemble a steam distillation apparatus using a 1000 mL three-neck round-bottom flask (distilling flask), a steam generator, a condenser, and a collection flask (e.g., a 250 mL Erlenmeyer flask).[20]

    • Place the prepared cinnamon powder (e.g., 40 g) into the distilling flask.[20]

    • Add distilled water to the flask at a specified solid-liquid ratio (e.g., 1:10 w/v).[20]

    • Connect the steam generator and condenser, ensuring all joints are secure. Water should flow into the bottom of the condenser jacket and out through the top.

  • Distillation Process:

    • Heat the water in the steam generator and the distilling flask.

    • Pass steam through the cinnamon powder slurry. The steam will vaporize the volatile oils, including this compound.

    • Continue distillation for a set period, typically 45-120 minutes, collecting the milky-white distillate.[20][22] The process is complete when the collected distillate is no longer cloudy.[23]

  • Isolation and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Perform a liquid-liquid extraction using an organic solvent such as dichloromethane or hexane (e.g., 3 x 15 mL).[20][23]

    • Combine the organic layers, which now contain the this compound.

    • Dry the organic extract over an anhydrous drying agent like sodium sulfate to remove residual water.

    • Remove the solvent using a rotary evaporator under reduced pressure to yield the purified essential oil, which will be a yellowish, viscous liquid.[20]

Protocol for In Vitro Anti-inflammatory Activity Assay (NF-κB Inhibition)

This protocol outlines a method to determine if this compound inhibits the inflammatory response in macrophages by measuring the nuclear translocation of the NF-κB p65 subunit.

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Plate the cells onto sterile glass coverslips in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 10, 25, 50 µM) in cell culture medium.

    • Pre-treat the cells with the this compound dilutions for 1 hour. Include a vehicle control (DMSO) and a positive control inhibitor.[24]

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.[13]

    • Incubate for 30-60 minutes to allow for NF-κB translocation.

  • Immunofluorescence Staining:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[24]

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[24]

    • Block non-specific binding with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against the NF-κB p65 subunit (diluted in blocking buffer) overnight at 4°C.[24]

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[24]

    • Wash three times with PBST.

    • Counterstain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.[24]

  • Microscopy and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A decrease in the nuclear-to-cytoplasmic ratio in this compound-treated cells compared to the LPS-only control indicates inhibition of NF-κB translocation.[24]

Mechanisms of Action: Signaling Pathways

Modern research has identified several key signaling pathways that are modulated by this compound, explaining its diverse pharmacological effects. Its ability to interact with cellular targets is central to its anti-inflammatory and other therapeutic actions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the inflammatory response.[5][13]

NFkB_Pathway This compound inhibits the NF-κB signaling pathway. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Cinn This compound Cinn->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) DNA->Genes Activates Transcription

Caption: this compound inhibition of the NF-κB pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. In the context of inflammation, these pathways are often activated alongside the NF-κB pathway. This compound has been found to modulate these pathways, particularly by inhibiting the phosphorylation of JNK and p38 MAPK, which contributes to its anti-inflammatory and chemopreventive effects.[5][25]

MAPK_Pathway This compound modulates the MAPK signaling pathway. cluster_cascade Kinase Cascade cluster_response Cellular Response Stress Cellular Stress (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Cinn This compound MAPKK MAPKK (e.g., MKK4/7) Cinn->MAPKK Inhibits MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK / p38) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Response Inflammation Apoptosis TF->Response

Caption: this compound modulation of the MAPK pathway.
Experimental Workflow Visualization

The process from traditional source to modern analysis involves several key stages, from the raw plant material to the elucidation of its mechanism of action.

Experimental_Workflow Workflow: From Cinnamon Bark to Mechanistic Insight. cluster_extraction Extraction & Isolation cluster_activity Bioactivity Screening cluster_mechanism Mechanism of Action A Cinnamon Bark (Cinnamomum sp.) B Grinding & Drying A->B C Steam Distillation B->C D Solvent Extraction (DCM / Hexane) C->D E Purified this compound D->E F Antimicrobial Assays (MIC / MBC) E->F G Anti-inflammatory Assays (NO, TNF-α, PGE₂) E->G H Cytotoxicity Assays (MTT) E->H I Western Blot (IκBα, p-JNK) G->I J Reporter Gene Assay (NF-κB Luciferase) G->J K Immunofluorescence (p65 Translocation) G->K L Signaling Pathway Elucidation I->L J->L K->L

Caption: Experimental workflow for this compound research.

Conclusion and Future Directions

The historical use of cinnamon and its active constituent, this compound, in traditional medicine provided the empirical foundation for modern scientific investigation.[11] Extensive research has now provided a robust, evidence-based understanding of its pharmacological properties, validating many of its traditional applications, particularly for inflammatory and infectious conditions. The quantitative data on its bioactivity and the elucidation of its effects on key signaling pathways like NF-κB and MAPK highlight its potential as a lead compound for drug development.

Future research should focus on several key areas. While oral bioavailability is known to be relatively low, the development of novel drug delivery systems, such as nanoemulsions or solid lipid nanoparticles, could significantly enhance its therapeutic efficacy in vivo.[26] Further clinical trials are necessary to establish safe and effective dosages for specific conditions in humans, bridging the gap between preclinical findings and therapeutic application. Finally, exploring the synergistic effects of this compound with conventional drugs could open new avenues for combination therapies, potentially reducing side effects and overcoming drug resistance. The journey of this compound from an ancient folk remedy to a modern pharmacological agent underscores the immense value of ethnobotanical knowledge in contemporary drug discovery.

References

Cinnamaldehyde: A Comprehensive Safety and Toxicology Profile for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Cinnamaldehyde, the primary constituent of cinnamon oil, is a widely utilized compound in the food, fragrance, and pharmaceutical industries.[1][2] Its generally recognized as safe (GRAS) status, granted by the Flavor and Extract Manufacturers' Association (FEMA) and the U.S. Food and Drug Administration (FDA), underscores its prevalent use.[1][3][4] This guide provides a detailed overview of the safety and toxicological profile of this compound, tailored for researchers, scientists, and drug development professionals. It encompasses a thorough examination of acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive effects, and dermal sensitization, supplemented with detailed experimental methodologies and visual representations of key molecular pathways.

Acute Toxicity

This compound exhibits low acute toxicity across various species.[1] The median lethal dose (LD50) has been established through oral, dermal, and intraperitoneal routes of administration in several animal models.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueReference(s)
RatOral2220 mg/kg[5][6]
RatOral3400 mg/kg[7]
Guinea PigOral3400 mg/kg[8]
MouseOral2225 mg/kg[6]
RabbitDermal1260 mg/kg[5][8]
MouseIntraperitoneal2318 mg/kg[1]

Symptoms of acute toxicity at high doses can include central nervous system effects, such as initial excitation followed by depression, and gastrointestinal irritation.[9]

Genotoxicity and Mutagenicity

The genotoxic potential of this compound has been investigated in numerous in vitro and in vivo assays, with some conflicting results.[9] The presence of an α,β-unsaturated aldehyde group is a structural alert for potential genotoxicity.[10]

  • In Vitro Studies: Some studies have reported positive mutagenic effects in Salmonella typhimurium strain TA100 in the presence of metabolic activation.[11] Other in vitro assays have indicated potential for chromosomal alterations at high doses.[10]

  • In Vivo Studies: In contrast to some in vitro findings, in vivo studies have generally not shown significant genotoxic potential. For instance, a micronucleus assay in mice did not show an increase in the frequency of micronucleated erythrocytes after dietary administration for three months.[11] However, one study noted an increase in micronucleated hepatocytes in rats at a high single oral dose (0.5 x LD50), suggesting potential for genetic alterations at the chromosomal level under specific high-dose conditions.[10]

Overall, the weight of evidence from available mutagenicity and genotoxicity data, combined with an understanding of its metabolism and detoxification, suggests that this compound does not pose a significant genotoxic risk under typical conditions of use.[10]

Table 2: Genotoxicity Profile of this compound

Assay TypeSystemResultsReference(s)
Ames TestS. typhimurium TA100Positive with S9 activation[11]
Micronucleus AssayMouse peripheral blood (in vivo)Negative[11]
Micronucleus AssayRat hepatocytes (in vivo)Positive at high dose[10]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rodents, providing no evidence of carcinogenic activity.

  • 2-Year Rodent Bioassay: A two-year feed study conducted by the National Toxicology Program (NTP) found no evidence of carcinogenic activity of trans-cinnamaldehyde in male or female F344/N rats at dietary concentrations up to 4100 ppm.[11] Similarly, no evidence of carcinogenic activity was observed in male or female B6C3F1 mice under the same conditions.[11] The only notable non-neoplastic lesion was olfactory epithelial pigmentation in mice at higher concentrations.[11]

Reproductive and Developmental Toxicity

Available studies on reproductive and developmental toxicity suggest a potential for effects at maternally toxic doses.

  • Prenatal Developmental Toxicity Study: In a study where this compound was administered by gavage to Sprague-Dawley rats during gestation (days 7-17), significantly lower maternal weight gain was observed at doses of 25 and 250 mg/kg/day.[12] While no significant dose-related increase in major abnormalities was found, there were increased incidences of poor cranial ossification at all treated doses and reduced ossification of the tympanic bulla at the higher doses.[12] The study suggested that the fetus might be slightly more sensitive than the adult animal, as some effects on ossification were noted at a dose (5 mg/kg) that did not produce detectable maternal toxicity.[12]

Skin and Respiratory Sensitization

This compound is a well-recognized contact allergen and skin irritant.[10][13]

  • Skin Sensitization: It is classified as a skin sensitizer (Category 1).[10] Allergic contact dermatitis and stomatitis have been reported in humans, particularly from products like toothpaste and perfumes.[1]

  • Irritation: this compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2).[10][13] Inhalation of nebulized this compound has been shown to cause upper airway irritation (coughing) in humans.[10]

Metabolism and Toxicokinetics

This compound is rapidly absorbed and extensively metabolized in the body.

  • Absorption and Distribution: Following oral administration, this compound is readily absorbed.[14] Studies in rats have shown that after absorption, it is distributed to various organs, with the highest concentrations found in the spleen.[15]

  • Metabolism: The primary metabolic pathway involves the oxidation of the aldehyde group to form cinnamic acid.[16][17] Cinnamic acid can then undergo further metabolism, including conjugation with glycine to form hippuric acid, which is a major urinary metabolite.[17] this compound can also be reduced to cinnamyl alcohol, and this conversion is reversible.[16][18]

  • Excretion: The majority of orally administered this compound is excreted in the urine as metabolites, primarily hippuric acid, within 24 hours.[17]

The rapid metabolism and excretion of this compound prevent its long-term accumulation in tissues.[15]

This compound Metabolism This compound This compound Cinnamyl_Alcohol Cinnamyl Alcohol This compound->Cinnamyl_Alcohol Reduction/Oxidation Cinnamic_Acid Cinnamic Acid This compound->Cinnamic_Acid Oxidation Hippuric_Acid Hippuric Acid Cinnamic_Acid->Hippuric_Acid Glycine Conjugation Nrf2 Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound Keap1_Nrf2 Keap1-Nrf2 Complex CA->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Normal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Upregulates Transcription

References

The Solubility Profile of Cinnamaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Scientists and Drug Development Professionals on the Solubility of Cinnamaldehyde in Various Organic Solvents.

Introduction

This compound, the primary constituent of cinnamon oil, is an alpha,beta-unsaturated aromatic aldehyde renowned for its characteristic flavor and aroma. Beyond its organoleptic properties, this compound has garnered significant interest in the pharmaceutical and allied industries due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. A thorough understanding of its solubility in different organic solvents is paramount for its extraction, purification, formulation, and application in various research and development settings. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a visualization of the factors influencing its solubility.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the polarity of the solvent and the temperature. Generally, it exhibits high solubility in polar organic solvents and is sparingly soluble in water. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

SolventTemperature (°C)SolubilityStandardized Solubility (g/L)Data Type
Methanol20250,000 mg/L[1]250Quantitative
EthanolNot SpecifiedMiscible[2][3]MiscibleQualitative
Ethanol (60%)Not SpecifiedSoluble in ~7 volumesNot ApplicableQualitative
AcetoneNot SpecifiedSoluble[4]SolubleQualitative
Ethyl Acetate20250,000 mg/L[1]250Quantitative
Diethyl EtherNot SpecifiedSoluble[2][5][6]SolubleQualitative
ChloroformNot SpecifiedSoluble[2][4][5][6]SolubleQualitative
DichloromethaneNot SpecifiedSoluble[4]SolubleQualitative
Dimethyl Sulfoxide (DMSO)Not Specified≥13.2 mg/mL[7]≥13.2Quantitative
BenzeneNot SpecifiedReadily soluble[8]Readily SolubleQualitative
TolueneNot SpecifiedSoluble[9]SolubleQualitative
Petroleum EtherNot SpecifiedInsoluble[3][6]InsolubleQualitative
OilsNot SpecifiedMiscible[3]MiscibleQualitative
Water201.1 g/L[10]1.1Quantitative
Water251.42 mg/mL[11]1.42Quantitative

Factors Influencing this compound Solubility

The solubility of this compound is governed by the principle of "like dissolves like," where its solubility is enhanced in solvents with similar polarity. The presence of a polar aldehyde group and a nonpolar benzene ring in its structure allows for interactions with a range of solvents.

SolubilityFactors cluster_this compound This compound Structure cluster_solvents Solvent Properties cluster_solubility Solubility Outcome Cinn This compound PolarGroup Polar Aldehyde Group (-CHO) Cinn->PolarGroup contributes to NonpolarGroup Nonpolar Benzene Ring Cinn->NonpolarGroup contains PolarSolvents Polar Solvents (e.g., Ethanol, Methanol) PolarGroup->PolarSolvents interacts with NonpolarSolvents Nonpolar Solvents (e.g., Hexane, Toluene) PolarGroup->NonpolarSolvents weak interaction NonpolarGroup->PolarSolvents weak interaction NonpolarGroup->NonpolarSolvents interacts with HighSolubility High Solubility PolarSolvents->HighSolubility leads to LowSolubility Low Solubility PolarSolvents->LowSolubility leads to (for nonpolar part) NonpolarSolvents->HighSolubility leads to (for nonpolar part) NonpolarSolvents->LowSolubility leads to (overall) Temperature Temperature Temperature->HighSolubility Increased temperature generally increases solubility

Caption: Logical relationship between this compound's structure, solvent properties, and solubility.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for its application. Below are detailed methodologies for two common experimental approaches.

Gravimetric Method

This method is a straightforward and reliable technique for determining the solubility of a liquid solute in a liquid solvent, particularly when the solute has low volatility.

Workflow for Gravimetric Solubility Determination

GravimetricWorkflow A Preparation of Saturated Solution (Excess this compound in solvent, equilibrate at constant temperature) B Phase Separation (Centrifuge to separate undissolved this compound) A->B C Aliquot Collection (Carefully withdraw a known volume of the supernatant) B->C D Initial Weighing (Weigh the aliquot accurately) C->D E Solvent Evaporation (Evaporate the solvent under controlled conditions, e.g., vacuum oven) D->E F Final Weighing (Weigh the remaining this compound) E->F G Calculation (Determine solubility from the mass of this compound and the initial volume/mass of the aliquot) F->G

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

Methodology:

  • Preparation of Saturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent to be tested.

  • Equilibration: Place the vials in a constant temperature water bath or incubator and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of an excess, undissolved this compound phase should be visible.

  • Phase Separation: Centrifuge the vials at a moderate speed to facilitate the separation of the undissolved this compound from the saturated solution.

  • Sample Collection: Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant (the saturated solution) using a calibrated pipette.

  • Weighing and Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent under reduced pressure or in a fume hood at a temperature that minimizes this compound evaporation.

  • Final Weighing: Once the solvent has completely evaporated, weigh the vial containing the this compound residue.

  • Calculation: The solubility can be calculated as the mass of the this compound residue per volume of the solvent.

UV-Vis Spectrophotometric Method

This method is suitable for determining the concentration of this compound in a saturated solution, leveraging its characteristic UV absorbance.

Workflow for UV-Vis Spectrophotometric Solubility Determination

UVVisWorkflow A Calibration Curve Preparation (Prepare standard solutions of this compound in the solvent of interest) B Measure Absorbance of Standards (At the wavelength of maximum absorbance, λmax) A->B C Plot Calibration Curve (Absorbance vs. Concentration) B->C G Concentration Determination (Use the calibration curve to find the concentration of the diluted sample) C->G D Preparation of Saturated Solution (Excess this compound in solvent, equilibrate at constant temperature) E Sample Preparation (Filter and dilute an aliquot of the saturated solution) D->E F Measure Sample Absorbance (At λmax) E->F F->G H Solubility Calculation (Account for the dilution factor to determine the solubility) G->H

Caption: Experimental workflow for UV-Vis spectrophotometric determination of this compound solubility.

Methodology:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

  • Sample Preparation and Analysis:

    • Filter the saturated solution through a syringe filter (e.g., 0.45 µm) to remove any undissolved micro-droplets.

    • Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculate Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specific temperature.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents. The presented data and experimental protocols offer valuable resources for researchers and professionals in drug development and other scientific fields. While this compound demonstrates broad solubility in many organic solvents, precise quantitative data, especially at varying temperatures, remains an area for further investigation. The methodologies outlined herein provide a robust framework for generating such data, enabling the optimization of processes involving this compound.

References

An In-depth Technical Guide to Cinnamaldehyde Isomers and Their Distinct Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde, the principal bioactive constituent of cinnamon, is a phenylpropanoid that exists as geometric isomers, primarily trans-cinnamaldehyde and cis-cinnamaldehyde. The naturally occurring and more stable trans-isomer has been the subject of extensive research, revealing a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The cis-isomer, while less common, also demonstrates notable biological properties. This technical guide provides a comprehensive overview of the distinct chemical, physical, and biological properties of these isomers, with a focus on their potential applications in drug development. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways are visually represented to facilitate a deeper understanding of their mechanisms of action.

Introduction

This compound (3-phenyl-2-propenal) is an α,β-unsaturated aldehyde responsible for the characteristic flavor and aroma of cinnamon.[1] It is predominantly found in the bark of trees from the Cinnamomum genus.[2] While it can be synthesized, the most economical production method remains steam distillation from cinnamon bark.[2] The molecule's structure, featuring a benzene ring conjugated with an unsaturated aldehyde, is key to its reactivity and biological activity.[1] this compound exists as two geometric isomers: trans-cinnamaldehyde and cis-cinnamaldehyde. The trans isomer is the predominant form in nature and is thus more extensively studied.[1][2] However, the cis-isomer also exhibits biological activity and warrants investigation.[3] This guide will delve into the distinct properties of these isomers, providing quantitative data, experimental protocols, and pathway visualizations to support further research and development.

Chemical and Physical Properties

The geometric isomerism of this compound leads to differences in the spatial arrangement of the substituents around the carbon-carbon double bond, which in turn influences their physical and chemical properties. The trans-isomer is generally more stable than the cis-isomer.

Propertytrans-Cinnamaldehydecis-CinnamaldehydeReferences
Molecular Formula C₉H₈OC₉H₈O[1][4]
Molecular Weight 132.16 g/mol 132.16 g/mol [1][4]
Appearance Yellowish, oily liquidPale yellow liquid[1][5]
Odor Strong, spicy, cinnamon-likeCharacteristic cinnamon flavor and aroma[1][5]
Melting Point -7.5 °C254.53 K (-18.62 °C) (Joback Method)[1][6]
Boiling Point 248 °C245-246 °C[1][4]
Density 1.0497 g/mLNot specified[1]
Solubility in water Slightly solubleVery slightly soluble[1][4]
Solubility in organic solvents Soluble in ether, chloroform; miscible with alcohol and oilsSoluble in alcohol, ether, and petroleum ether[1][2]
Stability Stable under dry, cool, and dark conditions; slowly oxidizes in air and lightUnstable in strong acid or strong alkaline medium; easily oxidized in air[1][2]
Refractive Index (n_D) 1.6195Not specified[1]

Synthesis and Isolation of Isomers

trans-Cinnamaldehyde
  • Natural Extraction : The most common method for obtaining trans-cinnamaldehyde is through steam distillation of the essential oil from the bark of cinnamon trees.[1]

  • Chemical Synthesis : A well-established laboratory and industrial synthesis involves the aldol condensation of benzaldehyde and acetaldehyde in the presence of a base catalyst like sodium hydroxide or potassium hydroxide.[1][7]

cis-Cinnamaldehyde

The cis-isomer is not typically found in nature.[2] Its synthesis can be achieved through several methods:

  • Isomerization of trans-Cinnamaldehyde : The trans-isomer can be converted to the cis-isomer using catalysts such as silver-exchanged zeolites or through photoisomerization induced by UV light.[5]

  • Aldol Condensation : Similar to the trans-isomer, it can be synthesized via the aldol condensation of benzaldehyde with acetaldehyde, followed by selective reduction.[5]

Distinct Biological Properties and Therapeutic Potential

Both isomers of this compound exhibit a range of biological activities, though the trans-isomer has been more thoroughly investigated.

Antimicrobial Activity

Both trans- and cis-cinnamaldehyde have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[3][8]

IsomerActivityTarget OrganismsMechanism of ActionReferences
trans-Cinnamaldehyde AntibacterialEscherichia coli, Salmonella spp., Staphylococcus aureus, Pseudomonas aeruginosaDisrupts bacterial cell membranes, inhibits cell wall biosynthesis, and interferes with metabolic pathways.[8][9]
AntifungalCandida spp., Aspergillus spp.Inhibits ATPases and disrupts the fungal cell wall and membrane integrity.[8]
cis-Cinnamaldehyde AntibacterialEscherichia coli, Salmonella spp.Causes structural damage to cells, leading to the leakage of intracellular contents.[10]
AntifungalVarious pathogenic fungiPossesses antifungal properties.[3]
Anti-inflammatory Activity

trans-Cinnamaldehyde is a potent anti-inflammatory agent that modulates key inflammatory signaling pathways.

IsomerActivityKey Molecular TargetsIC₅₀ ValuesReferences
trans-Cinnamaldehyde Inhibition of NF-κB transcriptional activityNF-κB, IκBα43 µM (in RAW 264.7 macrophages)[11]
Reduction of pro-inflammatory cytokine secretionTLR2, TLR4-[12]
Anticancer Activity

trans-Cinnamaldehyde has shown promising anticancer effects in various cancer cell lines through multiple mechanisms.

IsomerActivityCancer Cell LinesMechanism of ActionIC₅₀ ValuesReferences
trans-Cinnamaldehyde Inhibition of cell proliferation, induction of apoptosisJurkat, U937 (Leukemia)Induces mitochondrial death pathway.0.057 µM (Jurkat), 0.076 µM (U937)[13]
CytotoxicityMCF-7 (Breast Cancer)Induces apoptosis and cell cycle arrest.58 µg/mL (24h), 140 µg/mL (48h)[13]
Inhibition of cell growth and migration5637 (Bladder Cancer)Suppresses ErbB2-HSF1-LDHA pathway.-[14]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound isomers are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling

trans-Cinnamaldehyde exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_p65_p50->Inflammatory_Genes Transcription NFkB_p65_p50_IkB IκBα-NF-κB NFkB_p65_p50_IkB->NFkB_p65_p50 This compound trans-Cinnamaldehyde This compound->IKK Inhibition This compound->NFkB_p65_p50 Inhibition of DNA binding

Caption: Inhibition of the NF-κB signaling pathway by trans-cinnamaldehyde.

Anticancer Signaling

The anticancer effects of trans-cinnamaldehyde involve the modulation of several key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound trans-Cinnamaldehyde This compound->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by trans-cinnamaldehyde.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of this compound isomers.

Determination of Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial/Fungal Culture Inoculation Inoculate with Microorganism Culture->Inoculation Compound This compound Isomer Stock Solution Plate 96-well Plate Serial Dilution of Compound Compound->Plate Media Broth Media Media->Plate Plate->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Visual Visual Inspection for Turbidity Incubation->Visual Spectro Spectrophotometer Reading (OD) Incubation->Spectro MIC Determine MIC Visual->MIC Spectro->MIC

References

Theoretical Underpinnings of Cinnamaldehyde's Molecular Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde (CMA), the primary bioactive compound in cinnamon, has garnered significant scientific interest for its broad-spectrum therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Understanding the molecular mechanisms that drive these activities is crucial for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the theoretical and computational studies that have elucidated the molecular interactions of this compound. We will explore quantum chemical calculations, molecular docking simulations, and molecular dynamics studies, presenting key quantitative data, detailed experimental protocols, and visual workflows to offer a comprehensive resource for professionals in drug discovery and development.

Theoretical Methodologies in this compound Research

Computational chemistry provides powerful, non-experimental methods to investigate molecular properties and interactions at an atomic level. The primary theoretical approaches used to study this compound include Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[3] It is instrumental in predicting the intrinsic properties of this compound, such as its geometric structure, stability, and reactivity. DFT calculations are foundational for understanding how the molecule's electron distribution influences its biological interactions.[4]

Typical Computational Protocol:

  • Input: An initial 3D structure of the this compound molecule is generated.

  • Geometry Optimization: The molecule's geometry is optimized to find its lowest energy (most stable) conformation. A common functional and basis set used for this is B3LYP/6-311++G(d,p).[5]

  • Frequency Calculation: This is performed to confirm that the optimized structure is a true energy minimum.

  • Property Calculation: Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential, and natural atomic charges are calculated.[4][6] The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.[4][7]

dft_workflow cluster_dft Density Functional Theory (DFT) Protocol start Initial Molecular Structure (CMA) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt Input freq Frequency Calculation opt->freq Confirm Minimum Energy props Electronic Property Calculation (HOMO, LUMO, etc.) freq->props analysis Reactivity Analysis props->analysis Output

Caption: A typical workflow for DFT calculations on this compound.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein).[8] This method is essential for identifying potential biological targets and understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.[9] The binding affinity, often expressed in kcal/mol, is calculated to estimate the strength of the interaction.[10][11]

Typical Experimental Protocol:

  • Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from a database like the RCSB Protein Data Bank. Water molecules are typically removed, and hydrogen atoms are added. The 3D structure of this compound is prepared and its energy is minimized.

  • Grid Box Generation: A grid box is defined around the active site of the protein target.[10]

  • Docking Simulation: Software like AutoDock is used to explore various possible conformations of this compound within the protein's active site.[10][12]

  • Scoring and Analysis: The resulting poses are "scored" based on a scoring function that estimates binding affinity. The pose with the lowest energy score is typically considered the most favorable binding mode.[10]

Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding interaction, MD simulations are used to study the dynamic behavior of the this compound-protein complex over time.[9] This provides insights into the stability of the interaction and any conformational changes that may occur in the protein or ligand upon binding.[10][13]

Typical Experimental Protocol:

  • System Setup: The most favorable docked complex from the molecular docking study is used as the starting point. The complex is placed in a simulation box and solvated with water molecules.

  • Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. It is then gradually heated and equilibrated under controlled temperature and pressure to mimic physiological conditions.

  • Production Run: The simulation is run for a specific period, often ranging from 50 to 100 nanoseconds, during which the trajectory (atomic coordinates over time) is saved.[10][13]

  • Trajectory Analysis: The trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration to assess the stability and flexibility of the complex.[10]

in_silico_workflow cluster_workflow In Silico Drug Discovery Workflow for this compound net Pharmacological Networking (Identify Potential Targets) dock Molecular Docking (Predict Binding Affinity & Pose) net->dock Top Targets md Molecular Dynamics Simulation (Assess Complex Stability) dock->md Best Docked Pose analysis Biological Activity Prediction md->analysis Validate Interaction

Caption: General workflow for computational analysis of this compound.

Quantitative Analysis of Molecular Interactions

Theoretical studies have provided a wealth of quantitative data on this compound's interactions. This data is crucial for comparing its efficacy against different targets and for guiding further experimental work.

DFT-Derived Electronic Properties

DFT calculations quantify the electronic characteristics of this compound, which are fundamental to its reactivity.

ParameterValuePhase/SolventComputational MethodReference
HOMO-LUMO Energy Gap~4.20 eVGas PhaseB3LYP/6-311++G(d,p)[4]
HOMO-LUMO Energy GapLargestGas PhaseB3LYP/6-311G+(d,p)[6]
HOMO-LUMO Energy GapSmallestEthanolB3LYP/6-311G+(d,p)[6]
Dipole MomentLargestEthanolB3LYP/6-311G+(d,p)[6]
Dipole MomentSmallestGas PhaseB3LYP/6-311G+(d,p)[6]

Table 1: Summary of electronic properties of this compound calculated using Density Functional Theory.

Molecular Docking Binding Affinities

Molecular docking studies have predicted the binding affinities of this compound with a wide range of protein targets implicated in various diseases. A more negative binding energy value indicates a more favorable and stable interaction.[10]

Target ProteinDisease AssociationBinding Affinity (kcal/mol)Reference
MMP9Cancer, InflammationMore negative than Doxycycline[10][13]
ACHEAlzheimer's Disease-6.5[14]
PTGS2 (COX-2)Inflammation, Cancer-6.1[14]
CYP19A1Alzheimer's Disease-6.2[14]
TP53Alzheimer's Disease-6.2[14]
HDAC8Cancer-5.8[15]
mrkH RegulatorBacterial Biofilm Formation-5.46[8]
PI3K (p110α)Cancer-6.4[11]
PTENCancer-5.8[11]

Table 2: Predicted binding affinities of this compound with various protein targets from molecular docking studies.

Key Signaling Pathways and Molecular Targets

Computational studies have been pivotal in identifying and validating the interaction of this compound with key proteins in critical signaling pathways.

Anti-Cancer and Anti-Inflammatory Pathways

Pharmacological networking and subsequent docking studies have identified numerous protein targets for this compound.[10] A significant number of these targets, including MMP9 , PTGS2 (COX-2) , STAT3 , and NFKB1 , are associated with cancer and inflammation pathways.[10][13] For example, molecular docking showed that this compound has a strong binding affinity for MMP9, a key enzyme in cancer metastasis, outperforming the reference drug doxycycline.[10] Similarly, its interaction with PTGS2 suggests a mechanism for its anti-inflammatory effects.[14] MD simulations of these complexes have further shown that the interactions are stable over time.[10][13]

Neuroprotective Pathways

In the context of neurodegenerative diseases like Alzheimer's, this compound has been shown to interact with key targets such as Acetylcholinesterase (ACHE) .[14] The binding affinity of -6.5 kcal/mol suggests a potential inhibitory role, which is a common strategy in Alzheimer's therapy.[14]

signaling_pathway cluster_pathway This compound (CMA) Target Pathways cluster_cancer Cancer cluster_inflammation Inflammation cluster_neuro Neurodegeneration CMA This compound MMP9 MMP9 CMA->MMP9 HDAC8 HDAC8 CMA->HDAC8 PI3K PI3K/AKT CMA->PI3K PTGS2 PTGS2 (COX-2) CMA->PTGS2 NFKB1 NFKB1 CMA->NFKB1 ACHE ACHE CMA->ACHE Metastasis Inhibits Metastasis MMP9->Metastasis HDAC8->Metastasis PI3K->Metastasis Inflammation Reduces Inflammation PTGS2->Inflammation NFKB1->Inflammation Neuroprotection Neuroprotective Effect ACHE->Neuroprotection

Caption: this compound's interactions with key protein targets.

Conclusion and Future Directions

Theoretical studies employing DFT, molecular docking, and MD simulations have provided profound insights into the molecular interactions of this compound. These computational approaches have successfully identified key protein targets, quantified binding affinities, and elucidated the dynamic nature of these interactions, offering a molecular basis for this compound's observed pharmacological activities. The compiled data and methodologies in this guide serve as a valuable resource for researchers aiming to leverage this compound's therapeutic potential. Future work should focus on using these theoretical models to design novel this compound derivatives with enhanced specificity and efficacy, and to further validate these computational predictions through rigorous in vitro and in vivo experimental studies.

References

Methodological & Application

Application Note: Cinnamaldehyde Extraction from Cinnamon Bark

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the extraction of cinnamaldehyde from cinnamon bark (Cinnamomum species), a compound of significant interest for its aromatic properties and diverse biological activities.[1][2] The primary focus is on steam distillation, a widely used and efficient method for isolating volatile compounds.[1] Additionally, alternative methods such as solvent extraction and supercritical fluid extraction are discussed. This note includes a comprehensive, step-by-step laboratory protocol, a comparative summary of various extraction techniques, and graphical workflows to guide researchers in obtaining high-purity this compound for applications in food science, pharmaceuticals, and cosmetics.[1][2]

Introduction

This compound (3-phenyl-2-propenal) is the primary organic compound responsible for the characteristic flavor and aroma of cinnamon.[3] It is a major constituent of the essential oil extracted from the bark of cinnamon trees, with its concentration varying depending on the species.[4] Beyond its use as a flavoring agent, this compound has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-diabetic properties, making it a valuable compound for drug development and pharmaceutical research.[5][6] The effective isolation of this compound from its natural source is a critical first step for its study and application. This document outlines the prevalent methods for its extraction.

Extraction Methodologies

Several techniques can be employed to extract this compound from cinnamon bark, each with distinct advantages and limitations.

  • Steam Distillation: This is the most common method for extracting essential oils, including this compound.[1] The process involves passing steam through the ground cinnamon bark, which vaporizes the volatile compounds.[1] These compounds are then co-distilled with the steam, condensed, and collected.[7] Because this compound is immiscible with water, it forms a separate layer in the distillate and can be easily isolated.[3] This method is favored for its efficiency and the production of a pure essential oil without solvent residues.[8]

  • Solvent Extraction: This technique uses organic solvents like ethanol, dichloromethane, or diethyl ether to dissolve and extract this compound from the plant material.[1][9] Methods can range from simple maceration (soaking the bark in a solvent) to more efficient systems like Soxhlet extraction, which uses a continuous reflux of fresh solvent.[6][8] While solvent extraction can yield high quantities of the essential oil, it requires an additional step to remove the solvent and may co-extract other non-volatile compounds.[8]

  • Microwave-Assisted Extraction (MAE): A more modern and "green" technique, MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[10][11] This method significantly reduces extraction time and solvent consumption compared to conventional techniques.[11][12]

  • Supercritical Fluid Extraction (SFE): This advanced method utilizes supercritical carbon dioxide (CO2) as a solvent.[13][14] Under specific temperature and pressure conditions, CO2 enters a supercritical state where it has properties of both a liquid and a gas, allowing it to efficiently extract this compound.[15] SFE is highly selective, and since CO2 is easily removed by depressurization, it yields a solvent-free extract.[4]

Experimental Protocol: Steam Distillation

This protocol details the laboratory-scale extraction of this compound from cinnamon bark via steam distillation, followed by solvent extraction for purification.[1][3][16]

3.1. Materials and Equipment

  • Cinnamon bark (sticks or coarse powder)

  • Distilled water

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask (250-500 mL)

  • Heating mantle

  • Distillation apparatus (condenser, still head, receiving flask)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Mortar and pestle (if using cinnamon sticks)

3.2. Procedure

Part A: Steam Distillation

  • Preparation of Cinnamon Bark: Weigh approximately 10-25 grams of cinnamon bark. If using sticks, grind them into a coarse powder using a mortar and pestle to increase the surface area for efficient extraction.[1][7]

  • Apparatus Setup: Place the ground cinnamon bark into a 250 mL round-bottom flask. Add distilled water until the flask is about half-full.[17]

  • Assemble the steam distillation apparatus. Connect the flask to the still head and condenser, and place a receiving flask at the outlet of the condenser. Ensure all joints are secure.

  • Distillation: Begin heating the mixture in the flask using a heating mantle.[1] As the water boils, steam will pass through the cinnamon, carrying the volatile this compound with it.[1]

  • Collection: Collect the distillate, which will appear as a cloudy, milky emulsion due to the suspension of insoluble this compound in water.[3][16] Continue collecting the distillate until it runs clear, indicating that most of the this compound has been extracted.[18] This typically requires collecting 100-200 mL of distillate.[19]

Part B: Isolation of this compound

  • Solvent Extraction: Transfer the collected distillate to a separatory funnel. Add approximately 30-50 mL of an organic solvent like dichloromethane (DCM) or diethyl ether.[3][9]

  • Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. This compound is more soluble in the organic solvent and will move into that layer.

  • Drain the lower organic layer (DCM) into a clean Erlenmeyer flask. If using a less dense solvent like diethyl ether, the organic layer will be on top.

  • Repeat the extraction process on the aqueous layer two more times with fresh portions of the organic solvent to maximize recovery.[3] Combine all organic extracts.[3]

Part C: Drying and Solvent Removal

  • Drying: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the combined organic extracts.[1][3] Swirl the flask until the liquid is clear and the drying agent flows freely, indicating that all water has been removed.

  • Filtration: Decant or filter the dried organic solution into a pre-weighed round-bottom flask to remove the drying agent.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator.[3][9] This will leave behind the extracted this compound as a slightly yellow, viscous oil with a strong cinnamon aroma.[3][7]

  • Yield Calculation: Weigh the flask containing the final product to determine the mass of the extracted this compound and calculate the percentage yield based on the initial mass of cinnamon bark used.

Quantitative Data Summary

The efficiency of this compound extraction varies significantly with the method and parameters used. The following table summarizes quantitative data from various studies.

Extraction MethodSolvent/ConditionsTimeTemperature/PowerThis compound Yield (%)This compound Purity (%)Reference(s)
Steam DistillationWater5 hBoiling~1.194.7[8]
Steam DistillationWater10 hBoiling~1.394.7[8]
Soxhlet ExtractionEthanol5 hBoiling~2.773.2[8]
Soxhlet ExtractionEthanol10 hBoiling~3.262.7[8]
Microwave-Assisted (MAE)Ethanol (59%)3.4 min147.5 W0.89 (total yield)~244 mg/100mL[10]
Microwave-Assisted (MAE)Ethanol30 min300 W5.6Not specified[20]
Microwave-Assisted (MAE)Water25 min700 W4.1789.3[11]
Supercritical CO2 (SFE)CO295.7 min68.2 °C, 2.3 MPaNot specified54.79 (recovery)[15][21]
Supercritical CO2 (SFE)CO2Not specifiedNot specified>95% of oil77.1[13][14]
MacerationEthanol (96%)Not specifiedRoom TempNot specified124.14 mg/g extract[22]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete workflow for this compound extraction using steam distillation and subsequent solvent extraction.

G Workflow for this compound Extraction cluster_prep Preparation cluster_distill Steam Distillation cluster_isolate Isolation & Purification cluster_final Final Product A Cinnamon Bark B Grinding A->B C Mix with Water in Flask B->C D Heating & Steam Generation C->D E Co-distillation of This compound & Water D->E F Condensation E->F G Collect Cloudy Distillate F->G H Transfer to Separatory Funnel G->H I Add Organic Solvent (e.g., DCM) H->I J Liquid-Liquid Extraction I->J K Separate Layers J->K L Organic Layer (with this compound) K->L Collect M Aqueous Layer (Waste) K->M Discard N Dry with Anhydrous Na₂SO₄ L->N O Filter N->O P Remove Solvent (Rotary Evaporation) O->P Q Purified this compound P->Q

Caption: Workflow for this compound Extraction.

Biological Signaling Pathway

This compound is known to exert anti-inflammatory effects, partly by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of genes involved in the inflammatory response. The diagram below shows a simplified representation of this inhibitory action.

G Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates NFKB_complex IκBα - NF-κB (Inactive Complex) IKK->NFKB_complex Phosphorylates IκBα NFKB NF-κB (p65/p50) NFKB_complex->NFKB Releases IkBa IκBα NFKB_complex->IkBa Leads to Degradation NFKB_n NF-κB (p65/p50) NFKB->NFKB_n Translocation DNA DNA Binding NFKB_n->DNA Genes Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) DNA->Genes Cinn This compound Cinn->IKK Inhibits

References

HPLC method for quantification of cinnamaldehyde in plant extracts.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the quantification of cinnamaldehyde in plant extracts is a critical tool for researchers, scientists, and drug development professionals involved in quality control, standardization, and efficacy studies of herbal products. This compound is the primary bioactive compound responsible for the characteristic aroma and various pharmacological activities of cinnamon and other related plant species.[1][2] This application note provides a detailed, validated protocol for the reliable quantification of this compound using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound, an aromatic aldehyde, is the major constituent of the essential oil extracted from the bark of Cinnamomum trees, such as Cinnamomum zeylanicum (Ceylon cinnamon), Cinnamomum cassia (Chinese cinnamon), and Cinnamomum burmannii (Indonesian cinnamon).[2][3] It is widely used as a flavoring agent and has demonstrated numerous biological activities, including antimicrobial, anti-inflammatory, antioxidant, and hypoglycemic effects.[4] Given its therapeutic potential and widespread use, it is essential to have a precise and accurate analytical method to quantify this compound content in raw plant materials and finished herbal products. This ensures product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is a preferred technique for this purpose due to its high sensitivity, specificity, and reproducibility.[5] This document outlines a comprehensive RP-HPLC method coupled with UV detection, including detailed protocols for sample extraction, standard preparation, and method validation as per ICH guidelines.[1][6]

Experimental Protocol

This section details the materials, instrumentation, and step-by-step procedures for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile [7]

  • HPLC-grade Water

  • Acetic Acid (Glacial, ≥99.7%) [7]

  • Syringe filters (0.45 µm)

  • Dried plant material (e.g., Cinnamon bark powder)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The specific conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter Condition
Column Octadecylsilane (C18), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.04% Acetic Acid in Water (60:40 v/v)[7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 280 nm or 282 nm[7][8]
Injection Volume 20 µL[7]
Column Temperature 29°C or Ambient[4][7]

| Run Time | ~15 minutes |

Note: The retention time for this compound under these conditions is expected to be approximately 7.2 minutes.[8]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 to 12 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Ultrasonic-Assisted Extraction)
  • Weighing: Accurately weigh 1.0 g of finely powdered, dried plant material and transfer it to a conical flask.

  • Extraction: Add 25 mL of methanol to the flask.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of this compound.[5]

  • Filtration: After sonication, filter the extract through a Whatman No. 1 filter paper.

  • Dilution: Transfer the filtered solution to a 50 mL volumetric flask and make up the volume with methanol.

  • Final Preparation: Take a suitable aliquot of the extract and dilute it with the mobile phase to obtain a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

G Overall Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Prepare Standard Solutions (Stock and Working) HPLC HPLC Analysis (Inject Samples & Standards) StandardPrep->HPLC SamplePrep Prepare Plant Extract (Weigh, Extract, Filter) SamplePrep->HPLC DataAcq Data Acquisition (Chromatogram & Peak Area) HPLC->DataAcq CalCurve Generate Calibration Curve (Peak Area vs. Concentration) DataAcq->CalCurve Quantify Quantify this compound in Plant Extract CalCurve->Quantify

Caption: Overall experimental workflow from preparation to quantification.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, sensitivity, accuracy, and precision.[1][6] The results from various studies are summarized in Table 2.

Table 2: Summary of Method Validation Parameters for this compound Quantification

Parameter Result Reference
Linearity (Correlation Coefficient, r²) > 0.994 [7]
Limit of Detection (LOD) 0.062 - 0.069 µg/mL (ppm) [6][7][8]
Limit of Quantification (LOQ) 0.19 - 0.23 µg/mL (ppm) [6][7][8]
Accuracy (% Recovery) 98.74% - 101.95% [7]

| Precision (% RSD) | < 2% |[7][8][9] |

  • Linearity: The method demonstrates excellent linearity, with a correlation coefficient (r²) greater than 0.99, indicating a direct proportional relationship between concentration and peak area within the tested range.[4]

  • Sensitivity: The limits of detection (LOD) and quantification (LOQ) were found to be as low as 0.062 µg/mL and 0.19 µg/mL, respectively, showcasing the method's high sensitivity.[6][8]

  • Accuracy: Accuracy was confirmed through recovery studies, with recovery percentages falling within the acceptable range of 98-102%, indicating no significant interference from the sample matrix.[4][7]

  • Precision: The method is highly precise, with Relative Standard Deviation (%RSD) values for repeatability (intra-day) and intermediate precision (inter-day) being well below 2%.[8][9]

G Detailed Sample Preparation Protocol Start Start: Dried Plant Material Weigh 1. Weigh 1.0 g of Powdered Sample Start->Weigh AddSolvent 2. Add 25 mL Methanol Weigh->AddSolvent Sonicate 3. Sonicate for 30 minutes AddSolvent->Sonicate Filter1 4. Filter Extract Sonicate->Filter1 Dilute 5. Dilute to 50 mL with Methanol Filter1->Dilute Filter2 6. Filter with 0.45 µm Syringe Filter Dilute->Filter2 End Ready for HPLC Injection Filter2->End

Caption: Step-by-step workflow for sample preparation.

Application: this compound Content in Plant Species

This validated method can be applied to determine the this compound content in various plant species. The concentration can vary significantly based on the species, age of the plant, and extraction method used.[10][11] Table 3 presents a summary of reported this compound content in different Cinnamomum species.

Table 3: Reported this compound Content in Various Cinnamomum Species

Plant Species Extraction Method This compound Content (mg/g of extract) Reference
Cinnamomum zeylanicum Ultrasound-assisted (Methanol) 111.57 [10]
Cinnamomum burmannii Ultrasound-assisted (Methanol) 134.39 [10]
Cinnamomum cassia Ultrasound-assisted (Methanol) 129.07 [10]
C. zeylanicum Essential Oil 191.20 [10]
C. burmannii Essential Oil 214.24 [10]

| C. cassia | Essential Oil | 202.09 |[10] |

As shown, ultrasound-assisted extraction with methanol yields significant amounts of this compound, while direct analysis of essential oils shows a higher concentration of the compound.[10]

Conclusion

The RP-HPLC method detailed in this application note is simple, sensitive, accurate, and precise for the quantification of this compound in plant extracts.[5] The validation data confirms its reliability and suitability for routine quality control analysis in the pharmaceutical and food industries. This protocol provides researchers and drug development professionals with a robust tool for the standardization of herbal materials and products containing this compound.

References

GC-MS Analysis of Cinnamaldehyde and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde is the primary bioactive compound in cinnamon, responsible for its characteristic flavor and aroma. Beyond its culinary uses, this compound has garnered significant interest in the biomedical field for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anti-cancer effects. Understanding the metabolic fate of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its metabolites in complex biological matrices. These application notes provide detailed protocols for the GC-MS analysis of this compound and its key metabolites, namely cinnamic acid and cinnamyl alcohol.

Metabolic Pathway of this compound

This compound undergoes biotransformation in the body, primarily through oxidation and reduction reactions. The aldehyde group can be oxidized to a carboxylic acid, forming cinnamic acid, or reduced to an alcohol, yielding cinnamyl alcohol. These metabolites can be further conjugated for excretion. Cinnamyl alcohol and this compound can also be interconverted.[1][2]

This compound Metabolism cluster_enzymes Key Enzymes This compound This compound cinnamic_acid Cinnamic Acid This compound->cinnamic_acid Oxidation (ALDH) cinnamyl_alcohol Cinnamyl Alcohol This compound->cinnamyl_alcohol Reduction (ADH) conjugates Conjugated Metabolites cinnamic_acid->conjugates Conjugation cinnamyl_alcohol->this compound Oxidation (ADH) cinnamyl_alcohol->conjugates Conjugation ALDH Aldehyde Dehydrogenase (ALDH) ADH Alcohol Dehydrogenase (ADH)

Metabolic conversion of this compound.

Experimental Protocols

Sample Preparation

a) Plasma/Serum

This protocol is adapted from a method for the simultaneous determination of this compound, cinnamyl alcohol, and methyl cinnamate in rat plasma.[2]

Materials:

  • Ethyl acetate

  • Internal Standard (IS) solution (e.g., propiophenone in methanol)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 3 minutes to extract the analytes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate.

  • Inject 1 µL of the reconstituted sample into the GC-MS system.

b) Tissue Homogenates

This protocol provides a general guideline for tissue homogenization for the analysis of lipophilic compounds.

Materials:

  • Homogenization buffer (e.g., 20 mM Tris pH 7.8 with protease inhibitors)

  • Bead beater or glass homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample (approximately 50-100 mg).

  • Thaw the tissue on ice.

  • Add the tissue to a 2 mL tube containing ceramic beads and 400 µL of 80% methanol (pre-chilled to -80°C).

  • Homogenize using a bead beater for 30 seconds. For softer tissues, an auto homogenizer can be used, while harder tissues may require a ground glass homogenizer.[3]

  • Centrifuge the homogenate at 100 x g for 5 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube.

  • Repeat the homogenization and centrifugation steps twice more, pooling the supernatants.[4]

  • The combined supernatant can then be subjected to liquid-liquid extraction as described for plasma/serum.

c) Urine

This protocol is a general method for the extraction of metabolites from urine for GC-MS analysis.

Materials:

  • Urease (optional, to remove excess urea)

  • Methanol

  • Centrifuge

  • Nitrogen evaporator

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine and BSTFA with 1% TMCS)

Procedure:

  • (Optional) Treat urine samples with urease to remove urea, which can interfere with the analysis.[5]

  • Extract the urine sample with methanol.[5]

  • Centrifuge to pellet any precipitate.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[5]

  • Proceed with derivatization as described below.

Derivatization

For the analysis of less volatile metabolites like cinnamic acid, a derivatization step is often necessary to improve their chromatographic properties.

Procedure:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Incubate at 50°C for 90 minutes.

  • Cool the sample to room temperature.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Incubate at 60°C for 60 minutes.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following are example GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)This compound: 131, 103, 77; Cinnamyl alcohol: 134, 115, 91; Cinnamic acid (derivatized): specific ions for the derivative
Transfer Line Temp.280°C
Ion Source Temp.230°C

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the GC-MS analysis of this compound and its metabolites.

Table 1: Linearity and Detection Limits

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Reference
This compoundRat Plasma20 - 2000205[2][6]
Cinnamyl AlcoholRat Plasma20 - 2000205[2][6]
Methyl CinnamateRat Plasma20 - 2000205[2][6]
This compoundRat Tissues20 - 4000--[1][5]
Cinnamyl AlcoholRat Tissues20 - 2000--[1][5]
This compoundBiopesticides-0.139 mg/L-
Cinnamyl AlcoholBiopesticides-0.067 mg/L-

Table 2: Recovery and Precision

AnalyteMatrixRecovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Reference
This compoundRat Plasma85.2 - 95.4< 10.4< 12.2[2]
Cinnamyl AlcoholRat Plasma88.6 - 98.2< 9.8< 11.5[2]
Methyl CinnamateRat Plasma86.3 - 96.5< 10.1< 11.8[2]
This compoundRat Tissues86.8 - 107.5< 11.3< 11.3[1][5]
Cinnamyl AlcoholRat Tissues88.2 - 105.4< 10.8< 10.8[1]
This compoundBiopesticides84.2--
Cinnamyl AlcoholBiopesticides86.5--

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and metabolism.

Nrf2 Signaling Pathway

This compound is a known activator of the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[7] It can induce the nuclear translocation of Nrf2, leading to the expression of antioxidant and phase II detoxifying enzymes.[1][8] This is mediated through the activation of upstream kinases such as ERK1/2, Akt, and JNK.[1][8]

Nrf2 Activation by this compound This compound This compound Upstream_Kinases ERK1/2, Akt, JNK This compound->Upstream_Kinases activates Nrf2_Keap1 Nrf2-Keap1 Complex Upstream_Kinases->Nrf2_Keap1 phosphorylates Nrf2_nucleus Nrf2 (nucleus) Nrf2_Keap1->Nrf2_nucleus Nrf2 translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant & Phase II Enzymes ARE->Antioxidant_Enzymes promotes transcription

Nrf2 pathway activation by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway in various contexts, often leading to the induction of apoptosis in cancer cells or promoting cell survival in other cell types.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K modulates Akt Akt PI3K->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors phosphorylates Cellular_Responses Cellular Responses (Survival, Proliferation, Apoptosis) Downstream_Effectors->Cellular_Responses regulates FXR_Signaling_Pathway This compound This compound Cinnamic_Acid Cinnamic Acid This compound->Cinnamic_Acid Metabolism FXR FXR Cinnamic_Acid->FXR activates FGF15_19 FGF15/19 FXR->FGF15_19 induces expression Metabolic_Regulation Metabolic Regulation (Bile Acid, Glucose, Lipid) FGF15_19->Metabolic_Regulation regulates

References

Application Notes and Protocols: Synthesis and Evaluation of Cinnamaldehyde Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamaldehyde, the primary bioactive compound in cinnamon, has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Its α,β-unsaturated aldehyde structure serves as a versatile scaffold for chemical modification, allowing for the synthesis of numerous derivatives with enhanced potency and specificity.[1][4] These derivatives are being explored as lead compounds in drug discovery to combat challenges like antibiotic resistance and to develop novel therapeutics for various cancers and inflammatory diseases.[1][5] This document provides detailed protocols for the synthesis of this compound derivatives and for the evaluation of their biological activities, intended for researchers and scientists in the field of drug development.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic reactions. The Claisen-Schmidt condensation is a common method for producing this compound-chalcone analogues, while multi-step reactions can introduce specific functional groups onto the aromatic ring.

Protocol 1: Synthesis of this compound-Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a base-catalyzed condensation reaction between a substituted this compound and an acetophenone to form a chalcone derivative.[6][7]

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 3-acetylpyridine)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, and refrigerator

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and the selected substituted acetophenone (0.01 mol) in 25 mL of ethanol.

  • Stir the mixture using a magnetic stirrer.

  • Slowly add 25 mL of 10% NaOH solution to the mixture.

  • Continue stirring the reaction mixture at room temperature for approximately 4 hours.

  • After 4 hours, pour the mixture into 200-400 mL of cold deionized water and continue stirring until a precipitate forms.

  • Refrigerate the mixture overnight to ensure complete precipitation.

  • Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.[6]

  • Characterize the final product using techniques such as TLC, FTIR, and LCMS.[6]

G cluster_workflow Synthesis Workflow: Claisen-Schmidt Condensation reactants This compound + Substituted Acetophenone dissolve Dissolve in Ethanol reactants->dissolve catalyst Add 10% NaOH (Catalyst) dissolve->catalyst stir Stir at Room Temp (4 hours) catalyst->stir precipitate Pour into Cold Water stir->precipitate refrigerate Refrigerate Overnight precipitate->refrigerate filter Filter and Wash refrigerate->filter purify Recrystallize from Ethanol filter->purify product Purified Chalcone Derivative purify->product

Caption: Workflow for Claisen-Schmidt condensation.
Protocol 2: Three-Step Synthesis of 2-Hydroxythis compound

This protocol outlines the synthesis of 2-hydroxythis compound from this compound, a derivative with noted anticancer activity.[8][9][10] The process involves nitration, reduction, and a diazotation-hydrolysis reaction.

Step 1: Nitration (Synthesis of 2-Nitrothis compound) [8][10]

  • In a three-necked flask cooled in an ice-salt bath (0-5 °C), add this compound (0.42 mole) and 225 mL of acetic anhydride.

  • While stirring vigorously, slowly add a solution of nitric acid (18 mL) in glacial acetic acid (50 mL). The addition should take 3-4 hours, maintaining the temperature below 5 °C.[11]

  • After addition, allow the mixture to warm to room temperature and let it stand for 2 days.[11]

  • Cautiously add 20% HCl to the cooled solution until a yellow precipitate begins to form.[9][10]

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the precipitate (o-nitrothis compound) by filtration and dry.[11]

Step 2: Reduction (Synthesis of 2-Aminothis compound) [8][9]

  • In a flask, combine the 2-nitrothis compound from Step 1 with ammonium chloride (NH₄Cl) and iron (Fe) powder in a mixture of methanol and water (9:1 v/v).[9]

  • Reflux the mixture under a nitrogen atmosphere for approximately 2 hours.

  • After the reaction, filter the mixture to remove the iron powder and catalyst.

  • Evaporate the solvent to obtain the crude 2-aminothis compound.

Step 3: Diazotation-Hydrolysis (Synthesis of 2-Hydroxythis compound) [8][10]

  • Dissolve the crude 2-aminothis compound in a solution of sulfuric acid (H₂SO₄).

  • Cool the solution to 5 °C and add a solution of sodium nitrite (NaNO₂) dropwise while stirring for 1 hour.

  • Pour the resulting mixture into a container with water and THF, and then reflux.

  • Extract the product with ethyl acetate.

  • Dry the organic phase with anhydrous MgSO₄, evaporate the solvent, and purify the final product (2-hydroxythis compound) using column chromatography.[10]

G cluster_workflow Synthesis Workflow: 2-Hydroxythis compound start This compound nitration Step 1: Nitration (HNO₃, Acetic Anhydride) start->nitration intermediate1 2-Nitrothis compound nitration->intermediate1 reduction Step 2: Reduction (Fe, NH₄Cl) intermediate1->reduction intermediate2 2-Aminothis compound reduction->intermediate2 diazotation Step 3: Diazotation-Hydrolysis (NaNO₂, H₂SO₄, Reflux) intermediate2->diazotation end 2-Hydroxythis compound diazotation->end

Caption: Multi-step synthesis of 2-hydroxythis compound.

II. Application Notes: Biological Activities

This compound derivatives have shown significant potential in several therapeutic areas.

Anticancer Activity

Numerous this compound derivatives exhibit potent cytotoxic effects against various cancer cell lines.[12][13] Their mechanisms of action often involve inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the JAK/STAT and NF-κB pathways.[3][5][14] For example, 2-hydroxythis compound has been shown to inhibit the growth of colon cancer cells, and other derivatives have demonstrated efficacy against breast, prostate, and liver cancer cells.[5][12][13]

Table 1: Anticancer Activity (IC₅₀ Values) of Selected this compound Derivatives

Derivative Cancer Cell Line IC₅₀ Value (µM) Reference
4-Methoxythis compound C-33A (Cervical Cancer) 110 [12]
This compound MCF-7 (Breast Cancer) 58 µg/mL (24h) [12]
Bromoethane Chalcone (5n) DU145 (Prostate Cancer) 8.719 [13]
Bromoethane Chalcone (5n) SKBR-3 (Breast Cancer) 7.689 [13]
Bromoethane Chalcone (5n) HEPG2 (Liver Cancer) 9.380 [13]

| Chalcone Derivative (3e) | Caco-2 (Colon Cancer) | 32.19 |[15][16] |

Caption: Inhibition of the STAT3 signaling pathway.
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. This compound and its derivatives have demonstrated significant anti-inflammatory properties by modulating various signaling pathways.[2][17] They can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][17][18] Key mechanisms include the activation of the Nrf2/HO-1 pathway, which protects cells from oxidative stress, and the inhibition of the NF-κB and JAK/STAT signaling pathways.[2][14][19]

G cluster_pathway Anti-inflammatory Nrf2/HO-1 Pathway Activation edge_inhib edge_inhib CA This compound Nrf2 Nrf2 CA->Nrf2 Promotes Dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Nrf2 Promotes Dissociation Keap1 Keap1 Nrf2->Keap1 Bound & Inactive Nucleus Nucleus Nrf2->Nucleus Translocation HO1 HO-1 Expression Nucleus->HO1 Protection Cytoprotection & Anti-inflammation HO1->Protection Protection->ROS

Caption: Nrf2/HO-1 pathway activation by this compound.
Antimicrobial Activity

The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.[1] this compound derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains like E. coli and S. aureus.[20][21] One promising mechanism of action is the inhibition of the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis and has no close homolog in humans, making it an attractive drug target.[22]

Table 2: Antimicrobial Activity (MIC) of Selected this compound Derivatives

Derivative Bacterial Strain MIC (µg/mL) Reference
Brominated Analog (4) Acinetobacter baumannii ATCC 19606 32 [22]
Di-chlorinated Analog (6) Acinetobacter baumannii ATCC 19606 64 [22]
This compound E. coli 042 780 [23]
This compound S. aureus 40-80 [24]
4-Nitrothis compound Uropathogenic E. coli (UPEC) 100 [25]

| α-Methyl this compound | Candida albicans | 50-100 |[26] |

Caption: Inhibition of bacterial cell division via FtsZ.

III. Experimental Protocols for Biological Assays

Protocol 3: Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay assesses the effect of a compound on cancer cell viability by measuring the metabolic activity of mitochondria.[27]

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells (5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.

  • Remove the medium and add fresh medium containing serial dilutions of the this compound derivative. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

G cluster_workflow Protocol Workflow: MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound Derivative (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Viability & IC₅₀ Value read->analyze

Caption: Workflow for the MTT cell viability assay.
Protocol 4: Antimicrobial Susceptibility (Broth Microdilution for MIC/MBC)

This method determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against a specific bacterium.[22][25]

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well plates

  • This compound derivative stock solution (in DMSO)

  • Spectrophotometer and plate reader

  • Agar plates

Procedure:

  • Inoculum Preparation: Inoculate a bacterial colony into broth and incubate overnight at 37°C. Dilute the culture to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[25]

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the derivative stock solution to the first well and perform a two-fold serial dilution across the row.[25]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration with no visible turbidity. Absorbance at 600 nm can also be measured.[25]

  • MBC Determination: Plate 10-20 µL aliquots from the clear wells (at and above the MIC) onto agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.[25]

G cluster_workflow Protocol Workflow: MIC/MBC Determination prepare Prepare Bacterial Inoculum inoculate Inoculate Wells prepare->inoculate dilute Serial Dilute Compound in 96-well Plate dilute->inoculate incubate_plate Incubate Plate 18-24h inoculate->incubate_plate read_mic Determine MIC (No Turbidity) incubate_plate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc incubate_agar Incubate Agar Plates 24h plate_mbc->incubate_agar read_mbc Determine MBC (No Colonies) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC determination.
Protocol 5: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This simple assay screens for anti-inflammatory activity by measuring a compound's ability to inhibit heat-induced protein denaturation, a well-documented cause of inflammation.[28][29]

Materials:

  • Egg albumin (or Bovine Serum Albumin)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • This compound derivative stock solution

  • Reference standard (e.g., Acetaminophen or Diclofenac Sodium)

  • Water bath and Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the this compound derivative (e.g., 10 to 500 µg/mL).

  • Prepare a control solution containing the same mixture but with 2 mL of deionized water instead of the derivative.

  • Incubate all samples at 37°C for 15 minutes.

  • Induce protein denaturation by heating the samples in a water bath at 70°C for 5 minutes.

  • After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] * 100[28]

G cluster_workflow Protocol Workflow: Protein Denaturation Assay mix Prepare Reaction Mixture (Albumin, PBS, Compound) incubate1 Incubate at 37°C (15 min) mix->incubate1 heat Heat at 70°C (5 min) incubate1->heat cool Cool to Room Temp heat->cool read Measure Absorbance (660 nm) cool->read analyze Calculate % Inhibition read->analyze

Caption: Workflow for the protein denaturation assay.

References

Application Notes and Protocols for Testing the Antifungal Activity of Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal properties of cinnamaldehyde, a promising natural compound for the development of new antifungal agents.

This compound, the primary component of cinnamon essential oil, has demonstrated broad-spectrum antifungal activity against various pathogenic fungi, including yeasts and filamentous molds.[1] Its mechanisms of action are multifaceted, targeting the fungal cell wall, cell membrane, and critical metabolic pathways.[1][2] This document outlines standardized methods to evaluate its efficacy, including determining its minimum inhibitory and fungicidal concentrations, assessing its activity through diffusion methods, and exploring its mechanism of action.

Data Presentation: Efficacy of this compound

The antifungal activity of this compound has been quantified against several fungal species. The following tables summarize key efficacy data from multiple studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Various Fungi

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans125125
Candida albicans5169.65[3]
Candida spp. (mean)50.05109.26[4][5][6]
Candida spp. (range)16 - 25616 - 256[3]
Non-Candida albicans Candida (NCAC) spp. (mean)8876.24[3]
Aspergillus fumigatus40 - 80-[2][7]
Geotrichum citri-aurantii--[8][9]
Fluconazole-resistant C. albicans25 (for derivatives)-[10]

Table 2: Zone of Inhibition Diameters for this compound

Fungal SpeciesAssay TypeConcentrationInhibition Zone (mm)Reference
Candida albicansDisc Diffusion5 mg/disc60
Candida spp. (mean)Disc Diffusion (Direct Contact)1 mg/µL (5 µL)61.26[3]
Candida spp. (mean)Disc Volatilization1 mg/µL (5 µL)65.20[3]
Candida spp. (mean)Disc Diffusion-69[4][5][6]
Aspergillus nigerAgar Well Diffusion1-2 mg/mL (100 µL)3.12[11]
Candida albicansAgar Well Diffusion1-2 mg/mL (100 µL)4.01[11]
Candida albicansDisc Diffusion80 µL/mL60.4[12]
Candida albicansWell Diffusion80 µL/mL70[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to include appropriate controls (negative, positive, and solvent) in all assays.

Broth Microdilution Assay for MIC and MFC Determination

This method determines the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that kills 99.9% of the initial fungal inoculum (MFC).[13]

Materials:

  • This compound (purity ≥ 98%)

  • Fungal isolate(s)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium, buffered with MOPS[2][13]

  • Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an SDA plate.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in the appropriate broth to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[13]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate to achieve the desired concentration range (e.g., 1.953 to 125 µg/mL).[14]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the this compound dilutions.

    • Include a growth control well (fungal suspension in broth with solvent but no this compound) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 24-48 hours.[2]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[14]

  • MFC Determination:

    • Take an aliquot (e.g., 10-100 µL) from each well that shows no visible growth.

    • Spread the aliquot onto a fresh SDA plate.

    • Incubate the plates at 35-37°C for 24-48 hours.

    • The MFC is the lowest concentration from which no fungal colonies grow on the SDA plate.[3]

Disk Diffusion Assay

This method assesses the antifungal activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Fungal isolate(s)

  • SDA or Mueller-Hinton agar plates

  • Sterile swabs

  • Solvent for this compound (e.g., DMSO)

  • Incubator (35-37°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the fungal suspension and streak it evenly across the entire surface of an SDA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for about 5 minutes.

  • Application of this compound:

    • Aseptically place a sterile filter paper disk onto the center of the inoculated agar plate.

    • Pipette a specific volume (e.g., 5 µL) of a known concentration of this compound (e.g., 1 mg/µL) onto the disk.[3]

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 24-48 hours.

    • Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).

Vapor Phase Antifungal Assay (Disc Volatilization)

This assay evaluates the antifungal activity of this compound vapor.[3]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Fungal isolate(s)

  • SDA plates

  • Sterile swabs

  • Incubator (35-37°C)

Procedure:

  • Inoculation of Agar Plates:

    • Prepare and inoculate SDA plates with the fungal suspension as described for the disk diffusion assay.

  • Application of this compound:

    • Impregnate a sterile filter paper disk with a specific volume and concentration of this compound (e.g., 5 µL of 1 mg/µL).

    • Aseptically place the impregnated disk on the inner surface of the Petri dish lid, ensuring it does not touch the agar.[3]

  • Incubation and Measurement:

    • Seal the Petri dish with parafilm to prevent vapor leakage.

    • Incubate the plates in an upright position at 35-37°C for 48 hours.

    • Measure the diameter of the zone of inhibition on the agar surface below the disk.

Time-Kill Assay

This dynamic assay determines the rate at which this compound kills a fungal population over time.[10]

Materials:

  • This compound

  • Fungal isolate(s)

  • SDB or other suitable broth

  • Incubator with shaking capabilities (37°C)

  • Sterile tubes or flasks

  • SDA plates

  • Pipettes and dilution tubes

Procedure:

  • Preparation:

    • Prepare a fungal suspension and dilute it in broth to a starting concentration of approximately 5 x 10^4 CFU/mL.

    • Prepare tubes or flasks containing broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x MIC).[10] Include a growth control without this compound.

  • Inoculation and Sampling:

    • Inoculate the prepared tubes/flasks with the fungal suspension.

    • Incubate at 37°C with shaking.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube/flask.[3]

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto SDA plates.

    • Incubate the plates at 37°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed mechanism of action of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Fungal Culture (SDA Plate) B Prepare Fungal Suspension (0.5 McFarland) A->B C Dilute Suspension in Broth B->C E Add Fungal Suspension to Wells C->E D Prepare this compound Serial Dilutions in Plate D->E F Incubate (35-37°C, 24-48h) E->F G Determine MIC (No Visible Growth) F->G H Plate on SDA from Clear Wells G->H I Incubate (24-48h) H->I J Determine MFC (No Colonies) I->J Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Fungal Suspension (0.5 McFarland) B Inoculate SDA Plate (Swab for Confluent Growth) A->B C Place Sterile Disk on Agar B->C D Apply this compound to Disk C->D E Incubate (35-37°C, 24-48h) D->E F Measure Zone of Inhibition (mm) E->F Cinnamaldehyde_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_this compound cluster_effects Antifungal Effects cluster_outcome cell_wall Cell Wall (Chitin, β-Glucan) cell_membrane Cell Membrane (Ergosterol, ATPase) cell_wall->cell_membrane cytoplasm Cytoplasm cell_membrane->cytoplasm mitochondrion Mitochondrion (TCA Cycle) cytoplasm->mitochondrion nucleus Nucleus cytoplasm->nucleus This compound This compound inhibit_wall Inhibition of Cell Wall Synthesis (Chitin, β-Glucan) This compound->inhibit_wall disrupt_membrane Membrane Disruption (Inhibits Ergosterol & ATPase) This compound->disrupt_membrane disrupt_metabolism Metabolic Disruption (TCA Cycle, Protein Synthesis) This compound->disrupt_metabolism inhibit_wall->cell_wall expose_glucan β-1,3-Glucan Exposure inhibit_wall->expose_glucan cell_death Fungal Cell Death inhibit_wall->cell_death disrupt_membrane->cell_membrane disrupt_membrane->cell_death disrupt_metabolism->mitochondrion disrupt_metabolism->cell_death phagocytosis Enhanced Macrophage Phagocytosis expose_glucan->phagocytosis

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of cinnamaldehyde using Solid-Phase Microextraction (SPME) coupled with gas chromatography (GC) or high-performance liquid chromatography (HPLC). These methodologies are crucial for quality control, stability testing, and pharmacokinetic studies in the development of pharmaceuticals and food products.

Introduction to SPME for this compound Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound from various matrices, including food, beverages, and biological samples. The technique relies on the partitioning of analytes between the sample matrix and a coated fiber, which is then thermally desorbed in the injector of a gas chromatograph or eluted with a solvent for liquid chromatography.

The choice of SPME fiber coating, extraction mode (Headspace vs. Direct Immersion), and optimization of extraction parameters are critical for achieving accurate and reproducible results.

Quantitative Data Summary

The following tables summarize the quantitative data from validated methods for this compound analysis using SPME-GC and HPLC. This allows for a comparative assessment of the different analytical approaches.

Table 1: Performance Characteristics of a Validated SPME-GC-FID Method for Fragrance Allergens (including this compound-related compounds)

Validation ParameterPerformance MetricReference
Linearity Range10⁻¹–10³ µg/mL[2]
Correlation Coefficient (r²)> 0.999[2]
Repeatability (RSD)~5%[2]
Intermediate Precision (RSD)~5%[2]
Limit of Detection (LOD)0.007–2.7 µg/mL[2]

Table 2: Performance Characteristics of a Validated HPLC-PDA Method for this compound

Validation ParameterPerformance MetricReference
Correlation Coefficient (r)0.9941[1][3]
Recovery98.74 - 101.95%[1][3]
Precision (% RSD)0.92 - 2.68%[1][3]
Limit of Detection (LOD)0.069 ppm[1][3]
Limit of Quantification (LOQ)0.23 ppm[1][3]

Experimental Protocols

Headspace SPME-GC-MS for this compound in Cinnamon

This protocol is adapted from a method for the analysis of trans-cinnamaldehyde in commercial cinnamon.[4][5]

Materials and Reagents:

  • SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)[4]

  • Vials: 20 mL headspace vials with PTFE-silicon septa

  • Internal Standard (IS): Ethyl benzoate

  • Solvent: Hexane

  • Sample: Ground commercial cinnamon

  • Standard: trans-Cinnamaldehyde

Instrumentation:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • SPME Holder (Manual or Autosampler)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of trans-cinnamaldehyde and ethyl benzoate in hexane.

    • Create a series of calibration standards by diluting the stock solution.

    • For the sample, weigh a small amount of ground cinnamon into a headspace vial. Add a known amount of the internal standard solution and hexane.

  • SPME Extraction:

    • Pre-condition the SPME fiber in the GC injector as per the manufacturer's instructions.

    • Seal the vial and place it in a heating bath at 40°C for 5 minutes to equilibrate.[4]

    • Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).[4]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC injector port.

    • Desorb the analytes at a high temperature (e.g., 250°C) for a specified time (e.g., 5 minutes) in splitless mode.[4][6]

    • Start the GC-MS analysis.

GC-MS Conditions (Example): [4]

  • Column: 15m x 0.25 mm AT-1 (or similar)

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: Start at 60°C (hold for 5 min), ramp to 215°C at 20°C/min.

  • MS Detector: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

Direct Immersion SPME-GC-MS for this compound

Direct immersion SPME is suitable for liquid samples and can provide enhanced extraction for polar compounds.

Materials and Reagents:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar.

  • Vials: 10 or 20 mL vials with PTFE-silicon septa.

  • Sample: Liquid sample containing this compound (e.g., flavored beverage, biological fluid).

Instrumentation:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • SPME Holder (Manual or Autosampler)

  • Agitator/Stirrer

Procedure:

  • Sample Preparation:

    • Place a known volume of the liquid sample into a vial.

    • If necessary, adjust the pH or add salt to improve extraction efficiency.

  • SPME Extraction:

    • Pre-condition the SPME fiber.

    • Immerse the SPME fiber directly into the liquid sample.

    • Agitate the sample at a constant speed (e.g., 400 rpm) at a controlled temperature (e.g., 40°C) for a defined extraction time (e.g., 55 minutes).[7][8]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber and gently wipe the outside of the needle to remove any residual matrix.

    • Insert the fiber into the GC injector for thermal desorption.

    • Follow the GC-MS conditions as outlined in the headspace protocol, optimizing as necessary.

Visualizations

Experimental Workflow Diagrams

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Sample (Solid/Liquid) Vial Transfer to Vial Sample->Vial IS Add Internal Standard (optional) Vial->IS Matrix Matrix Modification (pH, salt) IS->Matrix Equilibrate Equilibrate Sample Matrix->Equilibrate Expose Expose SPME Fiber (Headspace or Direct Immersion) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS/FID Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify caption General SPME-GC Workflow for this compound Analysis.

Caption: General SPME-GC Workflow for this compound Analysis.

SPME_Optimization Optimization SPME Method Optimization Fiber Fiber Coating Selection (e.g., PDMS/DVB, DVB/CAR/PDMS) Optimization->Fiber Mode Extraction Mode (Headspace vs. Direct Immersion) Optimization->Mode Time Extraction Time Optimization->Time Temp Extraction Temperature Optimization->Temp Agitation Agitation/Stirring Speed Optimization->Agitation Matrix Sample Matrix Effects (pH, Ionic Strength) Optimization->Matrix caption Key Parameters for SPME Method Optimization.

Caption: Key Parameters for SPME Method Optimization.

References

Application Note: Isolation of Cinnamaldehyde from Cinnamon Bark via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cinnamaldehyde is the primary bioactive compound responsible for the characteristic aroma and flavor of cinnamon.[1] It finds extensive use in the food, pharmaceutical, and cosmetic industries.[1] Steam distillation is an effective and widely used technique for extracting essential oils from plant materials, particularly for volatile compounds like this compound.[2] This method is preferred for its efficiency in isolating volatile compounds while maintaining their chemical integrity.[1] This document provides a detailed protocol for the isolation of this compound from cinnamon bark using laboratory-scale steam distillation, followed by solvent extraction and characterization.

Principle of Steam Distillation

Steam distillation is an extraction process used to separate temperature-sensitive materials that are insoluble or sparingly soluble in water.[2][3] The process involves bubbling steam through the plant material.[1] The hot steam vaporizes the volatile compounds within the plant. This vapor mixture of water and the organic component co-distills at a temperature lower than the boiling point of either individual component, thus preventing the thermal degradation of sensitive compounds like this compound.[4] Upon condensation, the immiscible oil and water layers are collected, and the essential oil can be easily separated.[2]

Experimental Protocols

Materials and Apparatus

Materials:

  • Ground cinnamon bark or cinnamon sticks[4]

  • Distilled water

  • Dichloromethane (CH₂Cl₂) or Hexane (C₆H₁₄) (extraction solvent)[4][5]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)[3][5]

  • Sodium chloride (NaCl)

  • Deuterated chloroform (CDCl₃) for NMR analysis[5]

  • Schiff's reagent (for qualitative analysis)[4]

Apparatus:

  • Round-bottom flasks (250 mL or 500 mL)[4]

  • Heating mantle or hot plate[6]

  • Claisen adapter[7]

  • Distillation head (Three-way adapter)[4]

  • Condenser[6]

  • Receiving flask or graduated cylinder[6]

  • Separatory funnel[3]

  • Glass funnel and filter paper or cotton wool

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)[3]

  • Support stands and clamps[7]

Part A: Steam Distillation Procedure
  • Preparation: Weigh approximately 10-15 g of ground cinnamon bark (or fresh cinnamon sticks broken into small pieces) and place it into a 250 mL round-bottom flask (the distilling flask).[4][5]

  • Assembly: Add distilled water to the flask until the cinnamon is just covered, typically about half-full (e.g., 150 mL).[5][7] A drop of a surfactant can be added to reduce foaming.[3]

  • Apparatus Setup: Assemble the steam distillation apparatus as shown in the workflow diagram. Clamp the distilling flask securely within a heating mantle. Attach a Claisen adapter to prevent foaming material from contaminating the distillate.[7] Connect the distillation head, condenser, and receiving flask. Ensure cold water flows into the bottom inlet of the condenser and out through the top outlet.[6]

  • Distillation: Gently heat the mixture to boiling. The steam generated will pass through the cinnamon, carrying the volatile this compound with it.[1]

  • Collection: Collect the distillate, which will appear as a cloudy or milky emulsion due to the suspension of this compound in water.[3][8] Continue the distillation until 50-100 mL of distillate is collected, or until the collected liquid is no longer cloudy.[3][5]

  • Shutdown: Turn off the heat source and allow the apparatus to cool completely before disassembly.

Part B: Extraction of this compound from the Distillate
  • Salting Out: Transfer the collected distillate to a separatory funnel. To decrease the solubility of the oil in the aqueous layer and improve separation, saturate the distillate with sodium chloride (NaCl).[4]

  • Solvent Extraction: Add approximately 25-30 mL of an organic solvent like dichloromethane or hexane to the separatory funnel.[4][5] Stopper the funnel, invert it, and open the stopcock to vent the pressure. Shake the funnel vigorously for 1-2 minutes with periodic venting.

  • Layer Separation: Allow the layers to separate completely. The organic layer (containing this compound) will be the bottom layer if using dichloromethane or the top layer if using hexane.[3][4]

  • Collection: Carefully drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Perform a second extraction on the remaining aqueous layer with a fresh 25 mL portion of the organic solvent to maximize the yield. Combine the organic extracts.[5]

  • Drying: Dry the combined organic extracts by adding a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask; the drying agent should be free-flowing, indicating all water has been absorbed.[3]

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask.[5] Evaporate the solvent using a rotary evaporator or by gentle heating in a fume hood.[3] The remaining pale yellow, oily liquid is the crude this compound.[1]

  • Yield Calculation: Weigh the flask containing the isolated oil to determine the final mass and calculate the percentage yield.

Part C: Characterization of the Isolated this compound
  • Qualitative Test for Aldehydes: Add a drop of the isolated essential oil to 1 mL of Schiff's reagent in a test tube. A rapid change to a deep reddish-purple color indicates a positive test for an aldehyde.[4][8]

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the purified oil. Compare the spectrum to a reference for this compound, looking for characteristic peaks such as the C=O stretch of the aldehyde (around 1680 cm⁻¹) and the C=C stretch of the aromatic ring (around 1600-1450 cm⁻¹).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the oil in deuterated chloroform (CDCl₃) and obtain ¹H and ¹³C NMR spectra. The spectra can be used to confirm the structure of this compound and assess its purity.[5][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is the most popular method for determining the composition of essential oils. It separates the components of the oil and provides a mass spectrum for each, allowing for definitive identification and quantification of this compound and other minor components like eugenol.[9]

Data Presentation

The yield and composition of the extracted oil can vary based on the source of the cinnamon and the extraction conditions.

Table 1: Typical Yield and Purity of this compound from Cinnamon Bark

ParameterTypical ValueReference
This compound content in dried bark~2% (w/w)[3][5]
This compound content in essential oil70% - 92%[4][9][10][11]
Purity after purification>99%[12]
AppearancePale yellow oily liquid[1]
OdorStrong, characteristic cinnamon aroma[1][3]

Visualization of Experimental Workflow

SteamDistillationWorkflow Workflow for this compound Isolation A 1. Preparation (Grind 10-15g Cinnamon Bark) B 2. Apparatus Setup (Assemble Distillation Glassware) A->B Add Water C 3. Steam Distillation (Heat mixture to boiling, collect ~100mL distillate) B->C Apply Heat D 4. Solvent Extraction (Use Separatory Funnel with CH₂Cl₂) C->D Cool & Transfer E 5. Drying (Add Anhydrous MgSO₄ to organic layer) D->E Separate Layers F 6. Solvent Evaporation (Use Rotary Evaporator) E->F Filter G 7. Product (Crude this compound Oil) F->G Isolate Oil H 8. Analysis (GC-MS, NMR, IR, Schiff's Test) G->H Characterize

Caption: Experimental workflow for isolating this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat.[4]

  • Perform the distillation and solvent extraction in a well-ventilated fume hood.

  • Dichloromethane and hexane are flammable and volatile. Keep them away from ignition sources.[4]

  • Handle this compound with care as it is a severe skin irritant.[4]

  • Be cautious when heating the distillation apparatus to avoid thermal burns and prevent the glassware from cracking.

  • Always vent the separatory funnel frequently during extraction to release pressure buildup.[4]

References

Troubleshooting & Optimization

Cinnamaldehyde Steam Distillation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of cinnamaldehyde via steam distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the steam distillation of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No this compound Yield - Incomplete distillation.[1] - Degraded or low-quality cinnamon bark.[2] - Insufficient steam penetration. - Improper heating.[2]- Ensure distillation continues until the distillate is no longer cloudy.[3][4] - Use fresh, high-quality cinnamon sticks or bark.[5] - Grind the cinnamon bark to a consistent, fine powder to increase surface area.[4] - Heat the mixture slowly and maintain a steady boil without overheating.[3][6]
Foaming in the Distillation Flask - Cinnamon powder is too fine.[7] - Excessive heating rate.[3]- Avoid grinding the cinnamon into a very fine dust.[7] - Add a surfactant like Triton X-100 to reduce foaming.[3][8] - Heat the flask slowly and evenly.[3]
Cloudy/Milky Distillate - This is expected and indicates the presence of an emulsion of this compound in water.[1][3]- Continue collecting the distillate as long as it appears cloudy, as this signifies that this compound is still being extracted.[3][4]
Distillate is Clear but Yield is Low - The majority of the this compound has already been distilled. - The initial amount of cinnamon was insufficient.- Stop the distillation process. - Increase the initial quantity of cinnamon bark in subsequent experiments.[2]
Difficulty Separating the Organic Layer - Incomplete extraction with the organic solvent. - Insufficient salting out.- Perform multiple extractions with fresh portions of the organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate).[1][3][9] - Saturate the aqueous distillate with sodium chloride to decrease the solubility of this compound and improve separation.[5]

Frequently Asked Questions (FAQs)

Preparation and Setup

Q1: What is the ideal particle size for the cinnamon bark?

A1: The cinnamon bark should be ground into a coarse powder. This increases the surface area for efficient steam penetration and extraction. Avoid grinding it into a very fine dust, as this can lead to excessive foaming during distillation.[4][7]

Q2: What is the recommended ratio of water to cinnamon bark?

A2: A common starting point is a water-to-cinnamon ratio of approximately 20:1 by volume to mass (e.g., 40 mL of water for 2 g of cinnamon).[3][9] It is crucial to ensure the cinnamon is fully submerged and to add more water if the flask begins to dry out.[3][4]

Q3: Why is it important to use fresh cinnamon?

A3: this compound is a volatile compound that can evaporate from opened or old packages of cinnamon. For optimal yield, always use fresh, high-quality cinnamon sticks or bark.[5]

Distillation Process

Q4: How can I control the distillation rate for optimal yield?

A4: Heat the distillation flask slowly and maintain a gentle, steady boil.[3] Overheating can lead to the decomposition of heat-sensitive compounds and may cause foaming.[6]

Q5: How do I know when the distillation is complete?

A5: The distillation is considered complete when the collected distillate is no longer cloudy or milky.[3][4] The cloudiness is due to the emulsion of this compound in water, so a clear distillate indicates that very little this compound is still being extracted.[3]

Post-Distillation

Q6: What is the best solvent for extracting this compound from the distillate?

A6: Dichloromethane, diethyl ether, and ethyl acetate are commonly used solvents for liquid-liquid extraction of this compound from the aqueous distillate.[1][3][9] Dichloromethane is denser than water, which can simplify the separation process in a separatory funnel.[2]

Q7: How can I improve the separation of this compound from the aqueous distillate?

A7: To enhance separation, saturate the distillate with sodium chloride (salting out). This increases the polarity of the aqueous layer and reduces the solubility of the organic this compound, driving it into the organic solvent.[5] Performing multiple extractions with smaller volumes of fresh solvent will also improve the overall extraction efficiency.[3]

Experimental Protocol: Steam Distillation of this compound

This protocol provides a detailed methodology for the extraction of this compound from cinnamon bark using steam distillation.

Materials:

  • Ground cinnamon bark

  • Distilled water

  • Surfactant (e.g., Triton X-100) (optional)

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium chloride

Equipment:

  • Round-bottom flask

  • Heating mantle or water bath

  • Distillation head (e.g., Hickman still or standard distillation setup)

  • Condenser

  • Receiving flask

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

Procedure:

  • Preparation: Weigh a desired amount of ground cinnamon bark and place it into the round-bottom flask. Add distilled water to the flask, ensuring the cinnamon is fully submerged. A few drops of a surfactant can be added to minimize foaming.[3][8]

  • Apparatus Setup: Assemble the steam distillation apparatus. Ensure all glass joints are securely connected.[10]

  • Distillation: Begin heating the flask gently. As the water boils, steam will pass through the cinnamon, carrying the volatile this compound with it.[4]

  • Collection: Condense the steam and collect the distillate in a receiving flask. The distillate will appear milky or cloudy. Continue the distillation until the collected liquid is clear.[3][4]

  • Extraction: Allow the distillate to cool to room temperature. Transfer the distillate to a separatory funnel. Add a portion of the organic solvent, stopper the funnel, and shake vigorously, venting frequently to release pressure.[11]

  • Separation: Allow the layers to separate. Drain the organic layer (the bottom layer if using dichloromethane) into a clean flask. Repeat the extraction process with fresh solvent two more times to maximize the recovery of this compound.[3]

  • Drying: Combine the organic extracts and add an anhydrous drying agent, such as sodium sulfate, until the liquid is clear and the drying agent no longer clumps.[3]

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed flask. Remove the solvent using a rotary evaporator or by gentle heating in a fume hood to yield the crude this compound.[9]

  • Analysis: Determine the mass of the obtained this compound and calculate the percent yield based on the initial mass of the cinnamon bark. The product should be a clear, slightly yellow oil with a strong cinnamon aroma.[3][12]

Factors Influencing this compound Yield

The following table summarizes key parameters that can be optimized to improve the yield of this compound during steam distillation.

ParameterEffect on YieldRecommendationSource(s)
Distillation Time Longer distillation times generally increase yield up to a certain point, after which the increase becomes negligible.Optimize the distillation time; for many essential oils, this can range from 1 to 2.5 hours.[13][14]
Particle Size Smaller particle sizes increase the surface area, leading to more efficient extraction and higher yields.Grind the cinnamon bark into a consistent, coarse powder.[4][12]
Steam Temperature and Pressure Higher temperatures and pressures can increase the rate of extraction but may also lead to the degradation of this compound.Maintain a steam temperature around 100-105°C for efficient vaporization without thermal degradation.[6][15]
Liquid-to-Material Ratio An optimal ratio ensures sufficient steam generation and contact with the plant material without excessive dilution.Experiment to find the optimal ratio; an increase in the water volume up to a certain point can increase yield.[13][16]

Visualizing the Workflow

The following diagrams illustrate the key processes and logical relationships for improving the yield of this compound steam distillation.

experimental_workflow cluster_prep Preparation cluster_distill Steam Distillation cluster_extract Extraction & Purification prep1 Grind Cinnamon Bark prep2 Weigh Material prep1->prep2 prep3 Add to Flask with Water prep2->prep3 distill1 Assemble Apparatus prep3->distill1 distill2 Heat Mixture distill1->distill2 distill3 Collect Milky Distillate distill2->distill3 extract1 Cool Distillate distill3->extract1 extract2 Solvent Extraction extract1->extract2 extract3 Dry Organic Layer extract2->extract3 extract4 Evaporate Solvent extract3->extract4 extract5 Obtain this compound extract4->extract5 yield_optimization cluster_params Key Parameters cluster_actions Optimization Actions yield Improve this compound Yield param1 Particle Size yield->param1 param2 Distillation Time yield->param2 param3 Steam Temperature yield->param3 param4 Liquid-to-Material Ratio yield->param4 action1 Grind to Coarse Powder param1->action1 action2 Monitor Distillate Clarity param2->action2 action3 Maintain 100-105°C param3->action3 action4 Adjust Water Volume param4->action4 action1->yield action2->yield action3->yield action4->yield

References

Technical Support Center: Cinnamaldehyde Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cinnamaldehyde quantification in complex matrices.

Troubleshooting Guides and FAQs

Sample Preparation and Extraction

Question 1: I am experiencing low recovery of this compound from my solid food matrix. What could be the cause and how can I improve it?

Answer: Low recovery of this compound from solid food matrices is a common issue and can stem from several factors:

  • Inefficient Extraction: The extraction method may not be suitable for the matrix. This compound can be encapsulated within the food structure, making it difficult to extract.[1]

  • Analyte Degradation: this compound is susceptible to degradation, especially at elevated temperatures.[2]

  • Matrix Binding: this compound may bind to proteins or other components in the matrix, preventing its complete extraction.

Troubleshooting Steps:

  • Optimize Extraction Technique:

    • For volatile this compound, consider steam distillation or solid-phase microextraction (SPME) followed by GC-MS analysis.[3][4]

    • For non-volatile methods, ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency by disrupting the sample matrix.[5][6]

    • Soxhlet extraction with a suitable solvent like ethanol can also be effective.[7]

  • Enzyme-Assisted Extraction: Consider using enzymes to break down the food matrix (e.g., amylase for starch-rich foods, protease for protein-rich foods) to release encapsulated this compound before solvent extraction.

  • Solvent Selection: Ensure the extraction solvent has the appropriate polarity to efficiently solubilize this compound. Methanol and ethanol are commonly used.[8]

  • Control Temperature: Avoid high temperatures during extraction and sample processing to prevent thermal degradation of this compound into benzaldehyde.[2] If heating is necessary, perform it in a controlled environment and for the shortest possible duration.

  • Evaluate Matrix Effects: Perform a recovery test by spiking a known amount of this compound standard into a blank matrix sample and then performing the entire extraction and analysis procedure. This will help determine the extraction efficiency.[9]

Question 2: My sample is a liquid (e.g., fruit juice, plasma). What is the best way to prepare it for HPLC analysis?

Answer: For liquid matrices, the primary challenges are removing interfering substances and concentrating the analyte.

Troubleshooting Steps:

  • Protein Precipitation: For biological fluids like plasma, protein precipitation is a crucial first step. This can be achieved by adding a solvent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins.

  • Liquid-Liquid Extraction (LLE): After protein precipitation (if necessary), LLE with a non-polar solvent like ethyl acetate can be used to extract this compound from the aqueous matrix.[10]

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method. A C18 cartridge is a good choice for retaining this compound from an aqueous sample. The analyte is then eluted with a stronger organic solvent.

  • Direct Injection (with Guard Column): For simpler liquid matrices, direct injection may be possible after filtration. However, it is highly recommended to use a guard column to protect the analytical column from contaminants, which can cause pressure buildup and affect column lifetime.

Chromatographic Analysis (HPLC & GC)

Question 3: I am seeing co-eluting peaks with my this compound peak in my HPLC chromatogram. How can I resolve this?

Answer: Co-elution is a common problem in complex matrices and leads to inaccurate quantification.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[11] A gradient elution, where the solvent composition changes over time, can often provide better separation than an isocratic (constant composition) method.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity.

  • Adjust pH of the Mobile Phase: The pH of the mobile phase can affect the retention of ionizable compounds in your matrix, potentially moving them away from the this compound peak.

  • Modify Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Improve Sample Cleanup: Revisit your sample preparation steps to more effectively remove interfering compounds before injection.

Question 4: My this compound peak is broad and tailing in my HPLC analysis. What is causing this?

Answer: Peak broadening and tailing can be caused by several factors related to the column, mobile phase, or sample.

Troubleshooting Steps:

  • Column Contamination: The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent.

  • Column Degradation: The column may be old or damaged. Check the column's performance with a standard solution. If the peak shape is still poor, the column may need to be replaced.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape for certain analytes.

  • Sample Overload: Injecting too much sample can overload the column, leading to broad peaks. Try diluting your sample.

  • Interaction with Residual Silanols: Residual silanols on the silica-based stationary phase can interact with polar analytes, causing tailing. Using a highly end-capped column or adding a small amount of a competing base to the mobile phase can help.[12]

Question 5: I am analyzing this compound using GC-MS and suspect thermal degradation. How can I confirm and mitigate this?

Answer: this compound can degrade to benzaldehyde at high temperatures, which is a concern in the hot GC injector and column.[2]

Troubleshooting Steps:

  • Lower the Injector Temperature: While a high injector temperature is needed for volatilization, an excessively high temperature can cause degradation. Experiment with lowering the injector temperature in increments of 10-20°C.

  • Use a Cool On-Column or Splitless Injection: These injection techniques introduce the sample at a lower initial temperature, minimizing thermal stress on the analyte.

  • Analyze for Degradation Products: Monitor your chromatogram for the presence of benzaldehyde, a known thermal degradation product of this compound.[2]

  • Derivatization: While more complex, derivatizing the aldehyde group of this compound can create a more thermally stable compound.

  • Consider HPLC as an Alternative: If thermal degradation cannot be sufficiently controlled, HPLC is a viable alternative as it is a lower-temperature technique.[9][11]

Detection and Quantification

Question 6: I am experiencing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of this compound. How can I address this?

Answer: Matrix effects are a major challenge in LC-MS/MS and can lead to inaccurate and unreliable quantification.[13][14]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components. Enhance your sample cleanup using techniques like SPE or LLE.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that has gone through the same preparation steps as your samples. This helps to compensate for the matrix effects.

  • Employ an Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d5) if available. This is the most effective way to correct for matrix effects as the internal standard will be affected similarly to the analyte. If a stable isotope-labeled standard is not available, a structural analog can be used, but with caution.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[13] However, ensure that the diluted analyte concentration is still above the limit of quantification.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions where most matrix components elute (often at the beginning and end of the chromatogram).

Quantitative Data Summary

The following tables summarize quantitative data for this compound analysis using different methods and in various matrices.

Table 1: HPLC and UV-Vis Method Parameters for this compound Quantification

ParameterHPLC Method 1[15]HPLC Method 2[11]UV-Vis Method[15]UV-Vis (with derivatization)[7]
Matrix Cinnamon Bark ExtractCinnamon ExtractCinnamon Bark ExtractCinnamon Bark, Oils, Herbal Preparations
Linearity Range 1-10 µg/mL-1-10 µg/mL5-25 µg/mL
LOD 0.062 µg/mL0.069 ppm (µg/mL)0.104 µg/mL-
LOQ 0.19 µg/mL0.23 ppm (µg/mL)0.312 µg/mL-
Recovery Good recovery98.74% - 101.95%Good recovery-
RSD < 2%0.92% - 2.68%< 2%0.01% - 1.99%
Wavelength -280 nm282 nm376 nm

Table 2: this compound Content in Various Food Products Determined by GC-MS[2][16]

Food ProductThis compound Content (mg/100g)
Apple Cinnamon Cereals12.2
Cinnamon Swirl Bread31.1
Orange JuiceTrace amounts

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Cinnamon Extract[11]

This protocol is suitable for the quantification of this compound in herbal extracts.

  • Sample Preparation (Extraction):

    • Accurately weigh a known amount of powdered cinnamon bark.

    • Extract the powder with a suitable solvent (e.g., methanol) using sonication or maceration.

    • Filter the extract to remove solid particles.

    • Dilute the extract to an appropriate concentration with the mobile phase.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a UV detector.

    • Column: Octadecylsilane (C18) column.

    • Mobile Phase: Acetonitrile and 0.04% acetic acid solution (60:40 v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 29°C.[11]

    • Injection Volume: 20 µL.[11]

    • Detection Wavelength: 280 nm.[11]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: GC-MS Analysis of this compound in Food[2][10]

This protocol is suitable for analyzing this compound in various food matrices.

  • Sample Preparation (Extraction):

    • Homogenize the food sample.

    • Perform a solvent extraction using ethyl acetate.[10]

    • The sample can be extracted multiple times to ensure complete recovery.

    • Combine the extracts and dry them under a stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C (can be optimized to minimize degradation).

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to separate the components.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Quantification:

    • Use an internal standard for accurate quantification.

    • Create a calibration curve using standard solutions of this compound with the internal standard.

    • Analyze the sample and determine the concentration based on the peak area ratio of this compound to the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Complex Matrix (Food, Biological Fluid, etc.) Extraction Extraction (LLE, SPE, Distillation) Sample->Extraction Homogenization Cleanup Cleanup / Filtration Extraction->Cleanup Concentration Concentration / Dilution Cleanup->Concentration Analysis Chromatographic Separation (HPLC or GC) Concentration->Analysis Injection Detection Detection (UV, MS, FID) Analysis->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Tree cluster_recovery Low Analyte Recovery cluster_chromatography Poor Chromatography cluster_quantification Inaccurate Quantification Start Problem Encountered Q_Recovery Is extraction method appropriate? Start->Q_Recovery Q_PeakShape Co-elution or Bad Peak Shape? Start->Q_PeakShape Q_MatrixEffect Suspect Matrix Effects (LC-MS)? Start->Q_MatrixEffect A_Extraction Optimize extraction: - Change solvent - Use UAE/MAE - Check temperature Q_Recovery->A_Extraction No A_Cleanup Improve cleanup to remove interferences Q_Recovery->A_Cleanup Yes A_MobilePhase Optimize mobile phase: - Adjust solvent ratio - Change pH - Use gradient Q_PeakShape->A_MobilePhase Yes A_Column Check column health or change stationary phase Q_PeakShape->A_Column No A_MatrixMatched Use matrix-matched calibrants and/or internal standard Q_MatrixEffect->A_MatrixMatched Yes A_Dilute Dilute sample Q_MatrixEffect->A_Dilute No

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Stabilizing Cinnamaldehyde in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with cinnamaldehyde in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to dissolve this compound in water for my experiments?

A1: this compound is a hydrophobic organic compound with inherently low solubility in water.[1] It is classified as slightly soluble or practically insoluble in water.[2][3] This poor aqueous solubility is due to the hydrophobic nature of its phenyl group, which makes it more compatible with organic solvents.[1] When a concentrated stock solution of this compound (typically in an organic solvent) is added to an aqueous medium like cell culture media, it often precipitates.[4]

Q2: My this compound solution changes color and loses its characteristic odor. What is happening?

A2: this compound is unstable and prone to oxidation and degradation, especially when exposed to air, light, and high temperatures.[2][5] It can oxidize to form cinnamic acid and other degradation products.[2][6] This process can lead to a change in the solution's properties and a decrease in the active concentration of this compound, potentially affecting experimental results. This compound is stable under dry, cool, and dark storage conditions.[2]

Q3: What are the main degradation products of this compound in aqueous solutions?

A3: The primary oxidation products of this compound include acetaldehyde, benzaldehyde, phenylacetaldehyde, acetophenone, 2-hydroxyphenyl acetone, this compound epoxide, benzoic acid, and cinnamic acid.[6][7] The oxidation process is complex and can be initiated by the formation of peroxides.[6][7]

Q4: Can I use a co-solvent to dissolve this compound? What are the recommended final concentrations?

A4: Yes, using a co-solvent is a common method. Dimethyl sulfoxide (DMSO) and ethanol are frequently used to prepare stock solutions of this compound.[2][4] However, it is crucial to keep the final concentration of the co-solvent in your aqueous experimental medium as low as possible to avoid cytotoxicity.

Co-SolventRecommended Final ConcentrationNotes for Cell Culture
DMSO ≤ 0.5%Some cell lines can tolerate up to 1%, but sensitive or primary cells may require ≤ 0.1%. Always perform a solvent toxicity control.[4]
Ethanol ≤ 0.1%Generally, a lower final concentration is required compared to DMSO to avoid cytotoxicity.[4]

Q5: Are there other methods to improve the stability and solubility of this compound in aqueous solutions?

A5: Yes, several encapsulation techniques can significantly improve the stability and solubility of this compound. These methods protect the molecule from degradation and enhance its dispersibility in water. Common methods include:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their water solubility and stability.[8][9][10]

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can effectively disperse this compound in an aqueous phase.[11][12][13]

  • Liposomes and Nanoparticles: These delivery systems can also be used to encapsulate this compound, improving its stability and biological activity.[14][15]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon addition to aqueous media.
Possible Cause Troubleshooting Step
Low Aqueous Solubility 1. Reduce Stock Concentration: Prepare a more dilute stock solution in your organic solvent (e.g., DMSO).[4] 2. Pre-warm the Medium: Add the this compound stock solution to pre-warmed (37°C) aqueous medium to potentially improve solubility.[4] 3. Increase Final Volume: Dilute the stock solution into a larger volume of the aqueous medium to keep the final concentration of this compound below its solubility limit.[4] 4. Improve Mixing: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[4]
Solvent Shock The rapid change in solvent environment from organic to aqueous causes the compound to crash out of solution.
Issue 2: Inconsistent experimental results or loss of this compound activity over time.
Possible Cause Troubleshooting Step
Oxidation and Degradation 1. Prepare Fresh Solutions: Prepare this compound solutions immediately before each experiment. 2. Protect from Light and Air: Store stock solutions in amber vials and minimize exposure to air.[2] Consider purging the vial with an inert gas like nitrogen or argon. 3. Control Temperature: Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[4] Avoid high temperatures during solution preparation and experiments unless required by the protocol.[5]
Volatility This compound is a volatile compound, and its concentration can decrease over time due to evaporation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a concentrated stock solution of this compound for dilution in aqueous experimental media.

Materials:

  • Trans-cinnamaldehyde (≥99% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the desired concentration of your stock solution (e.g., 100 mM).

  • Calculate the mass of this compound and the volume of DMSO required.

  • Weigh the this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure no undissolved particles remain.

  • For sterile applications, the stock solution can be filtered through a 0.2 µm syringe filter compatible with DMSO.[16]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[16]

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility and stability of this compound through encapsulation in β-cyclodextrin.

Materials:

  • Trans-cinnamaldehyde

  • β-Cyclodextrin

  • Deionized water

  • Magnetic stirrer with heating plate

  • Beaker

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in deionized water by stirring at a controlled temperature (e.g., 60°C).

  • Slowly add a specific molar ratio of this compound to the β-cyclodextrin solution while continuously stirring. A common molar ratio to start with is 1:1.[17]

  • Continue stirring the mixture for several hours (e.g., 4-6 hours) at the same temperature to facilitate the formation of the inclusion complex.

  • Allow the solution to cool down slowly to room temperature, and then store it at a lower temperature (e.g., 4°C) overnight to promote the precipitation of the complex.

  • Separate the precipitate by centrifugation.

  • Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed this compound or β-cyclodextrin.

  • Dry the resulting powder, for example, by freeze-drying, to obtain the this compound-β-cyclodextrin inclusion complex.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Start: Weigh this compound dissolve Dissolve in Co-solvent (e.g., DMSO) or Encapsulate (e.g., Cyclodextrin) start->dissolve stock Prepare Concentrated Stock Solution dissolve->stock store Store at -20°C/-80°C in Aliquots stock->store dilute Dilute Stock in Pre-warmed Aqueous Medium store->dilute treat Treat Cells/System dilute->treat assay Perform Assay treat->assay end End: Data Analysis assay->end

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_logic cluster_solutions Troubleshooting Steps precipitate Issue: this compound Precipitates in Aqueous Medium reduce_conc Reduce Stock Concentration precipitate->reduce_conc pre_warm Pre-warm Medium precipitate->pre_warm improve_mix Improve Mixing Technique precipitate->improve_mix encapsulate Use Encapsulation (Cyclodextrin/Nanoemulsion) precipitate->encapsulate

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway CA This compound PI3K PI3K CA->PI3K Activates MAPK MAPK CA->MAPK Activates NFkB NF-κB CA->NFkB Inhibits Apoptosis Apoptosis in Cancer Cells CA->Apoptosis Induces AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis MAPK->Angiogenesis Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory

Caption: this compound's effects on key signaling pathways.[18][19]

References

Technical Support Center: Cinnamaldehyde Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cinnamaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the volatility and stability of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results are often due to the high volatility and instability of this compound. It is sensitive to oxygen, light, and high temperatures, which can lead to its degradation and evaporation over the course of an experiment.[1][2][3][4] To mitigate this, consider implementing a controlled release system, such as encapsulation, to ensure a stable concentration of this compound.

Q2: How can I prevent the evaporation of this compound in my cell culture experiments?

A2: Evaporation can be minimized by using sealed experimental chambers or by employing encapsulation techniques. Encapsulating this compound in systems like liposomes, nanoparticles, or cyclodextrins can protect it from evaporation and provide a sustained release.[1][3][4]

Q3: this compound has poor water solubility. How can I effectively dissolve it for my aqueous-based assays?

A3: Due to its hydrophobic nature and poor water solubility (approximately 1.1 g/L at 20°C), dissolving this compound in aqueous media can be challenging.[2][4] To improve solubility, you can use a co-solvent system (e.g., with ethanol or DMSO) or utilize encapsulation methods that create a more water-dispersible formulation.[5] When using co-solvents, it is crucial to run appropriate vehicle controls to account for any potential effects of the solvent on the experimental system.

Q4: I am observing lower than expected bioactivity of this compound in my in vitro assays. Why might this be happening?

A4: Lower than expected bioactivity can be a direct consequence of this compound's volatility and degradation. The actual concentration of active this compound may be decreasing throughout the experiment. It is also susceptible to oxidation, which can alter its chemical structure and reduce its efficacy.[6][7][8] Using a fresh stock solution and protecting it from light and air are crucial. Implementing a controlled-release delivery system can also help maintain the desired concentration.[2]

Q5: What are the best practices for storing this compound to maintain its stability?

A5: this compound should be stored in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[6][9] It slowly oxidizes in the presence of air and light to form cinnamic acid and other degradation products.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent replicate data Evaporation of this compound leading to variable concentrations.Use sealed plates or flasks. Prepare fresh dilutions for each experiment. Consider using an encapsulation method for controlled release.
Precipitate formation in media Poor water solubility of this compound.Prepare a stock solution in a suitable organic solvent (e.g., ethanol, DMSO) and then dilute to the final concentration in the aqueous medium. Ensure the final solvent concentration is low and non-toxic to the cells. Alternatively, use an encapsulated form of this compound.[5]
Loss of compound activity over time Degradation due to sensitivity to light, air, and temperature.Protect experimental setups from light. Minimize exposure to air. For longer experiments, consider replenishing the this compound-containing medium at regular intervals or use a controlled-release system.[1][2][3]
High background in spectrophotometric readings Natural absorbance of this compound.This compound has a natural absorbance around 282-286 nm.[10][11] If your assay involves measurements in this range, consider using an alternative quantification method or a derivatization reagent to shift the wavelength.[10]

Data Presentation: Encapsulation Strategies to Overcome Volatility

Encapsulation is a key strategy to overcome the challenges associated with this compound's volatility and poor stability. Below is a summary of different encapsulation systems and their reported efficiencies.

Encapsulation System Carrier Material Encapsulation Efficiency (%) Key Advantages Reference
Pickering Emulsion Lignin-carbohydrate nanoparticle complexes (LCNC-2)81.92 ± 1.83High encapsulation efficiency, sustained release.[1]
Pickering Emulsion Octenyl succinic anhydride-modified cellulose nanocrystals (OSA-CNCs)80.77Good stability and controlled release.[1]
Biopolymer Nanoparticles Not specified75.8 - 82.5Biocompatible, potential for targeted delivery.[1]
Microcapsules β-Cyclodextrins (β-CDs)Loading capacity of 30.2%Enhances bioavailability, sustained release, and modulates gut flora.[12]
Nanoparticles ChitosanMean diameter ~200 nmBiocompatible and biodegradable, suitable for biomedical applications.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Microcapsules using β-Cyclodextrins

This protocol is adapted from a method to enhance the stability and bioavailability of this compound.[12]

Materials:

  • This compound

  • β-Cyclodextrins (β-CDs)

  • Propanol

  • Deionized water

  • Stirrer with heating plate

  • Convection oven

Procedure:

  • Dissolve 8.0 g of β-CDs in 100 mL of deionized water at 100°C with stirring (500 rpm) until fully dissolved.

  • In a separate beaker, dissolve 5.0 g of this compound in 16.0 g of propanol with stirring until fully dissolved.

  • Allow the β-CDs solution to cool to 80°C.

  • While stirring the β-CDs solution at 500 rpm, add the this compound-propanol solution drop by drop to form an emulsion.

  • Continue stirring the emulsion for 2 hours.

  • Store the emulsion at 4°C for 24 hours to allow for precipitation of the microcapsules.

  • Collect the precipitated microcapsules by suction filtration.

  • Dry the collected microcapsules in a convection oven until a consistent weight is achieved.

  • Store the dried this compound microcapsules in a sealed, dry, and dark environment.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantitative analysis of this compound.[13][14]

Instrumentation and Conditions:

  • HPLC System: With a Photodiode Array (PDA) detector.

  • Stationary Phase (Column): Octadecylsilane (C18).

  • Mobile Phase: Acetonitrile and 0.04% acetic acid solution (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 29°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., ethanol). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract this compound from the experimental sample using an appropriate solvent and dilute as necessary to fall within the range of the calibration curve.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve. The retention time for this compound is approximately 7.21 minutes under these conditions.[11]

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anticancer properties, through the modulation of several key signaling pathways.[15][16][17][18]

Cinnamaldehyde_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway CIN This compound PI3K PI3K CIN->PI3K Inhibits NFkB NF-κB CIN->NFkB Inhibits ROS ROS Generation CIN->ROS Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival NFkB->Cell_Survival Mito Mitochondrial Permeability Transition ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosis_Induction Induction of Apoptosis CytoC->Apoptosis_Induction

Caption: Key signaling pathways affected by this compound.

Experimental Workflow: Overcoming Volatility with Encapsulation

This workflow illustrates the logical steps a researcher would take to address the issue of this compound volatility in their experiments.

Experimental_Workflow Start Problem: Inconsistent results with free this compound Hypothesis Hypothesis: Volatility and degradation are causing inconsistency Start->Hypothesis Solution Solution: Implement a controlled release system Hypothesis->Solution Encapsulation Encapsulation of This compound Solution->Encapsulation Characterization Characterize Encapsulated Product (e.g., size, EE%) Encapsulation->Characterization Experiment Perform In Vitro / In Vivo Experiments Characterization->Experiment Analysis Analyze Data and Compare with Free Compound Experiment->Analysis Conclusion Conclusion: Improved stability and reproducible results Analysis->Conclusion

Caption: Workflow for addressing this compound volatility.

Logical Relationship: Troubleshooting this compound Instability

This diagram outlines the decision-making process for troubleshooting issues related to this compound's instability.

Caption: Decision tree for troubleshooting this compound instability.

References

Technical Support Center: Cinnamaldehyde in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the use of cinnamaldehyde in antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in antimicrobial assays?

A1: The effective concentration of this compound varies significantly depending on the microbial strain, the assay method (liquid or vapor phase), and the specific protocol used. Minimum Inhibitory Concentrations (MICs) in liquid media can range from as low as 128 µg/mL to over 3000 µg/mL.[1][2] For example, against various E. coli strains, MICs have been reported between 780 to 3120 µg/mL.[1] For Streptococcus mutans, the MIC was found to be 1000 µg/mL.[3][4] In vapor phase assays, the minimum inhibitory dose (MID) can be much lower, in the range of 0.5-1 mg/L of air.[5][6]

Q2: What is the primary mechanism of action for this compound's antimicrobial activity?

A2: this compound exerts its antimicrobial effects through a multi-targeted approach, primarily by disrupting the bacterial cell's integrity.[7] Its main mechanism involves damaging the cell wall and membrane, which increases permeability and leads to the leakage of essential intracellular components like ions and proteins, ultimately causing cell death.[7][8][9] It has also been shown to inhibit essential enzymes and interfere with metabolic pathways.[7][10]

Q3: Is this compound effective against both Gram-positive and Gram-negative bacteria?

A3: Yes, trans-cinnamaldehyde has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[8][11][12] Its ability to disrupt cell membranes is a general mechanism that is effective across different bacterial cell wall structures.[9]

Q4: How should I prepare a stock solution of this compound for my assays?

A4: Due to its poor solubility in aqueous media, a stock solution of this compound is typically prepared using a solvent.[9] Dimethyl sulfoxide (DMSO) is commonly used.[3][4] For example, a stock can be made by diluting this compound in 0.5% DMSO to achieve the desired starting concentration for serial dilutions in your assay.[3][4] Always include a solvent control (e.g., media with the same concentration of DMSO) in your experiments to ensure the solvent itself does not affect microbial growth.[3][4]

Q5: What are the main experimental challenges when working with this compound?

A5: The primary challenges are its low water solubility and high volatility.[9][13] Poor solubility can lead to inconsistent results if the compound is not evenly dispersed in the culture medium.[9] Its volatility can cause evaporation from the assay plates, reducing the effective concentration over the incubation period and potentially causing cross-contamination between wells.[6][14][15] Using solvents, creating nanoemulsions, and properly sealing microplates can help mitigate these issues.[13][15][16]

Troubleshooting Guide

Problem: I am not observing any antimicrobial activity with this compound.

  • Possible Cause 1: Concentration is too low.

    • Solution: The effective concentration of this compound is highly dependent on the target microorganism. Consult published literature for typical MIC values for your specific or related strains (see tables below). Systematically increase the concentration range in your assay. For some strains of E. coli, MICs can be as high as 3120 µg/mL.[1]

  • Possible Cause 2: this compound has evaporated.

    • Solution: this compound is a volatile compound.[14] Ensure that your 96-well plates are tightly sealed with adhesive film or lids to minimize evaporation during incubation. Alternatively, consider a vapor-phase assay, which leverages its volatility and can be very effective.[6][14]

  • Possible Cause 3: Poor solubility and dispersion.

    • Solution: this compound is not readily soluble in water or culture media.[9] Ensure your stock solution, typically made in a solvent like DMSO, is thoroughly vortexed and mixed into the broth for each dilution step.[3][4] The final concentration of the solvent should be low (e.g., <1%) and a solvent control must be included.[3] Preparing a nanoemulsion is another advanced technique to improve solubility.[13][15]

Problem: My results are inconsistent between replicates.

  • Possible Cause 1: Uneven compound distribution.

    • Solution: Due to its oily nature and poor aqueous solubility, this compound can easily phase-separate from the culture medium. After adding the this compound stock to the broth, ensure you mix thoroughly by pipetting or vortexing before dispensing into wells and before adding the bacterial inoculum.

  • Possible Cause 2: Cross-contamination due to volatility.

    • Solution: The volatile nature of this compound can lead to a "halo effect" where vapor from a high-concentration well inhibits growth in adjacent wells. To prevent this, ensure plates are securely sealed. As a best practice, consider leaving a border of empty wells or wells with media only around the experimental wells to act as a buffer.

Problem: I see a very small or no zone of inhibition in my disk diffusion assay.

  • Possible Cause: Poor diffusion from the disk.

    • Solution: As a hydrophobic compound, this compound does not diffuse well through aqueous agar media. This makes the disk diffusion method less reliable than broth-based methods. The broth microdilution method is highly recommended for determining the MIC of this compound as it provides direct contact with the microorganisms in a liquid suspension.[3][7][17][18]

Quantitative Data Summary

Table 1: Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations of this compound in Liquid Assays

MicroorganismAssay MethodConcentration RangeMICMBCReference
Escherichia coli (various strains)Broth Microdilution195 - 6240 µg/mL780 - 3120 µg/mL390 - 1560 µg/mL[1]
Pseudomonas aeruginosa (MDR strains)Broth MicrodilutionN/A0.0562 - 0.225 % v/v0.1125 - 1.8 % v/v[5][6]
Streptococcus mutans UA159Broth Microdilution250 - 4000 µg/mL1000 µg/mL2000 µg/mL[3]
Various BacteriaBroth MicrodilutionN/A0.25 - 0.50 mg/mLN/A[17]
Various PathogensBroth MicrodilutionN/A128 - 2048 µg/mLN/A
Streptococcus mutansBroth MicrodilutionN/A250 mg/L250 mg/L[19]

Table 2: Effective Concentrations of this compound in Vapor-Phase Assays

MicroorganismAssay MethodMinimum Inhibitory Dose (MID) / MICReference
Pseudomonas aeruginosa (MDR strains)Gaseous Contact0.5 - 1 mg/L air[5][6]
E. coli, P. aeruginosa, S. aureusFumigationMIC: 0.25 µL/mL[14]
SalmonellaFumigationMIC: 0.125 µL/mL[14]
General BacteriaVapor PhaseMIC: 256 µg/mL[14]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of this compound that visibly inhibits microbial growth.

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of trans-cinnamaldehyde (e.g., 100 mg/mL) in an appropriate solvent, such as DMSO.[3][4] Ensure it is fully dissolved.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth).[1]

    • Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[18]

    • Further dilute this suspension in broth to a final concentration of 5 x 10⁵ CFU/mL for the assay.[3][4]

  • Assay Procedure:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add a specific volume of the this compound stock solution to the first well to achieve twice the highest desired test concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a gradient of concentrations.[18] Discard 100 µL from the last well.

    • Inoculate each well with 100 µL of the standardized bacterial suspension (final volume in each well will be 200 µL, and the this compound concentrations will be halved).

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).[7] A solvent control (bacteria in broth with the highest concentration of DMSO used) is also critical.[3]

    • Seal the plate tightly and incubate at 37°C for 18-24 hours.[1][3]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).[3][4] A growth indicator like resazurin or MTT can also be used for a colorimetric reading.[1][18]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

  • Procedure:

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[1][17]

    • Spread each aliquot onto a fresh agar plate (e.g., MacConkey agar or Nutrient agar).[1][14]

    • Incubate the plates at 37°C for 24 hours.[14]

  • Reading the MBC:

    • The MBC is the lowest concentration that results in no colony growth on the agar plate.[3][14]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate_mic Seal Plate & Incubate (24h at 37°C) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_wells Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_wells From MIC well & higher concentrations incubate_mbc Incubate Plates (24h at 37°C) plate_wells->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc G cluster_outside Extracellular cluster_cell Bacterial Cell CIN This compound Membrane Cell Wall & Cell Membrane CIN->Membrane Disrupts Integrity Leakage Leakage of Ions, Metabolites, Proteins Membrane->Leakage Increases Permeability Cytoplasm Cytoplasm Leakage->Cytoplasm Depletes Death Cell Death Leakage->Death

References

troubleshooting cinnamaldehyde synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of cinnamaldehyde, particularly via the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis yield is significantly lower than expected. What are the common causes?

A2: Low yields in this compound synthesis can arise from several factors. The most common issues include unintended side reactions, such as the Cannizzaro reaction of the benzaldehyde starting material (especially with strong bases), or the self-condensation of acetaldehyde.[1] Other contributing factors can be incorrect stoichiometry, non-optimal reaction temperatures, or inefficient purification methods.[1] While optimized commercial processes can achieve yields of 77-85%, lab-scale syntheses have reported yields as low as 23% due to these side reactions.[1][2]

Q2: What are the typical side products in a Claisen-Schmidt condensation for this compound, and how can they be minimized?

A2: The primary side reactions include:

  • Cannizzaro Reaction: This occurs when an aromatic aldehyde like benzaldehyde, which lacks alpha-hydrogens, reacts with a strong base (e.g., sodium hydroxide), producing benzyl alcohol and sodium benzoate.[1] Using a milder base, such as sodium carbonate, can help reduce this side reaction.[1]

  • Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself in a competing aldol condensation. This can be minimized by the slow, dropwise addition of the acetaldehyde to the reaction mixture that already contains the benzaldehyde and the base.[1]

  • Formation of 5-phenyl-2,4-pentadienal: This can sometimes form even under optimized conditions but is typically a minor byproduct.[1]

Q3: The final product has a strong smell of benzaldehyde but not cinnamon. What went wrong?

A3: A persistent smell of benzaldehyde indicates that the reaction likely did not proceed to completion or failed altogether.[1] This could be due to several reasons, including the use of a deactivated base, incorrect reaction temperature, or issues with the acetaldehyde, such as boiling it out of the reaction mixture if the temperature is not properly controlled.[3]

Q4: How can I effectively purify the crude this compound product?

A4: After the reaction, the crude product can be extracted using an organic solvent like diethyl ether or dichloromethane.[1] The organic layer should then be dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent removed under reduced pressure.[1] For higher purity, vacuum distillation is the recommended method to purify the crude this compound.[1] Purity levels of over 99.5% can be achieved through this method.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis and purification protocols.

Table 1: this compound Synthesis Yields

Method/ConditionsStarting MaterialsBaseYieldReference
Claisen-SchmidtBenzaldehyde, AcetaldehydeNaOH23%[2]
Optimized Commercial ProcessBenzaldehyde, AcetaldehydeNot specified77-85%[1]
Isolation from Cinnamon Bark OilCinnamon Bark OilSaturated NaHSO₃36.96%[4]

Table 2: Reagent Concentrations and Conditions

ParameterValueProtocol
Base Concentration10% NaOH in waterClaisen-Schmidt Synthesis[1]
Reaction TemperatureLow temperature (ice bath)Claisen-Schmidt Synthesis[1]
Acetaldehyde AdditionDropwise over 2-3 hoursClaisen-Schmidt Synthesis[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of benzaldehyde and acetaldehyde.[1]

Materials:

  • Benzaldehyde

  • Acetaldehyde

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Appropriate organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde in ethanol.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add the prepared 10% NaOH solution to the stirred benzaldehyde solution while keeping the temperature low.[1]

  • Dilute acetaldehyde with a small amount of ethanol and add it to the dropping funnel.

  • Add the acetaldehyde solution dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature remains low throughout the addition.[1]

  • After the addition is complete, continue stirring the mixture as specified by the chosen procedure, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the this compound using an appropriate organic solvent.[1]

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent, and then remove the solvent under reduced pressure to obtain the crude this compound.[1]

  • For a high-purity product, purify the crude this compound by vacuum distillation.[1]

Protocol 2: Purification of this compound by Vacuum Distillation

This protocol is for the final purification step to obtain high-purity this compound.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus

Procedure:

  • Set up the vacuum distillation apparatus, ensuring all glassware is dry.

  • Place the crude this compound in the distilling flask.

  • Begin to slowly reduce the pressure to the desired level.

  • Gently heat the distilling flask.

  • Collect the fraction that distills at the boiling point of this compound at the corresponding pressure (approx. 120-125 °C at 10 mmHg).

  • The resulting distillate is purified this compound.

Visual Guides

Claisen_Schmidt_Pathway Claisen-Schmidt Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products benzaldehyde Benzaldehyde nucleophilic_attack Nucleophilic Attack on Benzaldehyde acetaldehyde Acetaldehyde enolate Enolate Formation (from Acetaldehyde) acetaldehyde->enolate + Base base Base (e.g., NaOH) enolate->nucleophilic_attack + Benzaldehyde aldol_adduct Aldol Adduct (Intermediate) nucleophilic_attack->aldol_adduct dehydration Dehydration (-H2O) aldol_adduct->dehydration This compound This compound dehydration->this compound water Water dehydration->water

Caption: Claisen-Schmidt reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_side_reactions Check for Side Reactions (e.g., TLC, NMR) start->check_side_reactions check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Step start->check_purification cannizzaro Cannizzaro Reaction Suspected check_side_reactions->cannizzaro Yes self_condensation Self-Condensation Suspected check_side_reactions->self_condensation Yes temp_issue Incorrect Temperature check_conditions->temp_issue Possible base_issue Base too Strong/Weak check_conditions->base_issue Possible addition_issue Addition Rate too Fast check_conditions->addition_issue Possible loss_during_workup Product Loss During Workup/ Distillation check_purification->loss_during_workup Yes solution_base Use Milder Base cannizzaro->solution_base solution_addition Slow, Dropwise Addition of Acetaldehyde self_condensation->solution_addition solution_temp Ensure Proper Cooling (Ice Bath) temp_issue->solution_temp base_issue->solution_base addition_issue->solution_addition solution_purification Optimize Extraction and Vacuum Distillation loss_during_workup->solution_purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side_Reactions Common Side Reactions in this compound Synthesis cluster_main Desired Reaction cluster_side Side Reactions benzaldehyde Benzaldehyde This compound This compound benzaldehyde->this compound cannizzaro Cannizzaro Reaction benzaldehyde->cannizzaro acetaldehyde Acetaldehyde acetaldehyde->this compound self_condensation Self-Condensation acetaldehyde->self_condensation reacts with itself base Strong Base (e.g., NaOH) base->cannizzaro base->self_condensation cannizzaro_products Benzyl Alcohol + Sodium Benzoate cannizzaro->cannizzaro_products self_condensation_product 3-Hydroxybutanal self_condensation->self_condensation_product

Caption: Common side reactions in this compound synthesis.

References

Technical Support Center: Method Development for Separating Cinnamaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of cinnamaldehyde isomers.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q1: My cis- and trans-cinnamaldehyde isomers are not separating (peak co-elution). What should I do?

A1: Peak co-elution is a common challenge when separating geometric isomers like cis- and trans-cinnamaldehyde.[1] A systematic approach to improve column selectivity (α) and efficiency (N) is necessary.[1]

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and potentially improve separation.[1]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.[1]

    • pH Adjustment: For ionizable compounds, slight changes in mobile phase pH can significantly impact retention and selectivity.[1]

    • Additives: Consider using buffers or ion-pairing agents to influence the retention of your isomers.[1]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, your current column chemistry may not be suitable. For geometric isomers, consider columns with different selectivities. Normal-phase HPLC can be a good option for isomer separation, often using a cyano-bonded phase.[2][3]

  • Adjust Temperature: Modifying the column temperature can alter selectivity. Lower temperatures often increase selectivity for chiral separations, and this principle can be tested for geometric isomers as well.[1]

Q2: I'm observing poor peak shape (tailing or fronting) for my this compound peaks. How can I improve this?

A2: Poor peak shape can compromise the accuracy of quantification. Peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase.[1]

  • Check for Active Sites: Unwanted interactions with the stationary phase can cause tailing. Using a highly deactivated column or adding a competitive amine like triethylamine to the mobile phase can help.[4]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Injecting in a stronger solvent can lead to peak distortion.[5]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.[6]

  • Column Contamination: Contaminants on the column can lead to poor peak shapes. Flush the column with a strong solvent to clean it.[5]

Q3: Why are the retention times for my this compound isomers shifting between injections?

A3: Unstable retention times can hinder peak identification and suggest issues with the HPLC system or method robustness.[1]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is well-mixed. If using a gradient, ensure the pumping system is functioning correctly.[7]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[7]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If the column is old or has been used extensively, it may need to be replaced.

Gas Chromatography (GC)

Q1: I'm not getting baseline separation of my this compound isomers using GC. What can I do?

A1: Achieving separation of isomers by GC often requires optimizing column selectivity and temperature programming.

  • Column Selection: The choice of GC column is critical. For isomers, a column with a more polar stationary phase or one that offers shape selectivity, like a cyclodextrin-based chiral column, can be effective even for non-chiral isomers.[8][9]

  • Temperature Program: Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.[10]

  • Flow Rate: Adjust the carrier gas flow rate to ensure optimal column efficiency.[8]

  • Injection Technique: Ensure a consistent and appropriate injection technique to avoid band broadening.[10]

Q2: I'm seeing "ghost peaks" in my GC chromatograms for this compound analysis.

A2: Ghost peaks are extraneous peaks that can appear in a chromatogram.

  • Carryover: This can occur if a small amount of the previous sample remains in the injection port or column. Clean the injector and liner, and consider a bake-out of the column.[10]

  • Contamination: Contamination can come from the carrier gas, septum, or sample vials. Ensure high-purity gas and regularly replace consumables like the septum and liner.[11]

Frequently Asked Questions (FAQs)

General

Q1: What are the common isomers of this compound?

A1: The most common isomers are the geometric isomers, trans-cinnamaldehyde ((E)-3-phenyl-2-propenal) and cis-cinnamaldehyde ((Z)-3-phenylprop-2-enal).[12][13] Trans-cinnamaldehyde is the more stable and naturally predominant form, responsible for the characteristic flavor and odor of cinnamon.[12][14][15]

HPLC Method Development

Q2: What type of HPLC column is best for separating this compound isomers?

A2: The choice depends on the specific isomers. For separating the common cis/trans geometric isomers, a reversed-phase C18 column is often a good starting point.[16][17][18] However, for more challenging separations, a column with a different selectivity, such as a phenyl or cyano-bonded phase, might provide better resolution.[19] Normal-phase chromatography can also be effective for isomer separations.[2][3]

Q3: What is a typical mobile phase for separating this compound isomers by HPLC?

A3: A common mobile phase for reversed-phase separation is a mixture of acetonitrile or methanol and water, often with a small amount of acid (like acetic acid or phosphoric acid) to improve peak shape.[16][18] A typical starting point could be a 60:40 or 48:52 ratio of organic solvent to acidified water.[16][18]

GC Method Development

Q4: Can Gas Chromatography be used to separate this compound isomers?

A4: Yes, GC is a suitable technique for the analysis of volatile compounds like this compound and can be used to separate its isomers.[20][21][22] The key is to use a column with appropriate selectivity and to optimize the temperature program.[8]

Q5: What kind of GC column is recommended for this compound analysis?

A5: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rtx-5MS), is often used for the analysis of essential oil components like this compound.[20] For separating isomers, a more polar column like a Carbowax (polyethylene glycol) phase may offer better selectivity.[8]

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Column Kromasil C18 (4.6 mm x 200 mm)Octadecylsilane (C18)
Mobile Phase Acetonitrile:0.1% Phosphoric Acid (48:52)Acetonitrile:0.04% Acetic Acid (60:40)
Flow Rate Not Specified1.0 mL/min
Detection UV at 285 nmPhotodiode Array at 280 nm
Column Temp. Not Specified29°C
Reference [18][16]

Table 2: GC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Column Rtx-5MS (30 m x 0.25 mm x 0.5 µm)AT-1 (15 m x 0.25 mm)
Carrier Gas HeliumNot Specified
Flow Rate 1.1 mL/minInlet Pressure: 8 psi
Injector Temp. 280°C250°C
Oven Program Not Specified60°C (5 min), then ramp to 215°C at 20°C/min
Detector Mass Spectrometer (MS)Mass Spectrometer (MS)
Reference [20][20]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

  • Weighing: Accurately weigh a suitable amount of the sample.

  • Dissolution: Dissolve the sample in a predetermined volume of a solvent compatible with the initial mobile phase conditions. Use HPLC-grade solvents.[1]

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.[1]

  • Dilution: Dilute the stock solution to the desired final concentration.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]

Protocol 2: General HPLC Method Development Workflow

  • Information Gathering: Review literature for existing methods for this compound or similar compounds. Understand the physicochemical properties of the isomers.[2]

  • Selectivity Screening:

    • Column Choice: Start with a standard C18 column. If separation is poor, try columns with different stationary phases (e.g., Phenyl, Cyano).[1]

    • Mobile Phase: Screen different organic modifiers (acetonitrile vs. methanol) and pH levels (if applicable).[1]

  • Retention Optimization: Adjust the mobile phase strength (organic/aqueous ratio) to achieve a retention factor (k') between 2 and 10 for the peaks of interest.[1]

  • Efficiency Optimization: Optimize the flow rate to achieve sharp, symmetrical peaks.

  • Method Validation: Once satisfactory separation is achieved, validate the method for parameters like linearity, accuracy, precision, and robustness.[16]

Visualizations

HPLC_Troubleshooting_Workflow start Start: Co-eluting Peaks mobile_phase Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Solvent Ratio mobile_phase->solvent_strength Step 1 switch_solvent Switch Organic Modifier (ACN vs. MeOH) solvent_strength->switch_solvent Step 2 adjust_ph Adjust pH switch_solvent->adjust_ph Step 3 resolution Adequate Resolution? adjust_ph->resolution stationary_phase Change Stationary Phase temp Adjust Temperature stationary_phase->temp temp->resolution resolution->stationary_phase No end End: Separated Peaks resolution->end Yes

Caption: HPLC troubleshooting workflow for co-eluting peaks.

GC_Method_Development start Start: Separate this compound Isomers column_select Select GC Column (e.g., Polar or Chiral Phase) start->column_select temp_program Optimize Temperature Program (Initial Temp, Ramp Rate) column_select->temp_program flow_rate Adjust Carrier Gas Flow Rate temp_program->flow_rate injection Optimize Injection Parameters flow_rate->injection evaluation Evaluate Separation (Resolution, Peak Shape) injection->evaluation evaluation->column_select Not Acceptable end End: Optimized Method evaluation->end Acceptable

Caption: General workflow for GC method development.

References

Technical Support Center: Cinnamaldehyde Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of cinnamaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the aldehyde group of this compound and active sites on the column packing.Acidify the mobile phase with 0.1% phosphoric acid or 0.04% acetic acid to suppress silanol interactions.[1][2][3] Consider using a column with end-capping.
Column overload.Reduce the injection volume or the concentration of the sample.
Variable Retention Times Inconsistent mobile phase composition.Ensure accurate and consistent mobile phase preparation. Degas the mobile phase before use.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature, for instance at 25°C or 29°C.[1][4]
Column degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Low Peak Intensity/Sensitivity Suboptimal detection wavelength.While the maximum absorption for this compound is around 287 nm, detection at 280 nm, 282 nm, 285 nm, or even 320 nm has been reported to improve sensitivity and reduce interference from contaminants.[1][2][3][4][5][6][7]
Degradation of this compound.This compound can be unstable in certain sample matrices.[8] Prepare fresh solutions and consider using an autosampler with temperature control.
Extraneous Peaks (Ghost Peaks) Contamination from the injector, solvent, or sample carryover.Run a blank gradient to identify the source of contamination. Clean the injector and ensure the use of high-purity solvents.
Baseline Noise or Drift Mobile phase not properly mixed or degassed.Premix the mobile phase and degas using sonication or vacuum filtration.
Detector lamp issue.Check the lamp's energy and replace it if necessary.
Contaminated detector cell.Flush the detector cell with a strong, appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this compound analysis?

A C18 column is the most commonly used stationary phase for the reversed-phase HPLC analysis of this compound.[1][2][3][4] Column dimensions of 150 mm x 4.6 mm with a 5 µm particle size are frequently reported.[1]

Q2: How should I prepare the mobile phase for this compound analysis?

A typical mobile phase consists of a mixture of acetonitrile or methanol and water.[1][4][6] It is highly recommended to acidify the aqueous portion with a small amount of acid, such as 0.1% phosphoric acid or 0.04% acetic acid, to ensure good peak shape.[1][2][3] A common starting ratio is a 60:40 or 50:50 mixture of the organic and aqueous phases.[1][6]

Q3: What is the optimal detection wavelength for this compound?

The UV detection wavelength for this compound is typically set between 280 nm and 290 nm, with its natural absorbance maximum being around 286-287 nm.[4][5] However, a wavelength of 320 nm has also been effectively used to enhance sensitivity and separate it from contaminants in cinnamon samples.[4] Wavelengths of 280 nm, 282 nm, and 285 nm are also commonly employed.[1][2][3][6][7]

Q4: How can I improve the resolution between this compound and other components in my sample?

To improve resolution, you can adjust the mobile phase composition. Increasing the proportion of the aqueous phase will generally increase the retention time and may improve separation. Alternatively, a gradient elution can be employed, starting with a lower concentration of the organic solvent and gradually increasing it.

Q5: What are the typical validation parameters for a this compound HPLC method?

A validated HPLC method for this compound should include data on linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Quantitative Data Summary

The following tables summarize quantitative data from various validated HPLC methods for this compound analysis.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1Method 2Method 3Method 4
Column Shim-pack GIST-HP C18 (150 x 3.0 mm, 3 µm)[4]Shim-pack GIST C-18 (150 x 4.6 mm, 5µm)[1]Kromasil C18 (200 x 4.6 mm)[2][3]HIQ. Sil C18 (250 x 4.6 mm)[9]
Mobile Phase A: Water, B: Acetonitrile (Gradient)[4]Acetonitrile: 0.04% Acetic Acid (60:40)[1]Acetonitrile: 0.1% Phosphoric Acid (48:52)[2][3]Acetonitrile:Methanol:Water with 1% Acetic Acid (32:36:32)[9]
Flow Rate 0.8 mL/min[4]1.0 mL/min[1]Not Specified1.0 mL/min[9]
Detection Wavelength 320 nm[4]280 nm[1]285 nm[2][3]280 nm[9]
Retention Time ~4 min[4]Not SpecifiedNot SpecifiedNot Specified
LOD Not Specified0.069 ppm[1]Not SpecifiedNot Specified
LOQ Not Specified0.23 ppm[1]Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Cinnamon Extract

This protocol is based on a method validated for the analysis of this compound in Cinnamomum burmannii extract.[1]

  • Instrumentation:

    • HPLC system with a PDA detector (e.g., Shimadzu i-series LC-2030 LT).[1]

    • C18 column (e.g., Shim-pack GIST C-18, 150 mm x 4.6 mm, 5µm).[1]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Glacial acetic acid.

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard.

  • Mobile Phase Preparation:

    • Prepare a 0.04% acetic acid solution by adding 0.4 mL of glacial acetic acid to 1 L of HPLC grade water.

    • The mobile phase is a mixture of acetonitrile and 0.04% acetic acid solution in a 60:40 (v/v) ratio.[1]

    • Degas the mobile phase for at least 15 minutes using a sonicator.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 ppm) by accurately weighing the standard and dissolving it in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 0.5 - 50 ppm).

  • Sample Preparation:

    • Accurately weigh about 200 mg of the cinnamon extract powder.[1]

    • Dissolve the sample in 5 mL of methanol and sonicate for 30 minutes at room temperature.[1]

    • Adjust the final volume to 10 mL with methanol in a volumetric flask.

    • Filter the solution through a 0.20 µm nylon membrane filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5µm.[1]

    • Mobile Phase: Acetonitrile: 0.04% Acetic Acid (60:40).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 29°C.[1]

    • Injection Volume: 20 µL.[1]

    • Detection: PDA detector at 280 nm.[1]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Visualizations

HPLC_Workflow mobile_phase Mobile Phase (Acetonitrile:Acidified Water) hplc_system HPLC System (Pump, Injector, Column Oven) mobile_phase->hplc_system standard_prep Standard Preparation standard_prep->hplc_system sample_prep Sample Preparation (Extraction & Filtration) sample_prep->hplc_system column C18 Column hplc_system->column detector PDA/UV Detector column->detector chromatogram Chromatogram Generation detector->chromatogram quantification Quantification (Peak Integration & Calibration) chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues start Chromatographic Issue Identified peak_tailing Peak Tailing? start->peak_tailing rt_drift Retention Time Drift? start->rt_drift low_intensity Low Peak Intensity? start->low_intensity check_mobile_phase_ph Acidify Mobile Phase peak_tailing->check_mobile_phase_ph Yes check_column_overload Reduce Sample Concentration check_mobile_phase_ph->check_column_overload end Problem Resolved check_column_overload->end check_temp Verify Column Temperature rt_drift->check_temp Yes check_mobile_phase_prep Check Mobile Phase Prep check_temp->check_mobile_phase_prep check_mobile_phase_prep->end optimize_wavelength Optimize Detection Wavelength low_intensity->optimize_wavelength Yes check_analyte_stability Check Analyte Stability optimize_wavelength->check_analyte_stability check_analyte_stability->end

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Cinnamaldehyde Analysis in Herbal Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of cinnamaldehyde in herbal products, a critical step in ensuring the quality, safety, and efficacy of these remedies. Experimental data from various validated methods are presented to aid researchers in selecting and implementing the most suitable analytical approach for their specific needs.

HPLC Method Performance: A Comparative Summary

The following table summarizes the performance characteristics of a validated HPLC method for this compound analysis compared to an alternative technique, UV-Vis Spectrophotometry. This data is crucial for determining the most appropriate method based on sensitivity and precision requirements.

ParameterHPLC MethodUV-Vis Spectrophotometry Method
Linearity (Correlation Coefficient, r²)0.998Not explicitly stated, but linearity was established
Accuracy (% Recovery)98.74% - 101.95%[1][2]Good recovery figures reported[3][4][5][6]
Precision (% RSD)0.92% - 2.68%[1][2]< 2%[3][4]
Limit of Detection (LOD)0.062 µg/mL[3][4][5][6] - 0.069 ppm[1][2]0.104 µg/mL[3][4][5][6]
Limit of Quantitation (LOQ)0.19 µg/mL[3][4][5][6] - 0.23 ppm[1][2]0.312 µg/mL[3][4][5][6]

Experimental Protocols: Validated HPLC Method

This section details the methodology for a validated HPLC method for the quantification of this compound in herbal products, such as cinnamon bark extract.

Sample Preparation:

  • Accurately weigh 10 g of dried cinnamon bark powder.

  • Perform extraction using a suitable solvent, such as methanol, through methods like refluxing.[7]

  • Filter the extract to remove particulate matter.

  • The resulting solution is then appropriately diluted with the mobile phase to a concentration within the calibration range.

Chromatographic Conditions:

  • Stationary Phase: Octadecylsilane (C18) column.[1]

  • Mobile Phase: A mixture of acetonitrile and 0.04% acetic acid solution in a ratio of 60:40.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 29°C.[1]

  • Detector: Photodiode Array (PDA) detector at a wavelength of 280 nm.[1] The retention time for this compound is approximately 7.21 minutes under these or similar conditions.[3][4][5][6]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the logical relationship between different analytical techniques, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_data Data Analysis start Herbal Product (e.g., Cinnamon Bark) extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution hplc_system HPLC System (C18 Column) dilution->hplc_system detection PDA Detector (280 nm) hplc_system->detection linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness specificity Specificity detection->specificity quantification Quantification of This compound linearity->quantification accuracy->quantification precision->quantification lod_loq->quantification robustness->quantification specificity->quantification

Caption: Experimental workflow for HPLC method validation of this compound.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Cinnamaldehyde_Analysis This compound Analysis in Herbal Products HPLC HPLC (High Specificity & Sensitivity) Cinnamaldehyde_Analysis->HPLC HPTLC HPTLC (Simple & Economic) Cinnamaldehyde_Analysis->HPTLC GC Gas Chromatography (GC) (For Volatile Compounds) Cinnamaldehyde_Analysis->GC UV_Vis UV-Vis Spectrophotometry (Simpler, Less Specific) Cinnamaldehyde_Analysis->UV_Vis HPLC->HPTLC HPTLC->GC

Caption: Comparison of analytical methods for this compound determination.

Alternative Analytical Techniques

While HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of this compound in herbal products.[3][8][9] These include:

  • UV-Vis Spectrophotometry: A simpler and more cost-effective method, but it is generally less specific and sensitive than HPLC.[3][4][5][6]

  • High-Performance Thin-Layer Chromatography (HPTLC): This method is noted for its simplicity, accuracy, precision, and economy, making it suitable for routine analysis.[10]

  • Gas Chromatography (GC): GC is another alternative, particularly useful for the analysis of volatile compounds like this compound.[11]

The choice of analytical method will depend on various factors, including the specific research question, available resources, and the required level of sensitivity and specificity. This guide provides the foundational data and protocols to make an informed decision for the robust analysis of this compound in herbal products.

References

A Comparative Analysis of the Antimicrobial Efficacy of Cinnamaldehyde and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of alternative antimicrobial agents.[1][2][3] Cinnamaldehyde, the primary bioactive compound in cinnamon, has emerged as a promising natural antimicrobial with a broad spectrum of activity.[3][4] This guide provides an objective comparison of the antimicrobial efficacy of this compound against conventional antibiotics, supported by experimental data, detailed methodologies, and mechanistic insights.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[5][6] The following tables summarize the MIC values for this compound and various standard antibiotics against several pathogenic bacteria, offering a direct comparison of their potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)Reference
Escherichia coli157[7]
Staphylococcus aureus375[2]
Pseudomonas aeruginosa>1000 µL/mL (MBC)[8]
Salmonella enterica250 µL/mL (MBC)[8]
Listeria monocytogenesN/A
Methicillin-resistant Staphylococcus aureus (MRSA)62.5 - 250 µM[9]

Note: MIC values can vary based on the specific strain and the testing methodology used.

Table 2: Minimum Inhibitory Concentration (MIC) of Common Antibiotics against Various Bacterial Strains

Bacterial StrainAntibioticMIC Range (µg/mL)Reference
Escherichia coliAmpicillin2 - 8[10]
Ciprofloxacin0.004 - 0.015[10]
Gentamicin0.25 - 1[10]
Staphylococcus aureusVancomycin0.5 - 2[10]
Oxacillin≤0.25 - 2[10]
Gentamicin0.12 - 1[10]
Pseudomonas aeruginosaCiprofloxacin0.25 - 1[10]
Gentamicin0.5 - 4[10]
Methicillin-resistant Staphylococcus aureus (MRSA)Vancomycin1 - 2[10]
AmikacinN/A
GentamicinN/A

Note: These are general MIC ranges; specific values can vary depending on the bacterial strain and resistance profile.

Synergistic Effects with Antibiotics

A significant area of research is the synergistic effect of this compound when combined with conventional antibiotics. This combination can enhance the efficacy of antibiotics, potentially overcoming resistance mechanisms.[11][12] For instance, this compound has been shown to have synergistic effects with amikacin, reducing its MIC against MRSA by up to 16-fold.[12] It also demonstrates synergy with ampicillin, piperacillin, and bacitracin.[11] This suggests that this compound could be used as an adjuvant to potentiate the activity of existing antibiotics against resistant strains.[11][13]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the antimicrobial efficacy of compounds like this compound and antibiotics.

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[14][15]

a. Preparation of Bacterial Inoculum:

  • From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Incubate the broth culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

  • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Test Compounds:

  • Prepare a stock solution of this compound and the comparator antibiotics at a known concentration.

  • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate to obtain a range of concentrations.

c. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Include a positive control (bacteria with no antimicrobial agent) and a negative control (broth with no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.[16]

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[5][6]

Time-Kill Kinetics Assay Protocol

This assay assesses the rate and extent of bacterial killing over time when exposed to an antimicrobial agent, helping to determine if the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[16][17]

a. Preparation:

  • Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a concentration of approximately 1-5 x 10⁶ CFU/mL.

  • Prepare test tubes with a suitable broth medium containing the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[18] Include a growth control tube with no antimicrobial agent.

b. Assay Procedure:

  • Inoculate the prepared tubes with the bacterial suspension.

  • Incubate all tubes in a shaking incubator at 37°C to ensure aeration and uniform growth.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[18]

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).[16]

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[16]

c. Enumeration and Analysis:

  • Incubate the agar plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the CFU/mL from the initial inoculum.[19]

Visualizations of Mechanisms and Workflows

Antimicrobial Action and Experimental Comparison

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_results Data Analysis A Bacterial Culture (e.g., E. coli, S. aureus) B Prepare Inoculum (0.5 McFarland) A->B E Broth Microdilution Assay B->E F Time-Kill Assay B->F C Antimicrobial Agents (this compound & Antibiotics) D Serial Dilutions C->D D->E D->F G Determine MIC (No visible growth) E->G H Determine Killing Kinetics (log10 CFU/mL vs. Time) F->H I Compare Efficacy G->I H->I

Caption: Workflow for comparing antimicrobial efficacy.

Mechanism of this compound

This compound primarily exerts its antimicrobial effect by disrupting the bacterial cell membrane.[20][21] Its lipophilic nature allows it to permeate the cell wall and compromise the integrity of the cytoplasmic membrane.[8] This leads to increased permeability, leakage of intracellular components such as ions, ATP, nucleic acids, and amino acids, and dissipation of the membrane potential, ultimately resulting in cell death.[8][20] Some studies also suggest that this compound can inhibit enzymes involved in critical metabolic pathways.[4][22]

Cinnamaldehyde_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Cinn This compound Membrane Membrane Disruption Cinn->Membrane Interacts with Metabolism Inhibition of Metabolic Enzymes Cinn->Metabolism Permeability Increased Permeability Membrane->Permeability Potential Loss of Membrane Potential Membrane->Potential Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Permeability->Leakage Potential->Leakage Death Cell Death Leakage->Death Metabolism->Death

Caption: Antimicrobial mechanism of this compound.

Mechanism of Beta-Lactam Antibiotics

Beta-lactam antibiotics, such as penicillin and ampicillin, act by inhibiting the synthesis of the bacterial cell wall. They specifically target penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, beta-lactams prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall. This ultimately results in cell lysis and bacterial death, especially in growing bacteria.

Beta_Lactam_Mechanism cluster_cellwall Bacterial Cell Wall Synthesis cluster_outcome Outcome Antibiotic Beta-Lactam Antibiotic (e.g., Ampicillin) PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis Antibiotic->Peptidoglycan Blocks Cross-linking PBP->Peptidoglycan Catalyzes WeakWall Weakened Cell Wall Peptidoglycan->WeakWall Inhibition leads to Lysis Cell Lysis & Death WeakWall->Lysis

References

Cinnamaldehyde as a Natural Preservative: A Comparative Guide for Food Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing consumer demand for natural and "clean label" food products has propelled research into plant-derived preservatives as alternatives to synthetic additives. Among these, cinnamaldehyde, the primary bioactive compound in cinnamon, has emerged as a potent antimicrobial and antioxidant agent. This guide provides an objective comparison of this compound's performance against other natural preservatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Performance Comparison of Natural Preservatives

This compound exhibits broad-spectrum antimicrobial activity against a wide range of foodborne pathogens and spoilage microorganisms. Its efficacy is often compared to other well-established natural preservatives such as nisin, natamycin, chitosan, and essential oils from oregano and clove.

Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key indicator of a preservative's antimicrobial potency, with lower values indicating greater effectiveness. The following tables summarize the comparative antimicrobial activity of this compound and other natural preservatives against common foodborne bacteria and fungi.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Against Foodborne Bacteria

PreservativeEscherichia coli (mg/L)Staphylococcus aureus (mg/L)Bacillus cereus (mg/L)Yersinia enterocolitica (mg/L)Source(s)
This compound 5000187520005000[1]
Nisin Ineffective3.125 - 12.51.56 - 6.25>100[1][2]
Oregano Oil 625---[3]
Clove Oil 4500>5000>50004500[1]
Chitosan 5000500025005000[4][5]

Note: MIC values can vary depending on the specific strain, methodology, and food matrix.

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Against Foodborne Fungi

PreservativeAspergillus flavus (mg/L)Candida albicans (mg/L)Source(s)
This compound 6551 - 125[6][7]
Natamycin 2 - 161 - 4[8]
Oregano Oil --
Clove Oil --
Chitosan >5000>5000[4][5]

Note: Data for oregano and clove oil against these specific fungi were not available in the reviewed literature.

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits notable antioxidant activity, which is crucial for preventing lipid oxidation and maintaining food quality.

Table 3: Comparative Antioxidant Performance

PreservativeAntioxidant MechanismEfficacy in Food SystemsSource(s)
This compound Free radical scavenging, inhibition of lipid peroxidation.Effective in delaying lipid oxidation in meat products.[9]
Oregano Oil High content of phenolic compounds (carvacrol and thymol) with strong radical scavenging activity.Improves oxidative stability of meat and poultry.
Clove Oil High eugenol content provides potent antioxidant effects.Shown to inhibit lipid oxidation in various food models.
Chitosan Chelates metal ions, which can catalyze oxidation reactions.Can be used as a coating to reduce oxidative browning in fruits and vegetables.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of natural preservatives.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Natural preservative stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of the natural preservative is prepared and serially diluted in the broth medium in the wells of a 96-well plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (typically 10^5 CFU/mL).

  • A positive control well (microorganism without preservative) and a negative control well (broth medium only) are included.

  • The microtiter plate is incubated under optimal conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, the MIC is determined as the lowest concentration of the preservative at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Natural preservative solution at various concentrations

  • Spectrophotometer

Procedure:

  • A solution of the natural preservative at different concentrations is mixed with a DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizing Mechanisms and Workflows

Antimicrobial Signaling Pathway of this compound

This compound exerts its antimicrobial effects through a multi-targeted mechanism, primarily disrupting the bacterial cell membrane and interfering with essential cellular processes.

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Disrupts Integrity CellDivision Cell Division Inhibition This compound->CellDivision Inhibits Glycerophospholipid Glycerophospholipid Biosynthesis Alteration This compound->Glycerophospholipid Regulates Enzyme Cellular Enzymes This compound->Enzyme Inhibits ATPase Membrane ATPase Membrane->ATPase Inhibits Activity

Caption: Antimicrobial mechanism of this compound.

Experimental Workflow for Evaluating Natural Preservatives

The evaluation of a new natural preservative typically follows a structured experimental workflow to assess its efficacy and safety.

G cluster_workflow Experimental Workflow A Isolation & Characterization of Preservative B In Vitro Antimicrobial Screening (MIC/MBC) A->B C Antioxidant Activity Assays (e.g., DPPH) A->C D Application in Model Food System B->D C->D E Sensory Evaluation D->E F Shelf-life Studies D->F G Toxicological Assessment E->G F->G H Regulatory Approval G->H

Caption: Evaluation workflow for natural food preservatives.

Conclusion

This compound demonstrates significant potential as a natural food preservative, exhibiting both strong antimicrobial and antioxidant properties. Its efficacy is comparable to, and in some cases synergistic with, other natural preservatives. While it shows broad-spectrum activity, its effectiveness can be influenced by the target microorganism and the food matrix. Further research focusing on encapsulation and controlled-release technologies may enhance its stability and application in a wider range of food products, addressing potential sensory impacts. The provided data and protocols offer a foundation for researchers and professionals in the ongoing development of natural and effective food preservation strategies.

References

A Comparative Analysis of Cinnamaldehyde Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Cinnamaldehyde, the primary bioactive compound responsible for the characteristic aroma and flavor of cinnamon, is extracted from the bark of Cinnamomum species through various methods.[1] The choice of extraction technique significantly influences the yield, purity, and chemical profile of the extracted this compound, thereby impacting its suitability for applications in the pharmaceutical, food, and cosmetic industries.[2] This guide provides a comparative overview of common extraction methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

The most prevalent methods for this compound extraction include traditional techniques like hydrodistillation and steam distillation, as well as modern, "green" technologies such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).[3][4] Each method presents a unique set of advantages and disadvantages concerning extraction efficiency, time, solvent consumption, energy usage, and the potential for thermal degradation of the target compound.[5]

Comparative Performance of Extraction Methods

The selection of an optimal extraction method hinges on a balance between yield, purity, cost, and environmental impact. The following tables summarize quantitative data from various studies to facilitate a direct comparison of the performance of different this compound extraction techniques.

Method Extraction Yield (%) This compound Content/Purity (%) Source
Steam Distillation ~2% (of cinnamon)~90%[1][6]
Hydrodistillation 1-2%68%[7][8]
Soxhlet Extraction Not specified62-73%[6]
Microwave-Assisted Extraction (MAE) 2.86 - 4.169%89.3%[8][9]
Supercritical Fluid Extraction (SFE) 1.227 - 7.8%54.7%[10][11]
Reflux Extraction 5.914%Not specified[10]
Ultrasound-Assisted Subcritical Water Extraction (USWE) 1.78%12.66 mg/g[12]
Method Extraction Time Energy Consumption Solvent Consumption CO2 Emission Source
Reflux Extraction HighHighHighLow[5]
Microwave-Assisted Extraction (MAE) 3.4 - 36.8 minLowLowLow[5][9]
Ultrasound-Assisted Extraction (UAE) ModerateModerateModerateModerate[5]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established procedures reported in the scientific literature.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils, including this compound.[2] It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[1]

Protocol:

  • Preparation of Plant Material: Grind dried cinnamon bark into a coarse powder to increase the surface area for extraction.[2][13]

  • Apparatus Setup: Place the ground cinnamon bark (e.g., 10 g) into a round-bottom flask and add distilled water to about half-fill the flask.[14] Assemble a steam distillation apparatus with a condenser and a collection flask.[2]

  • Distillation: Heat the flask to generate steam. The steam will pass through the cinnamon powder, carrying the volatile this compound with it.[2]

  • Collection: The steam and this compound vapor mixture is then cooled in the condenser, and the resulting liquid distillate (a milky emulsion of this compound and water) is collected in a receiving flask.[1][15] Continue distillation for a set period (e.g., 45 minutes) or until a certain volume of distillate is collected (e.g., 30 mL).[14]

  • Isolation of this compound:

    • Transfer the distillate to a separatory funnel.[2][15]

    • Perform a liquid-liquid extraction using an organic solvent such as dichloromethane or diethyl ether (e.g., 2 x 20 mL).[13][15]

    • Combine the organic layers, which now contain the dissolved this compound.[15]

    • Dry the organic solution using a drying agent like anhydrous sodium sulfate or magnesium sulfate.[13][15]

    • Remove the solvent using a rotary evaporator to obtain the purified this compound oil.[13][15]

Microwave-Assisted Extraction (MAE)

MAE is a modern and efficient method that utilizes microwave energy to heat the solvent and plant material, leading to a faster extraction process.[5]

Protocol:

  • Sample Preparation: Place a weighed amount of ground cinnamon powder (e.g., 2.5 g) into a microwave extraction vessel.[5]

  • Solvent Addition: Add a suitable solvent (e.g., 50 mL of 59% ethanol) to the vessel.[5]

  • Extraction: Place the vessel in a microwave extractor and apply microwave power (e.g., 147.5 W) for a short duration (e.g., 3.4 minutes).[5]

  • Cooling and Filtration: After extraction, cool the vessel to room temperature. Filter the extract to separate the solid plant residue from the liquid extract containing this compound.[5]

  • Solvent Removal: The solvent is then typically removed under vacuum to yield the this compound extract.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[3] This method is known for its ability to extract compounds with high purity without the use of organic solvents.

Protocol:

  • Sample Loading: Pack the ground cinnamon bark into an extraction vessel.

  • Setting Parameters: The extraction conditions are set to a specific temperature and pressure to bring the CO2 into a supercritical state (e.g., 68.2 °C and 20.3 MPa).[11]

  • Extraction: The supercritical CO2 is passed through the extraction vessel, where it dissolves the this compound from the plant material.

  • Separation: The pressure and/or temperature is then altered in a separator vessel, causing the CO2 to return to its gaseous state and release the extracted this compound, which is then collected.

  • Solvent Recycling: The CO2 can be recycled and used for subsequent extractions.

Visualizing the Workflows

The following diagrams illustrate the general experimental workflows for the described this compound extraction methods.

Steam_Distillation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Purification Cinnamon Cinnamon Bark Grinding Grinding Cinnamon->Grinding Distillation Steam Distillation Apparatus Grinding->Distillation Heating Heating Distillation->Heating Condensation Condensation Heating->Condensation Collection Collect Distillate Condensation->Collection Solvent_Extraction Solvent Extraction Collection->Solvent_Extraction Drying Drying Solvent_Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal This compound Pure this compound Solvent_Removal->this compound MAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Purification Cinnamon Cinnamon Powder Mixing Mixing Cinnamon->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Microwave Microwave Reactor Mixing->Microwave Irradiation Microwave Irradiation Microwave->Irradiation Cooling Cooling Irradiation->Cooling Filtration Filtration Cooling->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal This compound This compound Extract Solvent_Removal->this compound SFE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation Cinnamon Ground Cinnamon Extractor Extraction Vessel Cinnamon->Extractor CO2 Liquid CO2 Pump High-Pressure Pump CO2->Pump Heater Heater Pump->Heater Heater->Extractor Supercritical CO2 Separator Separator Extractor->Separator CO2 + Extract Collection Collection Vessel Separator->Collection Recycled_CO2 Recycled CO2 Separator->Recycled_CO2 This compound This compound Extract Collection->this compound

References

Cinnamaldehyde: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamaldehyde, the primary bioactive compound in cinnamon, has garnered significant interest in oncology for its potential as an anticancer agent.[1][2] Extensive research demonstrates its ability to modulate various cellular processes that drive tumor growth and progression.[1][2] A critical aspect of its therapeutic potential lies in its differential cytotoxicity—its ability to selectively target cancer cells while exerting minimal effects on normal, healthy cells. This guide provides an objective comparison of this compound's cytotoxic effects on cancer versus normal cells, supported by experimental data, detailed protocols, and pathway visualizations.

Quantitative Cytotoxicity Data: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values of this compound across various human cancer and normal cell lines, as determined by in vitro studies. A lower IC50 value indicates greater cytotoxicity.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment Duration (h)Assay
MDA-MB-231 Breast Cancer16.9 µg/mL24MTT
MDA-MB-231 Breast Cancer12.23 µg/mL48MTT
MCF-7 Breast Cancer58 µg/mL24MTT
MCF-7 Breast Cancer140 µg/mL48MTT
PC3 Prostate Cancer~73 µg/mL24MTT
A375 Malignant Melanoma31.06 µM (~4.1 µg/mL)72MTT
U87MG Glioblastoma11.6 µg/mLNot SpecifiedCellular Toxicity Assay
RPMI 8226 Myeloma72 µg/mL24Not Specified
HCT 116 Colon Cancer>20 µg/mL24Not Specified
HT-29 Colon Cancer~9.12 µg/mLNot SpecifiedNot Specified

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Cytotoxicity of this compound in Normal Human Cell Lines

Cell LineCell TypeIC50 ValueTreatment Duration (h)Assay
Primary Fibroblasts Connective Tissue21.4 µM (~2.8 µg/mL)72Not Specified
Primary Keratinocytes Epidermal Cells17.9 µM (~2.4 µg/mL)72Not Specified

Data compiled from a study on melanoma.[8]

The available data suggests that while this compound is cytotoxic to both cancerous and normal cells, some cancer cell lines exhibit higher sensitivity. However, it is also noted that elevated concentrations required to kill certain cancer cells could be toxic to primary cells, highlighting the need for careful dosage consideration.[1]

Mechanisms of Action: Differential Signaling Pathways

This compound's anticancer activity is multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][9] It modulates several key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis in Cancer Cells

In cancer cells, this compound triggers apoptosis through both intrinsic and extrinsic pathways. It can induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c.[2] This activates a cascade of caspases (caspase-3, -7, -9), which are the executioners of apoptosis.[2][3] Key molecular events include:

  • Upregulation of pro-apoptotic proteins like Bax.[2][10]

  • Downregulation of anti-apoptotic proteins such as Bcl-2.[2][10]

  • Inhibition of survival pathways like PI3K/Akt, which suppresses tumor cell proliferation and promotes apoptosis.[3][10]

  • Modulation of other pathways including Wnt/β-catenin and STAT3, further contributing to its anti-tumor effects.[3][11]

G Simplified Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion CA This compound Receptor Receptor PI3K PI3K CA->PI3K Inhibits ROS ROS Generation CA->ROS Induces Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits ROS->Bax Activates CytC Cytochrome c release Bax->CytC Promotes Caspase Caspase Cascade (Caspase-9, -3) CytC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: this compound inhibits PI3K/Akt signaling and induces ROS, leading to apoptosis.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to assess the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., MDA-MB-231, PC3) in 96-well plates at a density of 1.5 × 10⁴ cells/mL and allow them to adhere overnight in a humidified atmosphere (37°C, 5% CO₂).[7][12]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80 µg/mL) for specified durations (e.g., 24 or 48 hours).[7] Include untreated cells as a control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells on 35 mm dishes (100,000 cells/dish) and treat with this compound for the desired time.[13]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[4][13]

  • Staining: Transfer 100 µL of the cell suspension to a culture tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

G General Experimental Workflow for In Vitro Cytotoxicity Analysis cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis A Cell Culture (Cancer & Normal Lines) B Cell Seeding (e.g., 96-well plate) A->B C Treatment with This compound (Dose-response) B->C D Incubation (24h, 48h, 72h) C->D E Cell Viability Assay (e.g., MTT) D->E F Apoptosis Assay (e.g., Annexin V) D->F G Data Acquisition (Plate Reader / Flow Cytometer) E->G F->G H Calculate % Viability & Determine IC50 G->H I Quantify Apoptosis Rate G->I

Caption: A typical workflow for assessing the cytotoxicity of a compound in cell culture.

Conclusion

The evidence from numerous in vitro studies indicates that this compound exhibits significant cytotoxic and pro-apoptotic effects against a wide range of cancer cell lines.[3] Its ability to modulate critical signaling pathways like PI3K/Akt and Wnt/β-catenin underscores its potential as a multi-targeted anticancer agent.[3][11] While data also show cytotoxicity towards normal cells, there is a promising therapeutic window for some cancer types.[1][8] The differential sensitivity suggests that cancer cells, with their altered signaling and higher metabolic rates, may be more vulnerable to the effects of this compound.

Future research should focus on in vivo studies and clinical trials to establish the safety, efficacy, and optimal dosing of this compound.[14] Furthermore, exploring its synergistic effects with conventional chemotherapy drugs could pave the way for more effective and less toxic cancer treatment strategies.[4][10]

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of cinnamaldehyde: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The accurate and precise measurement of this compound is critical in various stages of drug development, quality control of herbal products, and food analysis. This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on published experimental data.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the key performance characteristics of validated HPLC, GC-MS, and UV-Vis spectrophotometry methods for the determination of this compound.

Validation ParameterHPLC-PDAGC-MSUV-Vis Spectrophotometry
Linearity Range 0.5 - 40 mg/L[1]Not explicitly stated, but analyses were performed in the mg/100g range[2]2 - 12 µg/mL[3]
Correlation Coefficient (r²) > 0.9999[1]Not explicitly stated> 0.999[3]
Accuracy (% Recovery) 98.74 - 101.95%[4][5][6]Not explicitly statedGood recovery figures reported[7]
Precision (% RSD) 0.92 - 2.68%[4][5][6]Analyses ranged from ~2 to 10%[8]< 2%[7][9]
Limit of Detection (LOD) 0.069 ppm (0.069 µg/mL)[4][5][6]Not explicitly stated0.104 µg/mL[7][9]
Limit of Quantification (LOQ) 0.23 ppm (0.23 µg/mL)[4][5][6]Not explicitly stated0.312 µg/mL[7][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the HPLC, GC-MS, and UV-Vis spectrophotometry methods referenced in this guide.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method provides excellent selectivity and sensitivity for the quantification of this compound.[4][5][6]

  • Instrumentation : A standard HPLC system equipped with a Photodiode Array (PDA) detector.[4][5][6]

  • Column : Octadecylsilane (C18) stationary phase (e.g., Shim-pack GIST C-18, 150 mm x 4.6 mm, 5µm).[4]

  • Mobile Phase : A mixture of acetonitrile and 0.04% acetic acid solution (60:40, v/v).[4][5][6]

  • Flow Rate : 1.0 mL/min.[4][5][6]

  • Column Temperature : 29°C.[4][5][6]

  • Injection Volume : 20 µL.[4][5][6]

  • Detection : PDA detector at a wavelength of 280 nm.[4][5][6] While the maximum absorption for this compound is around 287 nm, detection at 320 nm has also been used to improve sensitivity and separation from contaminants in certain samples.[1]

  • Sample Preparation : Cinnamon extract samples (200 mg) are dissolved in 5 mL of methanol and sonicated for 30 minutes at room temperature. The solution is then filtered through a 0.20 μm pore size nylon membrane filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound, offering high sensitivity and specificity.[2]

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Column : A capillary column suitable for the analysis of essential oil components.

  • Carrier Gas : Helium at a constant velocity of 40 cm/s.[8]

  • Injector Temperature : 280°C.[10]

  • Detector Temperature : 300°C.[10]

  • Temperature Program : Initial temperature of 80°C for 5 minutes, then increased to 300°C at a rate of 15°C/min.[10]

  • Sample Preparation : A gas chromatographic-mass spectrophotometric procedure was developed for the extraction and analysis of essential oil components such as this compound from various food matrices.[2] For cinnamon bark, a hydrodistillation method using a modified Clevenger apparatus can be employed to isolate the essential oil.[11] Solid-phase microextraction (SPME) is another technique used for sample preparation.[12]

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound.[3]

  • Instrumentation : A double beam UV-Vis spectrophotometer.[13]

  • Solvent : Ethanol.[13]

  • Wavelength of Maximum Absorbance (λmax) : The natural absorbance of this compound is at 286 nm.[7][9] However, λmax values of 282 nm and 290 nm have also been reported.[3][7]

  • Calibration Curve : A calibration curve is constructed using standard solutions of this compound over a concentration range of 2–12 µg/mL.[3]

  • Sample Preparation : this compound is extracted from the sample matrix using ethanol.[14] Derivatization with reagents like α-aminonaphthalene can be used to shift the λmax towards the visible region and potentially increase molar absorptivity.[13]

Mandatory Visualization

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide comparable and reliable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of an HPLC and a GC-MS method.

CrossValidationWorkflow cluster_0 Method A: HPLC cluster_1 Method B: GC-MS cluster_2 Data Comparison and Evaluation A_Sample Prepare Sample Set A_Analyze Analyze with HPLC A_Sample->A_Analyze B_Sample Prepare Same Sample Set A_Data Collect HPLC Data A_Analyze->A_Data Compare Compare Results (e.g., Bland-Altman, t-test) A_Data->Compare B_Analyze Analyze with GC-MS B_Sample->B_Analyze B_Data Collect GC-MS Data B_Analyze->B_Data B_Data->Compare Evaluate Evaluate for Systematic Bias and Proportional Error Compare->Evaluate Conclusion Conclusion on Method Comparability Evaluate->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

References

A Comparative Analysis of the Bioactivity of Cinnamaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of cinnamaldehyde isomers, focusing on antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The content is supported by experimental data and includes detailed methodologies for key assays to facilitate reproducibility and further research.

Introduction to this compound Isomers

This compound (CA), or 3-phenyl-2-propenal, is the primary bioactive compound responsible for the characteristic flavor and aroma of cinnamon.[1] It exists mainly in two isomeric forms: trans-cinnamaldehyde and cis-cinnamaldehyde. The trans-isomer is the most abundant form found in nature and, consequently, the most extensively studied.[2][3] The distinct chemical structures of these isomers can influence their biological effects. This guide will synthesize the available research to compare their bioactivities.

Antimicrobial Activity

This compound is renowned for its broad-spectrum antimicrobial properties, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1][4] The primary mechanism involves the disruption of bacterial cell membranes. The aldehyde group is crucial for its antifungal effects, as it can form Schiff bases with amines in microbial cell components.[4] Research predominantly focuses on trans-cinnamaldehyde due to its natural prevalence.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for trans-cinnamaldehyde against several common pathogens. Data directly comparing the cis-isomer is limited in the available literature.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliPathogenic Strain 042780[1]
Staphylococcus aureus--[1]
Pseudomonas aeruginosa--[1]
Candida albicans--[5]

Note: Specific MIC values for S. aureus and P. aeruginosa were indicated as subjects of study but not explicitly quantified in the provided search results. The inhibitory effect of this compound against these pathogens is well-documented.[1][5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with a suitable broth medium, such as Mueller Hinton Broth (MHB).[6] This creates a range of decreasing concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).[7]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[8]

  • Endpoint Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7] Visual inspection is common, and colorimetric indicators like resazurin or tetrazolium salts can also be used to aid determination.[9]

Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate (18-24h at 37°C) D->E F Observe for Growth Inhibition E->F G Determine MIC F->G

Workflow for MIC Determination via Broth Microdilution.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting reactive oxygen species (ROS) production.[10] This activity is often linked to the activation of the Nrf2 oxidative stress defense system.[10]

Comparative Data: Radical Scavenging Activity

The antioxidant capacity is commonly measured by assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic) acid) radical scavenging. The data below pertains to trans-cinnamaldehyde.

AssayActivity MetricResultReference
DPPH ScavengingIC50Dose-dependent increase[10]
ABTS Scavenging% Scavenging2.43% (at 37°C after 7 days)[11]
ROS ReductionFold Reduction~5-fold reduction in LPS-induced ROS[11]

Note: The ABTS result is for a β-cyclodextrin inclusion complex of trans-cinnamaldehyde, which may affect its activity.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method to evaluate the antioxidant capacity of a compound.[12][13][14]

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[13] This solution has a deep purple color and should be protected from light.

  • Sample Preparation: Prepare various concentrations of the this compound isomer to be tested. A positive control, such as ascorbic acid or Trolox, should also be prepared.[12][15]

  • Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to each well.

  • Initiate Reaction: Add the DPPH working solution to each well and mix thoroughly. A blank containing only the solvent should be included.[13]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[13]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.[12][14] The purple color of DPPH fades in the presence of an antioxidant.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

Workflow Visualization

DPPH_Workflow A Prepare DPPH Solution, Test Samples & Control B Mix Samples with DPPH Solution A->B C Incubate in Dark (e.g., 30 min) B->C D Measure Absorbance at 517 nm C->D E Calculate % Radical Scavenging Activity D->E

Experimental Workflow for the DPPH Antioxidant Assay.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[16] It has been shown to inhibit the activation of NF-κB and MAPKs (p38, ERK, JNK), which are central to the inflammatory response.[2][17][18]

Comparative Data: Inhibition of Inflammatory Markers

Studies show that trans-cinnamaldehyde and its derivatives can significantly reduce the expression of pro-inflammatory cytokines.

CompoundTarget/ModelEffectReference
trans-CinnamaldehydeLPS-stimulated THP-1 monocytesReduced IL-8 secretion, mitigated Akt and IκBα phosphorylation[19]
trans-CinnamaldehydeLPS-induced osteoarthritis synoviocytesInhibited expression of IL-1β, IL-6, and TNF-α[10]
trans-CinnamaldehydeLPS-stimulated macrophagesReduced phosphorylation of ERK1/2 and JNK1/2[17]
p-Cymene (related compound)LPS-stimulated THP-1 monocytesReduced IL-8 secretion, mitigated Akt and IκBα phosphorylation[19]
Experimental Protocol: Inhibition of Protein Denaturation Assay

This in vitro assay serves as a useful screening method for anti-inflammatory activity, as protein denaturation is a known cause of inflammation.[20][21][22]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (pH 6.4), and 2.0 mL of the test sample (this compound isomer) at various concentrations.[23]

  • Control Preparation: A control mixture is prepared using distilled water instead of the test sample. A standard anti-inflammatory drug, like Diclofenac sodium, is used as a positive control.[20][22]

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

Signaling Pathway Visualization```dot

Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Transcription CA This compound CA->IKK Inhibits CA->IkBa Inhibits Degradation

Workflow of the MTT Assay for Cytotoxicity Assessment.

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis CA This compound CA->PI3K CA->Akt CA->mTOR

References

A Comparative Guide to Spectrophotometric Method Validation for Cinnamaldehyde Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated UV-Vis spectrophotometric method for the determination of cinnamaldehyde with alternative analytical techniques. Detailed experimental protocols, quantitative performance data, and visual workflows are presented to assist researchers in selecting the most suitable method for their specific applications.

Objective Comparison of Analytical Methods

The determination of this compound, a key bioactive compound in cinnamon, is crucial for quality control in the pharmaceutical and food industries. While spectrophotometry offers a simple and cost-effective approach, other methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide higher selectivity and sensitivity. This guide evaluates these methods based on their published validation parameters.

Spectrophotometric Method

UV-Vis spectrophotometry is a widely used technique for the quantification of this compound, relying on its natural absorbance in the UV region or through derivatization to enhance detection.

Table 1: Validation Parameters for UV-Vis Spectrophotometric Determination of this compound

ParameterDirect UV-Vis SpectrophotometryDerivatization with α-aminonaphthalene
Wavelength (λmax) 282 nm[1][2][3][4]376 nm[5]
Linearity Range 0.5 - 4.5 µg/mL5 - 25 µg/mL[5]
Correlation Coefficient (r²) 0.998Not Reported
Limit of Detection (LOD) 0.104 µg/mL[1][2][3][6]Not Reported
Limit of Quantitation (LOQ) 0.312 µg/mL[1][2][3][6]Not Reported
Accuracy (% Recovery) Not ReportedNot Reported
Precision (%RSD) 0.941[4]0.01 - 1.99[5]
Alternative Analytical Methods

HPLC and GC are powerful chromatographic techniques that offer superior separation and quantification capabilities for complex samples.

Table 2: Validation Parameters for Alternative Methods for this compound Determination

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Flame Ionization Detector (GC-FID)
Linearity Range 1 - 200 µg/mL[7]Not specified for this compound alone
Correlation Coefficient (r²) 0.9941 - 0.9999[7][8]Not Reported
Limit of Detection (LOD) 0.062 - 0.069 ppm[1][2][3][6][8]0.44 - 4.77 mg/kg (for various flavoring agents)[9]
Limit of Quantitation (LOQ) 0.19 - 0.23 ppm[1][2][3][6][8]1.32 - 14.31 mg/kg (for various flavoring agents)[9]
Accuracy (% Recovery) 98.74 - 101.95%[8]75.1 - 111.4% (for various flavoring agents)[9]
Precision (%RSD) 0.92 - 2.68%[8]< 13.09% (intraday for various flavoring agents)[9]

Experimental Protocols

Detailed methodologies for the validated spectrophotometric and a comparative HPLC method are provided below.

UV-Vis Spectrophotometric Method Protocol

This protocol is based on the direct measurement of this compound.

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethanol to obtain a concentration of 1 mg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 0.5 to 4.5 µg/mL using ethanol.

  • Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., ethanol) and dilute to fall within the calibration range.

  • Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at 282 nm using a UV-Vis spectrophotometer with ethanol as a blank.[4]

  • Calibration Curve and Quantification: Construct a calibration curve by plotting absorbance versus concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method Protocol
  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 150 mm x 4.6 mm, 5 µm particle size.[8]

    • Mobile Phase: Acetonitrile and 0.04% acetic acid solution (60:40).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detector at 280 nm.[8]

    • Injection Volume: 20 µL.[8]

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol. From this, prepare working standards at different concentrations.

  • Sample Preparation: Dissolve the sample in methanol, sonicate for 30 minutes, and filter through a 0.20 µm nylon membrane filter before injection.[8]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve constructed from the standards.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for the validation of the spectrophotometric method and a comparison of the analytical methods.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Standard This compound Standard Stock Stock Solution (1mg/mL) Standard->Stock Solvent Ethanol Solvent->Stock Working Working Standards (0.5-4.5 µg/mL) Stock->Working Spectro UV-Vis Spectrophotometer (λ = 282 nm) Working->Spectro Sample Sample Preparation Sample->Spectro Absorbance Absorbance Measurement Spectro->Absorbance CalCurve Calibration Curve Absorbance->CalCurve Linearity Linearity & Range CalCurve->Linearity Quantification Sample Quantification CalCurve->Quantification LOD_LOQ LOD & LOQ Calculation Linearity->LOD_LOQ

Caption: Experimental workflow for the validation of a spectrophotometric method for this compound determination.

method_comparison cluster_methods Analytical Methods for this compound Determination Spectro UV-Vis Spectrophotometry Principle: Light Absorption Cost: Low Speed: Fast Selectivity: Lower Sensitivity: Moderate HPLC HPLC Principle: Chromatography Cost: High Speed: Moderate Selectivity: High Sensitivity: High Spectro:select->HPLC:select Selectivity Spectro:cost->HPLC:cost Cost Spectro:speed->HPLC:speed Analysis Time GC Gas Chromatography Principle: Chromatography Cost: High Speed: Moderate-Fast Selectivity: Very High Sensitivity: Very High HPLC:sens->GC:sens Sensitivity

References

Safety Operating Guide

Navigating the Safe Disposal of Cinnamaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Cinnamaldehyde, a common component in various research applications, requires careful handling due to its hazardous properties. This guide provides a comprehensive, step-by-step protocol for its proper disposal, underpinned by immediate safety and logistical information.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause skin and serious eye irritation, and may lead to an allergic skin reaction.[1] Therefore, wearing appropriate personal protective equipment (PPE) is mandatory when handling this chemical. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Protective Clothing: A lab coat should be worn to protect from skin contact.[1]

  • Respiratory Protection: If ventilation is inadequate, a respirator may be necessary.[1]

This compound Properties and Hazards

A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling and disposal.

PropertyValue
Appearance Pale-yellow to yellow, oily liquid[1]
Odor Cinnamon-like[1]
Flash Point 71 °C (159.8 °F) (Closed Cup)[1][2]
Boiling Point 252 °C (485.6 °F)[1][2]
Melting Point -7.5 °C (18.5 °F)[1][2]
Specific Gravity 1.05 g/cm³[1]
Solubility Very slightly soluble in water[1][2]

Experimental Protocols: Spill and Waste Disposal

The following protocols provide detailed methodologies for managing this compound spills and disposing of waste material.

Small-Scale Laboratory Spill Cleanup Protocol

In the event of a this compound spill, prompt and appropriate action is crucial to mitigate risks. This protocol is intended for small-scale spills. For large spills, evacuate the area and contact your institution's emergency response team.[1]

  • Don PPE: Immediately put on the recommended personal protective equipment (gloves, eye protection, lab coat).[1]

  • Containment: For liquid spills, contain the material using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1] Do not use combustible materials like paper towels for the bulk of the absorption.[1]

  • Collection: Carefully collect the absorbed material and place it into a designated, sealable, and properly labeled hazardous waste container.[2][3]

  • Decontamination: Clean the spill area with soap and water.[3]

  • Reporting: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with your institution's policies.[1]

Step-by-Step Waste Disposal Protocol

Proper disposal of this compound waste is critical for environmental protection and regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container.[1] The container must be compatible with aldehydes.[1]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound".[1] Include any other information required by your institution's EHS department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, bases, and acids.[4][5]

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[1][3] Incineration is a suggested method of disposal for this compound.[1][6] Do not dispose of this compound down the drain or in regular trash .[4][7]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[7] Puncture the container to prevent reuse.[7]

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process for the proper disposal of this compound and materials contaminated with it.

This compound Disposal Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill small_spill Small Spill? is_spill->small_spill Yes is_liquid Liquid or Solid Waste? is_spill->is_liquid No (Routine Waste) large_spill Large Spill: Evacuate & Contact EHS small_spill->large_spill No absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb Yes collect_spill Collect in Labeled Hazardous Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report to Supervisor & EHS decontaminate->report_spill arrange_pickup Arrange Pickup by Licensed Disposal Company report_spill->arrange_pickup liquid_waste Collect in Dedicated Liquid Waste Container is_liquid->liquid_waste Liquid solid_waste Collect in Dedicated Solid Waste Container is_liquid->solid_waste Solid label_container Label as 'Hazardous Waste: This compound' liquid_waste->label_container solid_waste->label_container store Store in Designated Secure Area label_container->store store->arrange_pickup end Disposal Complete arrange_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of Cinnamaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is a cornerstone of laboratory safety and experimental integrity. Cinnamaldehyde, a key aromatic aldehyde, requires specific personal protective equipment (PPE) and handling protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent skin and eye irritation, allergic reactions, and respiratory irritation.[1][2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or punctures before use and change them immediately if contaminated. For prolonged exposure, consider double-gloving.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.[4][5]
Body Protection Laboratory coatA flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned to provide a barrier against splashes.[3]
Respiratory Protection Respirator (if necessary)All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[5]

Occupational Exposure Limits

It is important to note that currently, there are no established Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound.[1][4] Therefore, adherence to the principle of keeping exposure As Low As Reasonably Achievable (ALARA) is paramount.

Standard Operating Procedure for this compound Handling

Following a systematic procedure is essential for minimizing risks associated with this compound. The workflow below outlines the key steps from preparation to disposal.

Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure this compound in Fume Hood prep_materials->handle_weigh handle_transfer Perform Experimental Manipulations handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE Correctly cleanup_dispose->cleanup_ppe

Standard Operating Procedure Workflow

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and informed response is critical.

This compound Spill Response

A spill of this compound should be managed promptly to prevent the spread of the chemical and minimize exposure. The following workflow details the appropriate steps for a small-scale laboratory spill. For large spills, evacuate the area and contact the institution's emergency response team.

This compound Spill Response Protocol spill_alert Alert Others in the Area spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain the Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect Absorbed Material into a Labeled Waste Container spill_contain->spill_collect spill_clean Clean the Spill Area with Soap and Water spill_collect->spill_clean spill_dispose Dispose of Waste as Hazardous spill_clean->spill_dispose

This compound Spill Cleanup Workflow

For liquid spills, use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the material. Do not use combustible materials like paper towels to absorb the bulk of the spill.

First Aid Measures

Immediate first aid is crucial in case of exposure to this compound.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or physician.[1][2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, seek medical advice.[1][4]
Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing.[1][2] If eye irritation persists, get medical advice or attention.[1][4]
Ingestion Rinse the mouth with water.[1][2] Do not induce vomiting.[2] Call a poison center or physician if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any contaminated materials (e.g., gloves, absorbent materials, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container designated for organic waste.[3]

Disposal Method:

  • All waste containing this compound should be disposed of as hazardous waste.[5]

  • Incineration is a suggested method of disposal for this compound and should be carried out in a licensed facility.

  • Arrange for a licensed hazardous waste disposal company to collect the waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.

  • Never dispose of this compound down the drain.[4][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamaldehyde
Reactant of Route 2
Cinnamaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.